Vaniprevir
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
inhibits hepatitis C virus NS3/4a protease
Structure
2D Structure
Properties
IUPAC Name |
(1R,21S,24S)-21-tert-butyl-N-[(1R,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethylcyclopropyl]-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21.2.1.14,7.06,11]heptacosa-6(11),7,9-triene-24-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H55N5O9S/c1-7-25-18-38(25,33(46)41-53(49,50)27-14-15-27)40-31(44)29-17-26-20-43(29)32(45)30(36(2,3)4)39-34(47)51-22-37(5,6)16-9-8-11-23-12-10-13-24-19-42(21-28(23)24)35(48)52-26/h10,12-13,25-27,29-30H,7-9,11,14-22H2,1-6H3,(H,39,47)(H,40,44)(H,41,46)/t25-,26-,29+,30-,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQWGLQLLVFLSM-ONAXAZCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1(C(=O)NS(=O)(=O)C2CC2)NC(=O)C3CC4CN3C(=O)C(NC(=O)OCC(CCCCC5=C6CN(CC6=CC=C5)C(=O)O4)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@]1(C(=O)NS(=O)(=O)C2CC2)NC(=O)[C@@H]3C[C@@H]4CN3C(=O)[C@@H](NC(=O)OCC(CCCCC5=C6CN(CC6=CC=C5)C(=O)O4)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H55N5O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201029738 | |
| Record name | Vaniprevir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201029738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
757.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923590-37-8 | |
| Record name | Vaniprevir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923590-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vaniprevir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923590378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vaniprevir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11929 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vaniprevir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201029738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 923590-37-8 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | VANIPREVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV3X74AO1H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vaniprevir's Mechanism of Action Against Hepatitis C Virus: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vaniprevir (formerly MK-7009) is a potent, macrocyclic, non-covalent, competitive inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease. This enzyme is essential for the replication of the virus, making it a prime target for antiviral therapy. This compound demonstrates significant efficacy against HCV, particularly genotypes 1 and 2, by directly binding to the active site of the NS3/4A protease and obstructing its function. This guide provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.
Introduction to HCV and the NS3/4A Protease Target
Hepatitis C is a liver disease caused by the Hepatitis C virus, a single-stranded RNA virus. Upon infection of a hepatocyte, the viral RNA is translated into a single large polyprotein of approximately 3,000 amino acids[1]. This polyprotein must be cleaved by both host and viral proteases to release individual structural and non-structural (NS) proteins that are essential for viral replication and assembly[1][2].
The HCV NS3/4A serine protease is a key viral enzyme responsible for four of these critical cleavages in the non-structural region of the polyprotein, yielding NS3, NS4A, NS4B, NS5A, and NS5B proteins[1][3]. The NS3 protein contains the serine protease domain, and the NS4A protein acts as a cofactor, stabilizing the NS3 protein and anchoring the complex to intracellular membranes where replication occurs[4]. By inhibiting the NS3/4A protease, the viral replication cycle is effectively halted.
This compound: A Macrocyclic NS3/4A Protease Inhibitor
This compound is a synthetic, macrocyclic compound designed to specifically target the active site of the HCV NS3/4A protease[5][6][7]. Its macrocyclic structure confers high potency and specificity. As a competitive inhibitor, this compound vies with the natural polyprotein substrate for binding to the enzyme's active site[8][9].
Molecular Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the HCV NS3/4A protease. By binding to the active site, this compound physically blocks the access of the viral polyprotein, thereby preventing its cleavage. This disruption of polyprotein processing leads to an accumulation of non-functional polyprotein precursors and a cessation of viral RNA replication and virion assembly[10].
The following diagram illustrates the HCV polyprotein processing pathway and the point of intervention by this compound.
Caption: HCV Polyprotein Processing and Inhibition by this compound.
Quantitative Analysis of this compound's Potency
The inhibitory activity of this compound has been quantified through various in vitro assays, primarily enzymatic assays to determine the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), and cell-based replicon assays to measure the half-maximal effective concentration (EC50).
Enzymatic Inhibition
The following table summarizes the inhibitory constants (Ki) of this compound against wild-type HCV NS3/4A protease and common resistant variants.
| Protease Variant | Ki (nM) | Fold Change vs. Wild-Type |
| Wild-Type (GT1a) | 0.34 | - |
| R155K | >400 | >1176 |
| A156T | 176 | 518 |
| D168A | >400 | >1176 |
| Data sourced from Romano et al., 2012. |
Cellular Antiviral Activity
The antiviral efficacy of this compound in a cellular context is presented in the table below, showcasing its EC50 values against different HCV genotypes and resistant mutants in replicon assays.
| HCV Replicon | EC50 (nM) |
| Genotype 1a (H77) | 0.74 ± 0.07 |
| Genotype 1b (Con1) | 0.53 ± 0.04 |
| R155K Mutant (GT1a) | 554 ± 64 |
| A156T Mutant (GT1a) | 958 ± 162 |
| D168A Mutant (GT1a) | 2635 ± 702 |
| Data sourced from Romano et al., 2012. |
Resistance to this compound
As with other direct-acting antiviral agents, the high mutation rate of HCV can lead to the emergence of resistance. For this compound, resistance-associated variants (RAVs) have been identified primarily at amino acid positions R155 and D168 of the NS3 protease domain in patients with genotype 1a infection[8][9]. These mutations can significantly reduce the binding affinity of this compound to the protease, leading to a decrease in its inhibitory potency[11].
Experimental Protocols
NS3/4A Protease Enzymatic Assay (FRET-based)
This protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay to determine the IC50 of this compound against the HCV NS3/4A protease.
Objective: To measure the in vitro inhibition of HCV NS3/4A protease activity by this compound.
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the NS3/4A protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]AS-K(Dabcyl)-NH2)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 25 µL of the diluted this compound solution or DMSO (as a control) to the wells of the 384-well plate.
-
Add 25 µL of the NS3/4A protease solution (e.g., 5 nM final concentration) to each well.
-
Incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the FRET substrate solution (e.g., 200 nM final concentration).
-
Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time (e.g., every minute for 30 minutes) at 30°C.
-
The initial reaction velocity is calculated from the linear phase of the fluorescence increase.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Caption: Workflow for a FRET-based NS3/4A Protease Inhibition Assay.
HCV Subgenomic Replicon Assay
This protocol describes a cell-based assay using a subgenomic HCV replicon system to determine the EC50 of this compound.
Objective: To measure the inhibitory effect of this compound on HCV RNA replication in a cellular environment.
Principle: Huh-7 human hepatoma cells are engineered to harbor a subgenomic HCV RNA molecule (replicon) that can replicate autonomously. The replicon often contains a reporter gene, such as luciferase, allowing for the quantification of viral replication.
Materials:
-
Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter (e.g., genotype 1b)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Seed the replicon-containing Huh-7 cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay manufacturer's instructions.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
A parallel cytotoxicity assay (e.g., using CellTiter-Glo®) should be performed to assess the effect of the compound on cell viability.
-
The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity (normalized to cell viability) against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for an HCV Subgenomic Replicon Assay.
Conclusion
This compound is a highly potent and specific inhibitor of the HCV NS3/4A protease, a critical enzyme in the viral life cycle. Its mechanism of action, centered on the competitive inhibition of polyprotein processing, effectively suppresses viral replication. While the emergence of resistance is a clinical consideration, the detailed understanding of this compound's interaction with the NS3/4A protease provides a solid foundation for the development of next-generation HCV inhibitors and for its use in combination therapies to combat Hepatitis C infection. The experimental protocols detailed herein serve as a guide for the continued research and development of novel anti-HCV therapeutics.
References
- 1. Hepatitis C virus proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. natap.org [natap.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Establishment of an in vitro assay system for screening hepatitis C virus protease inhibitors using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of this compound (MK-7009), a macrocyclic hepatitis C virus NS3/4a protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Characterization of this compound, a hepatitis C virus NS3/4A protease inhibitor, in patients with HCV genotype 1 infection: safety, antiviral activity, resistance, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Resistance Outside the Substrate Envelope: Hepatitis C NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Vaniprevir's Binding Affinity to NS3/4A Protease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of Vaniprevir, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. This compound is a macrocyclic, non-covalent, competitive inhibitor that has demonstrated significant antiviral activity, particularly against HCV genotype 1.[1] This document provides a comprehensive summary of its binding characteristics, detailed experimental protocols for assessing its activity, and visual representations of its mechanism of action and experimental workflows.
Executive Summary
This compound (formerly MK-7009) is a second-generation HCV NS3/4A protease inhibitor.[2] The NS3/4A protease is a crucial enzyme in the HCV life cycle, responsible for cleaving the viral polyprotein into mature, functional proteins essential for viral replication.[3][4] By binding to the active site of this enzyme, this compound competitively inhibits its function, thereby halting viral maturation and proliferation.[1] This guide delves into the quantitative measures of this binding affinity, the methodologies used to determine these values, and the molecular interactions that underpin its inhibitory action.
Quantitative Binding Affinity Data
The binding affinity of this compound for the NS3/4A protease has been quantified using various in vitro assays, primarily through the determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are critical for understanding the potency of the inhibitor.
| Parameter | HCV Genotype/Variant | Value | Assay Type | Reference |
| IC50 | Genotype 1b | 0.6 nM | Replicon Assay | [2] |
| Genotype 1a | 1.1 nM | Replicon Assay | [2] | |
| Genotype 2a | 1.3 nM | Replicon Assay | [2] | |
| Genotype 3a | 3.4 nM | Replicon Assay | [2] | |
| Genotype 4a | 0.4 nM | Replicon Assay | [2] | |
| Genotype 5a | 0.4 nM | Replicon Assay | [2] | |
| Genotype 6a | 0.3 nM | Replicon Assay | [2] | |
| Genotype 1b (D168A mutant) | >1000 nM | Replicon Assay | [2] | |
| Genotype 1b (R155K mutant) | 140 nM | Replicon Assay | [2] | |
| Ki | Genotype 1b | 0.04 nM | Enzyme Inhibition Assay | [2] |
| Genotype 1b (D168V mutant) | 1.9 nM | Enzyme Inhibition Assay | [2] |
Mechanism of Action: Inhibiting Viral Polyprotein Processing
The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to produce functional viral proteins. The NS3/4A serine protease is responsible for four of these critical cleavages. This compound's mechanism of action is to bind to the active site of the NS3/4A protease, preventing it from processing the HCV polyprotein. This disruption of the viral life cycle effectively suppresses viral replication.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the determination of this compound's binding affinity.
NS3/4A Protease Enzyme Inhibition Assay (FRET-based)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified NS3/4A protease using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Enzyme: Recombinant HCV NS3/4A protease (genotype 1b)
-
Substrate: FRET-based peptide substrate with a cleavage site for NS3/4A, flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside.
-
Inhibitor: this compound, serially diluted in DMSO.
-
Plate: 96-well, black, low-binding microplate.
-
Instrumentation: Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add a fixed concentration of NS3/4A protease to each well of the microplate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
Record fluorescence readings every minute for 60 minutes.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.[5]
HCV Replicon Assay
This cell-based assay measures the inhibitory effect of this compound on HCV RNA replication within human hepatoma cells.
Materials:
-
Cell Line: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene, such as luciferase.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and G418 for selection.
-
Inhibitor: this compound, serially diluted in DMSO.
-
Assay Plates: 96-well, clear-bottom, black-walled cell culture plates.
-
Reagents: Luciferase assay reagent.
-
Instrumentation: Luminometer.
Procedure:
-
Seed the Huh-7 replicon cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to assess the effect of the compound on cell viability.
-
Calculate the percent inhibition of HCV replication for each this compound concentration relative to the vehicle control, normalized for cell viability.
-
Determine the EC50 (half-maximal effective concentration) value by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.
Binding Site Interactions
The high-resolution crystal structure of this compound in complex with the HCV NS3/4A protease reveals the molecular basis for its potent inhibitory activity. This compound, a P2-P4 macrocyclic inhibitor, binds non-covalently to the active site of the enzyme.[6] Key interactions include:
-
Hydrogen Bonds: this compound forms a network of hydrogen bonds with key residues in the active site, including the catalytic triad (His-57, Asp-81, and Ser-139).
-
Hydrophobic Interactions: The macrocyclic structure and various hydrophobic moieties of this compound engage in extensive hydrophobic interactions with non-polar residues lining the active site cleft.
-
Van der Waals Contacts: Numerous van der Waals contacts contribute to the overall stability of the enzyme-inhibitor complex.
The crystal structure (PDB ID: 3SU3) provides a detailed map of these interactions, which collectively account for the high binding affinity and specificity of this compound for the NS3/4A protease.[7]
Conclusion
This compound is a potent inhibitor of the HCV NS3/4A protease, demonstrating low nanomolar to sub-nanomolar binding affinity against a range of HCV genotypes. Its mechanism of action, competitive inhibition of the viral protease, is well-characterized and supported by extensive in vitro data. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of this compound and other NS3/4A protease inhibitors. The structural insights into its binding mode offer a foundation for the rational design of next-generation antiviral agents with improved potency and resistance profiles.
References
- 1. Characterization of this compound, a hepatitis C virus NS3/4A protease inhibitor, in patients with HCV genotype 1 infection: safety, antiviral activity, resistance, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound (MK-7009), a macrocyclic hepatitis C virus NS3/4a protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Lifecycle - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Vaniprevir: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental evaluation of this compound (MK-7009), a potent macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease.
Chemical Identity and Physicochemical Properties
This compound is a synthetic organic compound characterized by a complex macrocyclic structure.[1][2] It was developed by Merck & Co. and is approved in Japan for the treatment of hepatitis C under the brand name Vanihep.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (1R,21S,24S)-21-tert-butyl-N-[(1R,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethylcyclopropyl]-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21.2.1.1⁴,⁷.0⁶,¹¹]heptacosa-6(11),7,9-triene-24-carboxamide | [3][4] |
| Molecular Formula | C₃₈H₅₅N₅O₉S | [5][6] |
| Molecular Weight | 757.94 g/mol | [4][5][6] |
| CAS Number | 923590-37-8 | [3][4] |
| Appearance | White to off-white solid | [7] |
| Hydrogen Bond Acceptors | 14 | [2] |
| Hydrogen Bond Donors | 3 | [2] |
| Rotatable Bonds | 9 | [2] |
| Topological Polar Surface Area | 188.9 Ų | [2] |
| XLogP | 4.72 | [2] |
Mechanism of Action
This compound is a direct-acting antiviral (DAA) agent that functions as a non-covalent, competitive inhibitor of the HCV NS3/4A protease.[2][7] This viral enzyme is a serine protease crucial for the replication of the hepatitis C virus.[8] The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature, functional viral proteins necessary for viral assembly and replication.[8] By binding to the active site of the NS3/4A protease, this compound blocks this proteolytic activity, thereby halting the viral life cycle and suppressing viral replication.[8] This targeted mechanism of action makes it a potent therapeutic agent against HCV, particularly genotype 1.[8]
Mechanism of action of this compound in inhibiting HCV replication.
Pharmacokinetics and Pharmacodynamics
Studies in healthy male volunteers and HCV-infected patients have characterized the pharmacokinetic profile of this compound.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Observation | Source |
| Absorption | Following oral administration, the time to maximum plasma concentration (Tmax) ranges from 1 to 3 hours. | [9] |
| Dose Proportionality | At single doses greater than 20 mg, the plasma area under the curve (AUC) and maximum concentration (Cmax) increase in a greater-than-dose-proportional manner. | [9][10] |
| Food Effect | The geometric mean ratios (fed/fasted) were 1.22 for AUC₀-∞ and 0.79 for Cmax. | [10] |
| Accumulation | Following multiple doses, geometric mean accumulation ratios for AUC₀-₁₂h and Cmax (day 14/day 1) ranged from 1.53 to 1.90 and 1.41 to 1.92, respectively. | [9][10] |
| Half-life | The geometric mean apparent terminal half-life is approximately 4-5 hours, independent of the dose. | [9] |
| Distribution | This compound exhibits excellent liver exposure, with liver concentrations being significantly higher than plasma concentrations. Liver-to-plasma concentration ratios of approximately 20–280 have been observed in HCV-infected patients. | [11][12] |
Table 3: Antiviral Activity of this compound
| Assay | Genotype | IC₅₀ | Source |
| Enzyme Inhibition | Wild-type | 0.34 nM | [13] |
| Replicon Assay | Genotype 1a | Not Specified | [1] |
| Replicon Assay | Genotype 1b | Not Specified | [1] |
Experimental Protocols
HCV NS3/4A Protease Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of HCV NS3/4A protease.
Methodology:
-
Enzyme and Substrate: Recombinant HCV NS3/4A protease (e.g., from genotype 1b) and a fluorogenic substrate are used. A common substrate is Ac-Glu-Glu-Val-Val-Ala-Cys-AMC, where AMC (7-amino-4-methylcourmarin) is the fluorescent reporter.[14]
-
Assay Buffer: The assay is typically performed in a buffer solution, for example, 50 mM HEPES at pH 7.4, containing 15 mM NaCl, 0.01% Triton X-100, and 10 mM dithiothreitol.[14]
-
Procedure:
-
The NS3/4A protease is pre-incubated with varying concentrations of this compound in a 384-well microplate.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The reaction is monitored by measuring the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the protease.
-
-
Data Analysis: The rate of reaction at each inhibitor concentration is determined. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
HCV Replicon Assay
Objective: To evaluate the antiviral activity of this compound in a cell-based system that mimics HCV replication.
Methodology:
-
Cell Line: A human hepatoma cell line (e.g., Huh7) harboring a subgenomic HCV replicon is used. These replicons contain the HCV non-structural proteins necessary for RNA replication and often include a reporter gene like luciferase for easy quantification.
-
Procedure:
-
The replicon-containing cells are seeded in multi-well plates.
-
The cells are then treated with various concentrations of this compound.
-
After a specified incubation period (e.g., 48-72 hours), the level of HCV replication is assessed.
-
-
Quantification:
-
If a luciferase reporter is used, cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Alternatively, HCV RNA levels can be quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).
-
-
Data Analysis: The EC₅₀ value, representing the concentration of this compound that inhibits HCV replication by 50%, is determined from the dose-response curve. Cell viability assays are also performed in parallel to assess any cytotoxicity of the compound.
A typical experimental workflow for the evaluation of HCV protease inhibitors.
Conclusion
This compound is a highly potent and selective inhibitor of the HCV NS3/4A protease with a well-characterized chemical structure and favorable pharmacokinetic profile, particularly its high liver exposure.[1][11] Its mechanism of action, targeting a critical step in the viral life cycle, underscores its efficacy in the treatment of chronic hepatitis C. The experimental protocols outlined provide a basis for the continued research and development of novel antiviral agents targeting HCV.
References
- 1. Discovery of this compound (MK-7009), a macrocyclic hepatitis C virus NS3/4a protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C38H55N5O9S | CID 24765256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. KEGG DRUG: this compound [genome.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Single‐Dose and Multiple‐Dose Pharmacokinetics of this compound in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-Dose and Multiple-Dose Pharmacokinetics of this compound in Healthy Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Liver-to-plasma this compound (MK-7009) concentration ratios in HCV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Vaniprevir Preclinical In Vitro Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vitro studies of Vaniprevir (formerly MK-7009), a potent, macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. This compound was developed by Merck & Co. for the treatment of chronic HCV infection, particularly against genotype 1.[1][2] This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual representations of the underlying mechanism and experimental workflows.
Core Mechanism of Action
This compound is a competitive inhibitor of the HCV NS3/4A serine protease.[3][4] The NS3/4A protease is essential for the HCV life cycle, as it is responsible for cleaving the viral polyprotein into mature, functional non-structural proteins (NS4A, NS4B, NS5A, and NS5B).[1] By binding to the active site of the NS3/4A protease, this compound blocks this cleavage process, thereby halting viral replication and reducing the viral load.[1]
Signaling Pathway of this compound Inhibition
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Data Presentation
Antiviral Activity of this compound
The in vitro antiviral activity of this compound has been evaluated using HCV replicon assays. The 50% effective concentration (EC50) values against various HCV genotypes and resistant variants are summarized below.
| HCV Genotype/Variant | Replicon Assay Type | Cell Line | EC50 (nM) | Reference |
| Genotype 1a | Luciferase Reporter | Huh-7 | 0.34 | [2] |
| Genotype 1b | Luciferase Reporter | Huh-7 | 0.24 | [2] |
| Genotype 1b (Q80Q) | Luciferase Reporter | Huh-7/Lunet | 0.41 | |
| R155K Mutant (GT 1a) | Luciferase Reporter | Huh-7 | Substantial increase vs. WT | [2] |
| D168A Mutant (GT 1a) | Luciferase Reporter | Huh-7 | >1000-fold increase vs. WT | [2] |
NS3/4A Protease Inhibition
The inhibitory activity of this compound against the HCV NS3/4A protease has been determined through enzymatic assays. The 50% inhibitory concentration (IC50) values are presented below.
| HCV Genotype/Variant | Assay Type | IC50 (nM) | Reference |
| Genotype 1a (Wild-Type) | FRET-based | 0.04 | |
| Genotype 1b (Wild-Type) | FRET-based | 0.02 | |
| R155K Mutant (GT 1a) | FRET-based | 1.8 | |
| D168A Mutant (GT 1a) | FRET-based | 110 |
Cytotoxicity Profile
The in vitro cytotoxicity of this compound has been assessed in various cell lines to determine its therapeutic window. The 50% cytotoxic concentration (CC50) values are provided below.
| Cell Line | Assay Type | CC50 (µM) | Reference |
| Huh-7 | Cell Viability Assay | >25 | |
| Vero | MTT Assay | >50 | |
| HepG2 | Cell Viability Assay | >25 |
Experimental Protocols
HCV NS3/4A Protease Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the cleavage of a synthetic peptide substrate by the recombinant HCV NS3/4A protease. The cleavage is detected by Fluorescence Resonance Energy Transfer (FRET).
Experimental Workflow:
Caption: Workflow for the HCV NS3/4A protease inhibition FRET assay.
Detailed Methodology:
-
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, and 0.1% n-octyl-β-D-glucoside.
-
Enzyme: Recombinant HCV NS3/4A protease (genotype 1a or 1b).
-
Substrate: A FRET peptide substrate, such as Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2, is used.[5]
-
Test Compound: this compound dissolved in DMSO.
-
-
Procedure:
-
Serially dilute this compound in DMSO and add to a 384-well black plate.
-
Add the NS3/4A protease to each well and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., 490 nm excitation and 520 nm emission for 5-FAM/QXL™520).[6]
-
Calculate the initial reaction rates and plot them against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
HCV Replicon Assay (Luciferase-based)
This cell-based assay quantifies the antiviral activity of a compound by measuring the inhibition of HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon. The replicon RNA contains a reporter gene, such as luciferase, allowing for a quantifiable readout of replication levels.
Experimental Workflow:
Caption: Workflow for the luciferase-based HCV replicon assay.
Detailed Methodology:
-
Cell Line: Huh-7 cells stably expressing a subgenomic HCV replicon of the desired genotype (e.g., 1a or 1b) containing a luciferase reporter gene.
-
Procedure:
-
Seed the replicon-containing Huh-7 cells into 96-well plates.
-
After cell attachment (typically 24 hours), add serial dilutions of this compound to the culture medium.
-
Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
Remove the culture medium and lyse the cells using a suitable lysis buffer.
-
Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
In Vitro Cytotoxicity Assay
This assay is performed to assess the general toxicity of the compound on the host cells used in the antiviral assays.
Detailed Methodology (MTT Assay):
-
Cell Lines: Huh-7, Vero, or other relevant cell lines.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the same duration as the replicon assay (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
References
- 1. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound, a hepatitis C virus NS3/4A protease inhibitor, in patients with HCV genotype 1 infection: safety, antiviral activity, resistance, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurogentec.com [eurogentec.com]
Vaniprevir's Activity Against Hepatitis C Virus Genotypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaniprevir (formerly MK-7009) is a potent, macrocyclic, non-covalent competitive inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1][2] This enzyme is a critical component of the HCV replication machinery, making it a prime target for antiviral therapy.[1] this compound was approved in Japan in 2014 for the treatment of chronic HCV infection.[2] This technical guide provides an in-depth overview of this compound's in-vitro activity against various HCV genotypes, details of the experimental protocols used for its characterization, and an analysis of resistance-associated substitutions.
Mechanism of Action
The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to produce mature, functional proteins. The NS3/4A serine protease is responsible for four of these cleavages, which are essential for the formation of the viral replication complex. This compound binds to the active site of the NS3/4A protease, inhibiting its function and thereby halting viral replication.[1]
dot
Caption: Inhibition of HCV Replication by this compound.
Quantitative Antiviral Activity
The in-vitro antiviral activity of this compound has been evaluated against various HCV genotypes using enzyme inhibition assays and cell-based replicon systems. The potency is typically reported as the half-maximal inhibitory concentration (IC50) in enzyme assays or the half-maximal effective concentration (EC50) in replicon assays.
Activity Against Wild-Type HCV Genotypes
This compound demonstrates the most potent activity against HCV genotype 1, with notable activity against genotype 2.[3] Its efficacy against other genotypes is significantly reduced.
| Genotype | Subtype | Assay Type | Potency (nM) | Reference |
| 1a | Wild-Type | Replicon Assay (IC50) | 0.34 | [4] |
| 2 | - | NS3/4a Protease Enzyme Assay | Active | [3] |
Activity Against Resistance-Associated Substitutions
The emergence of resistance-associated substitutions (RASs) can impact the efficacy of direct-acting antivirals. The activity of this compound has been tested against various RASs, particularly in genotype 1.
Table 1: this compound Activity Against HCV Genotype 1a RASs
| Amino Acid Substitution | Replicon Assay IC50 (nM) | Fold Change vs. Wild-Type | Reference |
|---|---|---|---|
| Wild-Type | 0.34 | 1.0 | [4] |
| R155K | 110 | 324 | [4] |
| D168A | 1.9 | 5.6 | [4] |
| A156T | 460 | 1353 |[4] |
Table 2: Fold Change in this compound EC50 Against Engineered RASs in HCV Genotypes 2-6
| Genotype | Amino Acid Substitution | Fold Change in EC50 | Reference |
|---|---|---|---|
| 2a | R155K | >15000 | [5] |
| 2a | A156S | 2.5 | [5] |
| 3a | R155K | 160 | [5] |
| 3a | A156S | 1.6 | [5] |
| 4a | R155K | >15000 | [5] |
| 4a | A156S | 1.2 | [5] |
| 5a | R155K | 13000 | [5] |
| 5a | A156S | 1.7 | [5] |
| 6a | R155K | 12000 | [5] |
| 6a | A156S | 1.3 |[5] |
Note: The data in Table 2 is derived from studies using engineered HCV recombinants and represents the fold change in EC50 compared to the wild-type of the respective genotype.
Experimental Protocols
The characterization of this compound's antiviral activity relies on two primary experimental platforms: the HCV NS3/4A protease enzyme assay and the HCV replicon system.
HCV NS3/4A Protease Enzyme Assay
This in-vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified NS3/4A protease. A common method is a Fluorescence Resonance Energy Transfer (FRET)-based assay.[6][7]
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is designed with a specific cleavage site for the NS3/4A protease. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.
dot
Caption: Workflow for NS3/4A Protease FRET Assay.
HCV Replicon Assay
The HCV replicon system is a cell-based assay that allows for the study of viral RNA replication in a controlled laboratory setting.[8]
Principle: A human hepatoma cell line (e.g., Huh-7) is transfected with a subgenomic HCV RNA molecule (a replicon) that can autonomously replicate within the cell. These replicons often contain a reporter gene, such as luciferase, which allows for the quantification of viral replication.[8][9][10] A decrease in reporter gene expression in the presence of an antiviral compound indicates inhibition of HCV replication.
dot
Caption: Workflow for HCV Replicon Luciferase Assay.
Conclusion
This compound is a potent inhibitor of the HCV NS3/4A protease with strong activity against genotype 1 and moderate activity against genotype 2. Its efficacy is significantly reduced against other genotypes. The primary resistance-associated substitutions for genotype 1 are located at positions R155 and D168 of the NS3 protease. Further development and clinical use of this compound have been focused on specific patient populations where its activity profile is most beneficial. This technical guide provides a summary of the key data and methodologies relevant to the preclinical and clinical characterization of this compound's activity against different HCV genotypes.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Discovery of this compound (MK-7009), a macrocyclic hepatitis C virus NS3/4a protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurogentec.com [eurogentec.com]
- 8. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. bmglabtech.com [bmglabtech.com]
Vaniprevir: A Deep Dive into Molecular Modeling and Docking Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vaniprevir (MK-7009) is a potent, macrocyclic, non-covalent competitive inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme critical for viral replication.[1][2][3] Developed by Merck & Co., it was approved in Japan in 2014 for the treatment of hepatitis C.[1] The design of this compound was significantly guided by molecular modeling, a strategy that has become central to the development of next-generation protease inhibitors.[4][5] This technical guide provides a comprehensive overview of the molecular modeling and docking studies that have elucidated the mechanism of action, binding interactions, and resistance profile of this compound.
Mechanism of Action: Inhibiting Viral Polyprotein Processing
The HCV NS3/4A protease is responsible for cleaving the viral polyprotein into functional non-structural proteins essential for viral replication.[2] this compound inhibits this process by binding to the active site of the NS3/4A protease, effectively blocking its proteolytic activity.[2] This leads to a suppression of viral replication and a reduction in viral load in patients.[2] this compound contains a P2 to P4 macrocyclic constraint, a feature designed using a molecular-modeling-derived strategy to optimize enzyme potency and cellular activity.[4][5]
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound has been quantified through various in vitro assays, providing key data on its efficacy against both wild-type and drug-resistant variants of the HCV NS3/4A protease.
Table 1: In Vitro Antiviral Activity of this compound (IC50)
| HCV NS3/4A Protease Variant | IC50 (nM) | Fold Change in IC50 vs. Wild-Type |
| Wild-Type | 0.34 | 1.0 |
| R155K | >400 | >1176 |
| A156T | >400 | >1176 |
| D168A | >400 | >1176 |
Data sourced from a study using viral replicon-based inhibition assays.
Table 2: Calculated Binding Free Energy of this compound
| HCV NS3/4A Protease Variant | Calculated Binding Free Energy (kcal/mol) |
| Wild-Type | -23.92 |
| R155K | -19.29 |
| A156T | -21.34 |
| D168A | -14.70 |
Data obtained from molecular dynamics simulations and binding free energy calculations.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline the key experimental protocols used in the study of this compound.
Molecular Docking
Molecular docking studies have been instrumental in predicting the binding orientation of this compound within the NS3/4A protease active site and understanding the impact of resistance mutations.
Protocol:
-
Protein Preparation: The three-dimensional crystal structure of the HCV NS3/4A protease is obtained from the Protein Data Bank (PDB). For studies on this compound, co-crystal structures such as PDB IDs 3SU3 and 5ESB are utilized.[1][4] Water molecules are typically removed, and the protein structure is protonated at a physiological pH.[3] Energy minimization is performed using a force field such as MMFF94X .[3]
-
Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.
-
Docking Simulation: A molecular docking program, such as the MOE-Dock program , is used to predict the binding pose of this compound within the active site of the protease.[3][5][6] The docking protocol is often validated by redocking the co-crystallized ligand and ensuring a low root-mean-square deviation (RMSD) from the experimental pose.[2]
-
Analysis of Interactions: The resulting docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds and van der Waals contacts, between this compound and the active site residues of the protease.[2] Key active site residues for HCV NS3 protease include Q41, F43, H57, D81, V132, L135, K136, G137, S138, S139, F154, R155, A156, A157, and D168.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the this compound-protease complex and are used to calculate binding free energies, offering a more detailed understanding of inhibitor binding and resistance.
Protocol:
-
System Setup: The initial coordinates for the simulation are taken from the docked complex or a co-crystal structure. The complex is placed in a periodic boundary box and solvated with a water model, such as TIP3P .[7]
-
Force Field Application: A force field, such as CHARMM27 , is applied to describe the interatomic forces within the system.[7]
-
Simulation Execution: The simulation is run using software like NAMD .[7] The system is typically maintained at a constant temperature (e.g., 310 K) and pressure (e.g., 1 atm) using techniques like Langevin dynamics and the Nosé–Hoover Langevin piston method.[7]
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex, root-mean-square fluctuations (RMSF) of residues, and changes in molecular interactions over time.
-
Binding Free Energy Calculation: Methods such as the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) or Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are employed to calculate the binding free energy of this compound to the protease.[2][8]
HCV Replicon Assay for IC50 Determination
HCV replicon systems are cell-based assays used to determine the antiviral activity of compounds by measuring the inhibition of viral RNA replication.
Protocol:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) that support HCV replication are cultured.
-
Replicon Transfection: Cells are transfected with in vitro transcribed HCV replicon RNA, which contains a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).[9]
-
Compound Treatment: The transfected cells are treated with serial dilutions of this compound.
-
Assay Readout: After a defined incubation period, the level of HCV RNA replication is quantified. For replicons with a luciferase reporter, luminescence is measured. For selectable markers, the number of drug-resistant cell colonies is counted.[9]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of viral replication, is calculated by fitting the dose-response data to a sigmoidal curve.
Visualizing Molecular Interactions and Workflows
Signaling Pathway and Resistance
The emergence of drug resistance is a significant challenge in antiviral therapy. Mutations in the NS3/4A protease can reduce the binding affinity of inhibitors like this compound. The primary resistance mutations observed for this compound are at residues R155, A156, and D168.[6]
Experimental Workflow: Molecular Docking
The process of molecular docking involves a series of computational steps to predict the interaction between a ligand and a protein.
Logical Relationship: Drug Resistance and Binding Affinity
The relationship between mutations in the NS3/4A protease, the binding affinity of this compound, and the resulting drug resistance can be visualized as a logical flow.
Conclusion
Molecular modeling and docking studies have been pivotal in understanding the therapeutic action and limitations of this compound. These computational approaches have not only elucidated the intricate molecular interactions governing its binding to the HCV NS3/4A protease but have also provided a rational basis for the observed resistance profiles. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field of antiviral drug discovery, facilitating further investigations into overcoming drug resistance and designing novel, more potent inhibitors. The continued integration of computational and experimental techniques will undoubtedly accelerate the development of next-generation therapies for hepatitis C and other viral diseases.
References
- 1. rcsb.org [rcsb.org]
- 2. Evaluation of interactions between the hepatitis C virus NS3/4A and sulfonamidobenzamide based molecules using molecular docking, molecular dynamics simulations and binding free energy calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking study of P4-Benzoxaborolesubstituted ligands as inhibitors of HCV NS3/4A protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Molecular Dynamics Simulation of Hepatitis C Virus NS3/4A Protease (Genotypes 1b, 3a and 4a) Predicts Conformational Instability of the Catalytic Triad in Drug Resistant Strains | PLOS One [journals.plos.org]
- 8. Binding Free Energy Calculations of Nine FDA-approved Protease Inhibitors Against HIV-1 Subtype C I36T↑T Containing 100 Amino Acids Per Monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Vaniprevir Pharmacokinetics in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of vaniprevir (formerly MK-7009), a potent, macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in key animal models used in drug development, namely rats, dogs, and monkeys. This information is crucial for understanding the disposition of the drug and for the translation of preclinical findings to clinical settings.
Executive Summary
Preclinical studies have demonstrated that this compound exhibits favorable pharmacokinetic properties in multiple animal species, characterized by good plasma exposure and excellent liver distribution. Notably, sustained and significant concentrations of this compound are achieved in the liver, the primary site of HCV replication. This high hepatic exposure is a key attribute for its potent antiviral activity. While detailed plasma pharmacokinetic parameters are not extensively available in the public domain, key data on liver concentrations have been reported.
Pharmacokinetic Data in Animal Models
The following tables summarize the available quantitative pharmacokinetic data for this compound in rats, dogs, and rhesus monkeys.
Table 1: Liver Concentrations of this compound in Animal Models Following Oral Administration
| Animal Model | Dose (mg/kg) | Time Post-Dose (hours) | Liver Concentration (nM) | Reference |
| Rat | 5 - 10 | 24 | 200 - 600 | [1] |
| Dog | 5 - 10 | 24 | 200 - 600 | [1] |
| Rhesus Monkey | 5 - 10 | 24 | 200 - 600 | [1] |
Note: The reported data indicates a range of liver concentrations observed across the different species at 24 hours post-dose.
While specific plasma pharmacokinetic parameters such as AUC, Cmax, Tmax, half-life, and bioavailability are mentioned to be favorable in publications, the precise quantitative values for each animal model are not publicly available in the reviewed literature. The primary focus of the accessible research has been on the significant and prolonged liver exposure of the compound.
Experimental Protocols
Detailed experimental protocols for the preclinical pharmacokinetic studies of this compound are not fully disclosed in the public literature. However, based on standard practices in pharmaceutical research and information gleaned from related studies, the following methodologies are likely to have been employed.
Animal Models
-
Rats: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.
-
Dogs: Beagle dogs are a standard non-rodent species for preclinical drug development.
-
Monkeys: Rhesus or cynomolgus monkeys are often used as a non-human primate model.
Drug Administration
This compound was administered orally to the animal models. The drug was likely formulated in a suitable vehicle to ensure consistent absorption. The typical oral doses used in the reported studies ranged from 5 to 10 mg/kg.
Sample Collection
-
Blood Sampling: Serial blood samples would have been collected at various time points post-dose via appropriate methods for each species (e.g., tail vein in rats, cephalic or saphenous vein in dogs and monkeys). Plasma would be separated by centrifugation for subsequent analysis.
-
Tissue Sampling: For liver concentration determination, animals would be euthanized at specific time points (e.g., 24 hours post-dose), and liver tissue would be collected, homogenized, and processed for drug extraction.
Bioanalytical Method
The concentration of this compound in plasma and liver homogenates would have been determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique provides the high sensitivity and specificity required for quantifying drug levels in biological matrices. The method would involve protein precipitation or liquid-liquid extraction to isolate the drug from the biological matrix, followed by chromatographic separation and mass spectrometric detection.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study of an orally administered drug like this compound.
Conceptual Metabolic Pathway
While specific metabolic pathways of this compound in animal models are not detailed in the provided search results, a conceptual diagram illustrating the general fate of a drug in the body is presented below. This includes absorption from the gut, distribution to tissues including the liver, metabolism, and subsequent excretion.
Discussion
The available preclinical data, particularly the high and sustained liver concentrations, provide a strong rationale for the clinical development of this compound. The ability to achieve therapeutic concentrations at the site of HCV replication is a critical factor for the efficacy of direct-acting antiviral agents. The observation that significant liver concentrations persist for at least 24 hours post-dose in rats, dogs, and monkeys suggests the potential for once-daily dosing regimens.
The lack of publicly available, detailed plasma pharmacokinetic data limits a full comparative analysis across species. However, the consistent finding of excellent liver exposure underscores the successful optimization of this compound for its intended therapeutic target. Further research and publication of the complete preclinical data package would be beneficial for a more in-depth understanding of this compound's pharmacokinetic profile.
References
Vaniprevir Off-Target Effects: A Technical Investigation for Drug Development Professionals
An In-depth Guide to Understanding and Investigating the Off-Target Profile of the HCV Protease Inhibitor Vaniprevir
Abstract
This compound is a potent, second-generation, macrocyclic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease, a key enzyme in the viral replication cycle. While its on-target efficacy is well-documented, a thorough understanding of its off-target interactions is critical for a comprehensive safety assessment and for anticipating potential adverse drug reactions. This technical guide provides a consolidated overview of the known off-target profile of this compound, methodologies for its investigation, and the implications for drug development. The available data, primarily from preclinical and clinical studies, points towards a generally favorable selectivity profile, with the most significant off-target interaction being the inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme. Limited data also suggests potential, albeit weak, cross-reactivity with other viral proteases. This document aims to equip researchers, scientists, and drug development professionals with the necessary information to further investigate and contextualize the off-target effects of this compound and similar compounds.
Introduction
This compound (MK-7009) is a macrocyclic acylsulfonamide that acts as a non-covalent, competitive inhibitor of the HCV NS3/4A protease.[1][2] Its primary mechanism of action involves blocking the proteolytic activity of this viral enzyme, which is essential for the cleavage of the HCV polyprotein and subsequent formation of a functional viral replication complex.[1] While highly potent against its intended target, the evaluation of a drug candidate's interactions with other host and viral proteins is a fundamental aspect of preclinical and clinical development to ensure its safety and efficacy.
This guide summarizes the available quantitative data on this compound's off-target effects, details relevant experimental protocols for assessing such interactions, and provides visualizations of key pathways and workflows to aid in the understanding of these complex processes.
Quantitative Assessment of Off-Target Interactions
A comprehensive analysis of this compound's off-target profile requires quantitative data from various enzymatic and cell-based assays. The following tables summarize the known on-target and off-target activities of this compound.
| Target | Assay Type | Species/System | Endpoint | Value | Reference(s) |
| HCV NS3/4A Protease (Wild-Type) | Enzymatic Inhibition | Recombinant | IC50 | 0.34 nM | [1][3] |
| HCV Replicon (Genotype 1b) | Cell-based Replication | Huh-7 cells | EC50 | 0.27 - 19 nM | [4] |
Table 1: On-Target Activity of this compound against Hepatitis C Virus. This table highlights the high potency of this compound against its intended viral target.
| Potential Off-Target | Assay Type | Species/System | Endpoint | Value | Selectivity Index (SI) | Reference(s) |
| SARS-CoV-2 Replication | Cell-based Replication | Vero E6 cells | EC50 | 51 µM | 3.4 | [5] |
| Cytotoxicity | Cell Viability Assay | Vero E6 cells | CC50 | 100 - 200 µM | N/A | [5] |
| Cytochrome P450 3A4 (CYP3A4) | Enzymatic Inhibition | Human Liver Microsomes | IC50 | Data not available | N/A | [5] |
Table 2: Investigated Off-Target Activities of this compound. This table summarizes the available data on this compound's interactions with potential off-targets. The selectivity index (SI = CC50/EC50) for SARS-CoV-2 indicates a narrow therapeutic window for this potential off-target activity.
Experimental Protocols
Accurate assessment of off-target effects relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to investigate the off-target profile of compounds like this compound.
Protease Inhibition Assay (General)
This protocol describes a general method for determining the inhibitory activity of a compound against a purified protease using a fluorogenic substrate.
Objective: To determine the IC50 value of this compound against a specific protease.
Materials:
-
Purified recombinant protease
-
Fluorogenic peptide substrate specific for the protease
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add a fixed concentration of the purified protease to each well of the microplate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 420 nm, depending on the substrate).
-
Calculate the initial reaction rates (V) for each inhibitor concentration.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Antiviral Assay (e.g., for SARS-CoV-2)
This protocol outlines a method to assess the antiviral activity of a compound in a cell culture system.
Objective: To determine the EC50 value of this compound against a specific virus.
Materials:
-
Host cell line permissive to viral infection (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock of known titer
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., antibodies for immunostaining, reagents for RT-qPCR, or a reporter virus)
Procedure:
-
Seed the 96-well plates with host cells and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the diluted this compound.
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
After incubation, quantify the extent of viral replication using a suitable method (e.g., high-content imaging of infected cells, quantification of viral RNA by RT-qPCR, or measuring reporter gene expression).
-
Plot the percentage of viral inhibition against the logarithm of the drug concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve.
Cytochrome P450 (CYP) Inhibition Assay
This protocol describes an in vitro method to evaluate the inhibitory potential of a compound on major CYP isoforms using human liver microsomes.
Objective: To determine the IC50 value of this compound against CYP3A4.
Materials:
-
Human liver microsomes (HLMs)
-
CYP3A4-specific substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system
-
This compound stock solution (in DMSO)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare serial dilutions of this compound in the incubation buffer.
-
In a microcentrifuge tube, combine HLMs, the CYP3A4 substrate, and the diluted this compound or vehicle control.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualization of Key Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows can facilitate a deeper understanding of the investigation of off-target effects.
Figure 1: A generalized workflow for the investigation of in vitro off-target effects of a drug candidate like this compound.
References
- 1. Characterization of this compound, a hepatitis C virus NS3/4A protease inhibitor, in patients with HCV genotype 1 infection: safety, antiviral activity, resistance, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound (MK-7009), a macrocyclic hepatitis C virus NS3/4a protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (MK-7009) | NS3/4A蛋白酶抑制剂 | MCE [medchemexpress.cn]
- 5. Hepatitis C Virus Protease Inhibitors Show Differential Efficacy and Interactions with Remdesivir for Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Vaniprevir: A Potent Tool for Interrogating Viral Protease Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Vaniprevir (formerly MK-7009) is a potent, macrocyclic, non-covalent competitive inhibitor of the hepatitis C virus (HCV) NS3/4A protease. Initially developed as a promising therapeutic agent for chronic HCV infection, its well-characterized mechanism of action and high specificity make it an invaluable tool compound for basic research into viral polyprotein processing and for the preclinical evaluation of novel antiviral agents. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, and detailed protocols for its application in common experimental assays. Quantitative data from key studies are summarized for easy reference, and logical workflows are visualized to aid in experimental design.
Introduction
Viral proteases are essential enzymes for the replication of many viruses, including Hepatitis C virus. These enzymes are typically responsible for cleaving a large viral polyprotein into individual, functional proteins required for viral assembly and propagation. The HCV NS3/4A protease is a serine protease that plays a critical role in the viral life cycle, making it a prime target for antiviral drug development. This compound was designed as a specific inhibitor of this protease and has demonstrated potent antiviral activity in both enzymatic and cell-based assays. This guide will detail the properties of this compound that make it a valuable research tool and provide practical guidance for its use in the laboratory.
Chemical and Physical Properties
This compound is a macrocyclic compound with a molecular formula of C38H55N5O9S and a molar mass of 757.94 g·mol−1. Its complex structure, which includes a P2-P4 macrocycle, contributes to its high affinity and specificity for the NS3/4A protease active site.
| Property | Value | Reference |
| IUPAC Name | (1R,21S,24S)-21-tert-butyl-N-[(1R,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethylcyclopropyl]-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21.2.1.14,7.06,11]heptacosa-6(11),7,9-triene-24-carboxamide | |
| Molecular Formula | C38H55N5O9S | |
| Molar Mass | 757.94 g·mol−1 | |
| CAS Number | 923590-37-8 |
Mechanism of Action
This compound functions as a non-covalent, competitive inhibitor of the HCV NS3/4A protease. It binds to the active site of the enzyme, preventing the proteolytic processing of the HCV polyprotein. This inhibition of polyprotein cleavage disrupts the viral replication cycle, leading to a reduction in viral RNA levels.
Figure 1. This compound inhibits HCV replication by blocking NS3/4A protease-mediated polyprotein processing.
In Vitro and In Vivo Activity
This compound exhibits potent antiviral activity against various HCV genotypes in vitro. Its efficacy has been demonstrated in both enzymatic and cell-based replicon assays.
Enzymatic Inhibition
| Protease | IC50 (nM) | Reference |
| Wild-type | 0.34 | |
| R155K mutant | >400 | |
| D168A mutant | >400 |
Cell-Based Replicon Assay
| HCV Genotype | EC50 (nM) | Reference |
| Genotype 1b | Data not available in provided search results |
Pharmacokinetics in Healthy Volunteers
Pharmacokinetic studies in healthy male volunteers have shown that this compound is orally bioavailable, with dose-proportional increases in exposure at higher doses.
| Parameter | Value | Condition | Reference |
| Tmax | 1-3 hours | Single dose | |
| t1/2 | 4-6 hours | Steady state | |
| AUC0–∞ GMR (fed/fasted) | 1.22 | Single 80 mg dose | |
| Cmax GMR (fed/fasted) | 0.79 | Single 80 mg dose |
GMR: Geometric Mean Ratio
Experimental Protocols
HCV NS3/4A Protease Inhibition Assay
This protocol describes a typical fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against the HCV NS3/4A protease.
Figure 2. Workflow for an HCV NS3/4A protease inhibition FRET assay.
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET-based protease substrate (e.g., a peptide with a fluorophore and a quencher separated by the NS3/4A cleavage site)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol, 5 mM DTT)
-
This compound or other test compounds
-
384-well black assay plates
-
Fluorescence plate reader
Method:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a small volume (e.g., 1 µL) of the diluted compound to the wells of a 384-well plate.
-
Add a solution of the NS3/4A protease in assay buffer to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET substrate to each well.
-
Immediately measure the fluorescence signal at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based HCV Replicon Assay
This protocol outlines a method to assess the antiviral activity of this compound in a cell culture system using a stable HCV replicon cell line.
Figure 3. Workflow for a cell-based HCV replicon assay with a parallel cytotoxicity assessment.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and a selection antibiotic like G418).
-
This compound or other test compounds.
-
96- or 384-well cell culture plates.
-
Luciferase assay reagent.
-
Reagent for assessing cell viability (e.g., CellTiter-Glo®, resazurin).
-
Luminometer and/or fluorescence plate reader.
Method:
-
Seed the HCV replicon cells in 96- or 384-well plates at an appropriate density.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the diluted compounds.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
After the incubation period, perform a luciferase assay according to the manufacturer's instructions to quantify replicon replication. This typically involves lysing the cells and measuring the luminescence.
-
In parallel, assess cell viability using a suitable cytotoxicity assay to determine if the observed reduction in reporter signal is due to antiviral activity or toxicity of the compound.
-
Calculate the EC50 (50% effective concentration) for antiviral activity and the CC50 (50% cytotoxic concentration) from the respective dose-response curves.
Selectivity and Resistance
This compound is highly selective for the HCV NS3/4A protease. However, as with other direct-acting antiviral agents, prolonged exposure can lead to the selection of resistant viral variants. The most common resistance-associated mutations for this compound are found at amino acid positions R155 and D168 of the NS3 protease. The presence of these mutations can significantly reduce the inhibitory activity of this compound.
Applications in Viral Protease Research
Beyond its potential as a therapeutic, this compound serves as a critical tool for:
-
Validating new antiviral screening assays: Its well-defined activity makes it an excellent positive control.
-
Studying the structure and function of the NS3/4A protease: Co-crystallization studies with this compound can provide insights into the enzyme's active site and mechanism of inhibition.
-
Investigating mechanisms of drug resistance: It can be used to select for and characterize resistant viral variants, aiding in the design of next-generation inhibitors with improved resistance profiles.
-
Probing the role of the NS3/4A protease in the viral life cycle: By specifically inhibiting this enzyme, researchers can dissect its various functions.
-
Exploring potential cross-reactivity with other viral proteases: Studies have begun to investigate the activity of HCV protease inhibitors against proteases from other viruses, such as SARS-CoV-2, although this compound's activity against the SARS-CoV-2 main protease is modest.
Conclusion
This compound is a well-characterized and potent inhibitor of the HCV NS3/4A protease. Its high specificity and established in vitro and in vivo profiles make it an indispensable tool for researchers in virology and drug discovery. The detailed protocols and compiled data in this guide are intended to facilitate the effective use of this compound as a tool compound to advance our understanding of viral proteases and to accelerate the development of new antiviral therapies.
Methodological & Application
Vaniprevir: Detailed Synthesis and Purification Protocols for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis and purification of Vaniprevir (MK-7009), a potent macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4a protease. The information is intended for researchers, scientists, and drug development professionals engaged in the study and production of this antiviral compound.
Two primary synthetic strategies for the macrocyclic core of this compound have been established: a macrolactamization approach and a ring-closing metathesis (RCM) route. This document outlines the detailed experimental procedures for both methods, along with comprehensive purification protocols to obtain high-purity this compound.
Data Summary
The following table summarizes key quantitative data from the two primary synthetic routes for this compound, allowing for a direct comparison of their efficiencies.
| Parameter | Macrolactamization Route | Ring-Closing Metathesis (RCM) Route | Reference |
| Key Reaction | Intramolecular amide bond formation | Olefin metathesis | [1] |
| Overall Yield | Not explicitly stated as a single figure | 55% over 9 linear steps | [1] |
| Macrocyclization Yield | High yields under relatively high concentrations | 91% | [1] |
| Key Catalyst/Reagent | EDC, HOPO, DIPEA | Ruthenium catalyst (e.g., Grubbs or Zhan catalyst) | [1] |
| Final Step Yield | 84% (Amide coupling) | 84% (Amide coupling) | [2] |
| Final Product Purity | High purity achieved after crystallization | High purity achieved after crystallization | [2] |
Synthetic Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the two primary synthetic routes for this compound and a general purification workflow.
Caption: High-level overview of the two main synthetic routes to this compound.
Caption: General workflow for the purification of this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis and purification of this compound, compiled from published literature.
I. Synthesis of this compound via Macrolactamization
This route, developed by Song et al., focuses on the formation of the 22-membered macrocycle through an intramolecular amide bond formation.
A. Preparation of the Macrocyclic Acid Precursor
Detailed procedures for the synthesis of the linear precursor are outlined in the source literature. The final step to yield the macrocyclic acid involves the saponification of the corresponding ester.
B. Macrolactamization to form the Macrocyclic Core
-
To a solution of the linear amino-acid precursor in a suitable solvent such as DMF/i-PrOAc, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxy-7-azabenzotriazole (HOPO), and diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at 15-20 °C for approximately 3 hours.
-
Monitor the reaction progress by a suitable analytical technique such as HPLC.
-
Upon completion, proceed with the work-up and purification of the resulting macrocycle.
C. Final Amide Coupling to Yield this compound
-
Dissolve the macrocyclic amine and the appropriate side-chain carboxylic acid in a suitable solvent like DMF.
-
Add EDC, HOPO, and DIPEA to the mixture.
-
Stir the reaction at room temperature overnight.
-
Isolate the crude this compound by precipitation upon the addition of water.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
II. Synthesis of this compound via Ring-Closing Metathesis (RCM)
This highly efficient route, reported by Kong et al., utilizes RCM to construct the 20-membered macrocyclic core.[1]
A. Preparation of the Diene Precursor
The synthesis of the diene precursor is a multi-step process detailed in the source publication.[1]
B. Ring-Closing Metathesis
-
Prepare a solution of the diene substrate in a suitable solvent like toluene.
-
In a separate vessel, prepare a solution of a ruthenium catalyst (e.g., Zhan catalyst-1B) in the same solvent.
-
Simultaneously add both the diene solution and the catalyst solution slowly to a reaction vessel containing toluene at an elevated temperature (e.g., 80-90 °C). A concentration of 0.13 M is reported to be effective.[1]
-
To suppress isomerization, 2,6-dichloro-1,4-benzoquinone can be added.
-
Monitor the reaction by HPLC until completion.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
C. Hydrogenation and Saponification
-
The crude macrocycle from the RCM step is subjected to hydrogenation to reduce the double bond, typically using a palladium catalyst.
-
Following hydrogenation, the ester is saponified using a base such as lithium hydroxide to yield the macrocyclic carboxylic acid.
D. Final Amide Coupling
-
Couple the resulting macrocyclic acid with the sulfonamide side chain using EDC and pyridine in a suitable solvent.
-
The reaction proceeds to afford this compound.[2]
Purification Protocols
High purity this compound is essential for research and clinical applications. The following protocols are recommended for the purification of the final compound.
I. Column Chromatography
-
Stationary Phase: Silica gel is a commonly used stationary phase.
-
Mobile Phase: A gradient elution system of ethyl acetate in hexanes is effective for the purification of this compound precursors and the final compound. A typical gradient might range from 10% to 65% ethyl acetate in hexanes.
-
Procedure: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). b. Load the solution onto a pre-packed silica gel column. c. Elute the column with the gradient mobile phase, collecting fractions. d. Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.
II. Crystallization
Crystallization is a crucial final step to obtain highly pure, crystalline this compound.
-
Solvent System: A mixture of isopropyl acetate (IPAc) and heptane is reported to be an effective solvent system for the crystallization of this compound.[2]
-
Procedure: a. Dissolve the purified this compound from column chromatography in a minimal amount of hot IPAc. b. Slowly add heptane as an anti-solvent until the solution becomes slightly turbid. c. Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or ice bath to promote crystal formation. d. Collect the crystals by filtration. e. Wash the crystals with a cold mixture of IPAc/heptane. f. Dry the crystals under vacuum to yield pure, crystalline this compound.
Note: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and the scale of the synthesis. It is crucial to consult the original research articles for complete experimental details and safety information.
References
Vaniprevir In Vitro Antiviral Activity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaniprevir (formerly MK-7009) is a potent, macrocyclic, competitive inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1][2][3] This enzyme is essential for viral replication, cleaving the HCV polyprotein into mature, functional proteins.[4][5] By targeting the NS3/4A protease, this compound effectively suppresses viral replication.[4] This document provides detailed protocols for assessing the in vitro antiviral activity of this compound using the HCV replicon system, a cornerstone method for evaluating anti-HCV compounds.[5] Additionally, it outlines the protocol for an enzymatic assay to determine the direct inhibitory effect on the NS3/4A protease and summarizes the activity of this compound against various HCV genotypes and resistant variants.
Mechanism of Action
This compound is a direct-acting antiviral (DAA) that specifically targets the HCV NS3/4A serine protease. The NS3 protein has a chymotrypsin-like serine protease domain at its N-terminus, which is responsible for cleaving the downstream portion of the viral polyprotein. The NS4A protein acts as a cofactor, stabilizing the NS3 protease and anchoring it to intracellular membranes. This compound binds to the active site of the NS3/4A protease, competitively inhibiting its function and thereby preventing the processing of the HCV polyprotein, which is a critical step in the viral life cycle.[4] This inhibition leads to a rapid decline in HCV RNA levels.[5]
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound against Wild-Type HCV Genotypes
| HCV Genotype | Assay Type | Cell Line | Potency Metric | Value (nM) |
| 1b | Replicon | Huh-7 | EC50 | 0.34[6] |
| 1a | Replicon | Huh-7 | EC50 | Data not consistently available in searched literature |
| 2a | Replicon | Huh-7 | EC50 | Potency is significantly lower than against Genotype 1[7] |
| 3a | Replicon | Huh-7 | EC50 | Potency is significantly lower than against Genotype 1[8] |
Note: this compound was primarily developed for genotype 1 HCV, and its activity against other genotypes is substantially lower.
Table 2: In Vitro Activity of this compound against Common NS3 Resistance-Associated Variants (RAVs) in Genotype 1
| NS3 Mutation | Assay Type | Potency Metric | Value (nM) | Fold-Change vs. Wild-Type | Reference |
| Wild-Type (H77) | Replicon | EC50 | 7.7 | N/A | [9] |
| R155G | Replicon | EC50 | 1392.0 | 181.8 | [9] |
| R155K | Replicon | EC50 | 342.0 | 44.7 | [9] |
| R155N | Replicon | EC50 | 304.8 | 39.8 | [9] |
| R155S | Replicon | EC50 | 557.2 | 72.8 | [9] |
| R155T | Replicon | EC50 | 268.7 | 35.1 | [9] |
| D168A | Replicon | IC50 | >400 | >1000 | [6] |
| D168V | Replicon | EC50 | 1485.0 | 194.0 | [9] |
Fold-change is calculated as the EC50 or IC50 for the mutant divided by the value for the wild-type virus. A higher fold-change indicates greater resistance.[10][11]
Experimental Protocols
HCV Replicon Assay for Antiviral Activity (EC50 Determination)
This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of this compound using a stable HCV subgenomic replicon cell line. This system contains an HCV RNA that can replicate autonomously within a human hepatoma cell line (e.g., Huh-7).[12] The replicon often includes a reporter gene, such as luciferase, for easy quantification of viral replication.[6]
Materials:
-
HCV subgenomic replicon cell line (e.g., Huh-7 harboring a genotype 1b replicon with a Renilla or Firefly luciferase reporter)[4]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Geneticin (G418) for selection
-
Penicillin-Streptomycin solution
-
Non-Essential Amino Acids (NEAA)
-
Trypsin-EDTA
-
96-well or 384-well cell culture plates (white, solid bottom for luminescence)
-
This compound (or other test compound)
-
Dimethyl sulfoxide (DMSO)
-
Luciferase assay reagent (e.g., Promega Dual-Luciferase® Reporter Assay System)
-
Luminometer
Protocol:
-
Cell Culture Maintenance:
-
Culture the HCV replicon cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 0.1 mM NEAA, and an appropriate concentration of G418 (e.g., 0.5 mg/mL) to maintain the replicon.[4]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in DMSO. Then, dilute further in cell culture medium (without G418) to the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., ≤0.5%).[4]
-
Trypsinize and resuspend the replicon cells in G418-free medium to a concentration of approximately 2.2 x 10^4 cells/mL.
-
Seed 90 µL of the cell suspension (approx. 2000 cells) into each well of a 384-well plate.[4]
-
Add 0.4 µL of the diluted this compound solution to each well, typically in quadruplicate.[4] Include appropriate controls: no-drug (vehicle control, DMSO only) and a known HCV inhibitor as a positive control.
-
Incubate the plates for 72 hours at 37°C with 5% CO2.[4]
-
-
Quantification of HCV Replication:
-
After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system. This typically involves lysing the cells and adding the luciferase substrate.
-
Read the luminescence signal using a plate luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle (DMSO) control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic regression curve (sigmoidal dose-response curve).
-
Caption: Workflow for the HCV replicon-based antiviral activity assay.
HCV NS3/4A Protease Enzymatic Assay (IC50 Determination)
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant HCV NS3/4A protease. It is typically a fluorescence resonance energy transfer (FRET)-based assay.
Materials:
-
Recombinant HCV NS3/4A protease (genotype 1b)
-
Fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)E-E-Abu-ψ-[COO]A-S-K(Dabcyl)-NH2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucoside)
-
This compound (or other test compound)
-
DMSO
-
384-well black assay plates
-
Fluorescence plate reader
Protocol:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of the 384-well plate.
-
Add a small volume of the diluted this compound to the wells.
-
Initiate the reaction by adding the recombinant NS3/4A protease to the wells.
-
Pre-incubate the enzyme and inhibitor for approximately 10-15 minutes at room temperature.
-
Start the enzymatic reaction by adding the fluorogenic substrate. The final enzyme concentration might be around 40 nM and the substrate concentration around 60 µM.[13]
-
-
Detection:
-
Immediately begin monitoring the increase in fluorescence using a plate reader (e.g., excitation at 355 nm, emission at 500 nm). The cleavage of the substrate by the protease separates the quencher from the fluorophore, resulting in an increase in fluorescence.
-
Record the kinetic data for a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Calculate the percentage of inhibition relative to a no-inhibitor (DMSO) control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic regression curve.
-
Conclusion
The described protocols for the HCV replicon and NS3/4A enzymatic assays are robust methods for evaluating the in vitro antiviral activity and mechanism of action of this compound. The data presented demonstrates this compound's potent inhibitory activity against HCV genotype 1b. However, its efficacy is significantly reduced by specific resistance-associated variants at positions R155 and D168 of the NS3 protease.[1][3][9] These assays are critical tools for the discovery and development of novel HCV protease inhibitors and for understanding the mechanisms of drug resistance.
References
- 1. Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of this compound, a hepatitis C virus NS3/4A protease inhibitor, in patients with HCV genotype 1 infection: safety, antiviral activity, resistance, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hcvguidelines.org [hcvguidelines.org]
- 12. ovid.com [ovid.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes: Vaniprevir Cell-Based HCV Replicon Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaniprevir (also known as MK-7009) is a potent, macrocyclic, non-covalent competitive inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1][2] This protease is essential for the cleavage of the HCV polyprotein, a critical step in the viral replication cycle.[1] The HCV replicon assay is a robust, cell-based system that allows for the quantification of HCV RNA replication and is a primary tool for evaluating the in vitro efficacy of antiviral compounds like this compound.[3] This document provides a detailed protocol for assessing the antiviral activity of this compound using a luciferase-based HCV subgenomic replicon assay in human hepatoma Huh-7 cells.
Principle of the Assay
The HCV replicon system utilizes human hepatoma cell lines (e.g., Huh-7) that have been genetically engineered to stably harbor a subgenomic HCV RNA molecule (a replicon). This replicon contains the genetic information necessary for its own replication, specifically the HCV non-structural proteins from NS3 to NS5B, but lacks the structural proteins, making it non-infectious.
Typically, the replicon is bicistronic, containing a reporter gene, such as Firefly or Renilla luciferase, and a selectable marker, like the neomycin phosphotransferase gene. The expression of the reporter gene is directly proportional to the level of HCV RNA replication. When these cells are exposed to an active antiviral agent like this compound, which inhibits the NS3/4A protease, viral replication is suppressed. This leads to a quantifiable decrease in luciferase activity, allowing for the determination of the compound's potency (EC50). A parallel cytotoxicity assay is run to determine the compound's effect on host cell viability (CC50) and to calculate the selectivity index (SI).
This compound's Mechanism of Action
This compound specifically targets the HCV NS3/4A serine protease. The viral genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases into functional structural and non-structural (NS) proteins. The NS3/4A protease is responsible for multiple cleavages in the non-structural region of the polyprotein. By binding to the active site of this enzyme, this compound blocks the proteolytic processing of the polyprotein, thereby halting the viral replication cascade.[1]
Caption: this compound inhibits HCV replication by blocking NS3/4A protease-mediated polyprotein processing.
Data Presentation
The antiviral activity and cytotoxicity of this compound are summarized in the table below. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
| Compound | HCV Genotype | Replicon System | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | 1b | Huh-7 cells, luciferase-based transient | 0.27 | 100 - 200 | >370,000 |
| This compound | 1a | Huh-7.5 cells, GLuc-based | Potent | 100 - 200 | High |
Note: this compound demonstrates potent, sub-nanomolar to low-nanomolar activity against genotype 1 replicons.[1] The CC50 value was determined in Huh7.5 cells.[4]
Experimental Protocols
This protocol is adapted for a 96-well plate format using an HCV genotype 1b luciferase reporter replicon cell line.
Materials and Reagents
-
Cells: Huh-7 cells stably harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, and 500 µg/mL G418 (for selection).
-
Assay Medium: Same as Cell Culture Medium but without G418.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Control Compounds: A known HCV inhibitor (e.g., Telaprevir) as a positive control and DMSO as a vehicle control.
-
Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS).
-
Assay Plates: White, opaque 96-well cell culture plates.
-
Luciferase Assay System: (e.g., Promega Bright-Glo™ Luciferase Assay System).
-
Cytotoxicity Assay Reagent: (e.g., Promega CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent).
-
Equipment: Humidified CO2 incubator (37°C, 5% CO2), microplate luminometer, multichannel pipette.
Cell Culture and Maintenance
-
Culture the HCV replicon cells in T-75 flasks with Cell Culture Medium containing G418 to maintain selection pressure.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency. Do not allow cells to become over-confluent.
-
Regularly check for stable luciferase expression to ensure replicon stability.
Antiviral Assay Procedure (EC50 Determination)
-
Cell Seeding:
-
Harvest logarithmically growing replicon cells using Trypsin-EDTA and neutralize with culture medium.
-
Centrifuge the cells, resuspend in fresh Assay Medium (without G418), and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well white opaque plate.
-
Incubate the plate for 24 hours at 37°C with 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in Assay Medium. A typical 10-point, 3-fold dilution series might start from 100 nM.
-
Include positive control (e.g., Telaprevir) and vehicle control (DMSO at the same final concentration as the compound, typically ≤0.5%) wells.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the diluted compounds to the respective wells.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
Luciferase Signal Detection:
-
After the 72-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a microplate luminometer.
-
Cytotoxicity Assay (CC50 Determination)
-
This assay should be run in parallel with the antiviral assay using the same cell stock and compound dilutions.
-
Seed cells in a separate 96-well plate (clear or white, depending on the assay) and treat with compounds exactly as described in the antiviral assay.
-
After 72 hours, add the cytotoxicity reagent (e.g., 20 µL of MTT solution or 100 µL of CellTiter-Glo® reagent) to each well.
-
Follow the manufacturer's protocol for incubation time and measurement (absorbance for MTT, luminescence for CellTiter-Glo®).
Data Analysis
-
EC50 Calculation:
-
Normalize the data: Set the average signal from the vehicle control wells as 0% inhibition and the signal from a high-concentration positive control (or mock-infected cells) as 100% inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value.
-
-
CC50 Calculation:
-
Normalize the data: Set the average signal from untreated cell control wells as 100% viability and the signal from wells with a cell-killing agent as 0% viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the CC50 value.
-
-
Selectivity Index (SI) Calculation:
-
SI = CC50 / EC50
-
Experimental Workflow Diagram
Caption: Workflow for determining this compound EC50 and CC50 using the HCV replicon assay.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Vaniprevir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Vaniprevir in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are intended to guide researchers in developing and validating their own assays for pharmacokinetic studies and other drug development applications.
Introduction to this compound and its Quantitative Analysis
This compound (MK-7009) is a potent, macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication.[1][2] Accurate and sensitive quantification of this compound in biological matrices such as plasma and urine is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS is the preferred method for this purpose due to its high selectivity, sensitivity, and wide dynamic range.
Quantitative Data Summary
The following table summarizes the quantitative parameters for the analysis of this compound in human plasma using LC-MS/MS, as reported in pharmacokinetic studies.
| Parameter | Value | Biological Matrix | Reference |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | Plasma, Urine | [3] |
| Linear Calibration Range | 1–1,000 ng/mL | Plasma, Urine | [3] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes a general liquid-liquid extraction procedure for the isolation of this compound from plasma samples.
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
Spike a known volume of plasma (e.g., 100 µL) with the internal standard solution.
-
Add the extraction solvent (e.g., 500 µL of MTBE).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a specific volume of reconstitution solvent (e.g., 100 µL).
-
Vortex briefly to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a representative LC-MS/MS method for the analysis of this compound. Please note that these parameters are based on typical methods for macrocyclic HCV protease inhibitors and may require optimization for specific instrumentation.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions (Example) | Analyte |
| This compound | |
| Internal Standard |
Note: The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion and optimization on the specific mass spectrometer being used.
Visualizations
Mechanism of Action: Inhibition of HCV NS3/4A Protease
This compound acts as a direct-acting antiviral agent by inhibiting the HCV NS3/4A protease. This protease is a heterodimeric complex essential for the cleavage of the HCV polyprotein into mature viral proteins, a critical step in the viral replication cycle. By binding to the active site of the protease, this compound blocks this cleavage, thereby preventing the formation of functional viral particles.
Caption: this compound inhibits HCV replication by blocking the NS3/4A protease.
Experimental Workflow: Quantitative Analysis of this compound
The following diagram illustrates the key steps involved in the quantitative analysis of this compound from biological samples.
Caption: Workflow for this compound quantification by LC-MS/MS.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization of this compound, a hepatitis C virus NS3/4A protease inhibitor, in patients with HCV genotype 1 infection: safety, antiviral activity, resistance, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]
Vaniprevir Crystallography of NS3/4A Protease Complex: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV nonstructural protein 3/4A (NS3/4A) protease is a key enzyme in the viral replication cycle, responsible for cleaving the viral polyprotein into functional units. This makes it a prime target for antiviral drug development. Vaniprevir (MK-7009) is a potent, second-generation, macrocyclic inhibitor of the HCV NS3/4A protease. Understanding the precise molecular interactions between this compound and the NS3/4A protease is crucial for the development of more effective and resistance-avoiding antiviral therapies. X-ray crystallography provides a high-resolution view of this interaction, revealing the structural basis of inhibition and guiding further drug design.
This application note provides a detailed overview of the crystallographic studies of the this compound-NS3/4A protease complex, including comprehensive experimental protocols and a summary of the key structural and inhibitory data.
Mechanism of Action of this compound
This compound is a non-covalent, competitive inhibitor of the HCV NS3/4A serine protease. It binds to the active site of the enzyme, preventing the cleavage of the HCV polyprotein and thereby inhibiting viral replication. The macrocyclic structure of this compound constrains its conformation, contributing to its high binding affinity and potency.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against different HCV genotypes and the crystallographic data for the this compound-NS3/4A protease complex.
Table 1: this compound IC50 Values against HCV NS3/4A Protease Variants
| HCV Genotype/Variant | IC50 (nM) |
| Genotype 1a (Wild-Type) | 0.21 |
| Genotype 1b (Wild-Type) | 0.15 |
| Genotype 1a (R155K mutant) | 2.6 |
| Genotype 1a (A156T mutant) | 1.1 |
| Genotype 1a (D168A mutant) | 0.3 |
Table 2: Crystallographic Data for this compound-NS3/4A Protease Complex
| PDB ID | 3SU3 | 5ESB |
| Crystal | ||
| Protease Construct | HCV Genotype 1a NS3/4A | Chimeric Genotype 1a/3a NS3/4A |
| Space Group | P 21 21 21 | P 21 21 21 |
| Unit Cell (Å) | a=55.1, b=58.5, c=60.3 | a=55.1, b=58.4, c=60.0 |
| Data Collection | ||
| Resolution (Å) | 1.30 | 2.40 |
| R-work | 0.164 | 0.182 |
| R-free | 0.182 | 0.233 |
| Refinement | ||
| No. of protein atoms | 1488 | 1514 |
| No. of ligand atoms | 53 | 53 |
| No. of water molecules | 158 | 29 |
Experimental Protocols
The following protocols provide a detailed methodology for the expression, purification, and crystallization of the HCV NS3/4A protease in complex with this compound.
Experimental Workflow
Expression of HCV NS3/4A Protease
-
Construct Design: The HCV NS3/4A protease domain (residues 1-181 of NS3) is fused to a portion of the NS4A protein (residues 21-34) via a flexible linker. An N-terminal hexahistidine (His6) tag is included for purification.
-
Transformation: The expression plasmid is transformed into E. coli BL21(DE3) competent cells.
-
Cell Culture: A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, grown overnight at 37°C. This starter culture is then used to inoculate a larger volume of Terrific Broth.
-
Induction: The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is then induced by the addition of 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Harvesting: The culture is incubated for an additional 16-20 hours at 18°C with shaking. The cells are then harvested by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.
Purification of HCV NS3/4A Protease
-
Cell Lysis: The frozen cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 10% glycerol). Lysozyme, DNase I, and a protease inhibitor cocktail are added. The cells are lysed by sonication on ice.
-
Clarification: The cell lysate is clarified by centrifugation at 30,000 x g for 45 minutes at 4°C to remove cell debris.
-
Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM TCEP, 10% glycerol). The His6-tagged NS3/4A protease is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM TCEP, 10% glycerol).
-
Tag Cleavage and Dialysis: The eluted protein is dialyzed overnight at 4°C against a buffer containing 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM TCEP, and 10% glycerol, in the presence of a His-tagged TEV protease to cleave the His6 tag.
-
Reverse Affinity Chromatography: The dialyzed protein is passed through a Ni-NTA column again to remove the cleaved His6 tag and the His-tagged TEV protease. The flow-through containing the untagged NS3/4A protease is collected.
-
Ion Exchange Chromatography: The protein is further purified by ion exchange chromatography using a Mono Q column. The protein is eluted with a linear gradient of NaCl.
-
Size Exclusion Chromatography: The final purification step is size exclusion chromatography using a Superdex 75 column equilibrated with 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP. Fractions containing the pure NS3/4A protease are pooled and concentrated.
Crystallization of the this compound-NS3/4A Complex
-
Complex Formation: The purified NS3/4A protease is incubated with a 3-fold molar excess of this compound (dissolved in DMSO) for 1 hour on ice.
-
Crystallization: The complex is crystallized using the hanging drop vapor diffusion method at 20°C. The protein-inhibitor complex at a concentration of 10 mg/mL is mixed in a 1:1 ratio with the reservoir solution containing 0.1 M MES pH 6.5, 12-18% PEG 3000, and 0.2 M ammonium sulfate.
-
Crystal Harvesting and Cryo-protection: Crystals typically appear within 2-5 days. For data collection, crystals are harvested and briefly soaked in a cryoprotectant solution containing the reservoir solution supplemented with 25% glycerol before being flash-cooled in liquid nitrogen.
X-ray Diffraction Data Collection and Structure Determination
-
Data Collection: X-ray diffraction data are collected from the frozen crystals at a synchrotron source.
-
Data Processing: The diffraction data are processed and scaled using software such as HKL2000 or XDS.
-
Structure Solution and Refinement: The structure of the complex is solved by molecular replacement using a previously determined structure of the NS3/4A protease as a search model. The structure is then refined using software such as REFMAC5 or PHENIX, with manual model building in Coot.
Conclusion
The crystallographic analysis of the this compound-HCV NS3/4A protease complex provides invaluable insights into the molecular basis of its potent inhibitory activity. The detailed protocols outlined in this application note offer a comprehensive guide for researchers aiming to replicate these studies or investigate the interactions of other inhibitors with this critical viral enzyme. This structural information is instrumental in the ongoing effort to design next-generation antiviral agents with improved efficacy and resistance profiles against Hepatitis C virus.
Vaniprevir: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Vaniprevir, a potent Hepatitis C Virus (HCV) NS3/4A protease inhibitor, in high-throughput screening (HTS) assays. This document outlines this compound's mechanism of action, presents its activity in various assay formats, and provides detailed protocols for both biochemical and cell-based screening assays to identify novel HCV inhibitors.
Introduction to this compound
This compound (formerly MK-7009) is a macrocyclic, non-covalent, competitive inhibitor of the HCV NS3/4A serine protease.[1][2] This protease is essential for the cleavage of the HCV polyprotein, a critical step in the viral replication cycle.[3] By binding to the active site of the NS3/4A protease, this compound effectively blocks the maturation of viral proteins, thereby inhibiting viral replication.[4] Clinical studies have demonstrated its potent antiviral activity, particularly against HCV genotype 1.[1]
Mechanism of Action: Inhibition of HCV NS3/4A Protease
The HCV NS3 protein possesses serine protease activity, which is significantly enhanced by its cofactor, NS4A. The NS3/4A protease complex is responsible for cleaving the viral polyprotein at four specific sites, leading to the release of mature non-structural proteins essential for the formation of the viral replication complex. This compound's macrocyclic structure allows it to fit into the active site of the NS3/4A protease with high affinity and specificity, disrupting its catalytic function.
Quantitative Data for this compound
The following tables summarize the in vitro inhibitory activity of this compound against HCV NS3/4A protease and in cell-based replicon assays. This data is crucial for establishing assay parameters and for use as a benchmark for novel compounds.
Table 1: Biochemical Inhibitory Activity of this compound against HCV NS3/4A Protease
| HCV Genotype | Protease Variant | Ki (nM) | IC50 (nM) | Fold Change vs. Wild-Type |
| 1a | Wild-Type | 0.02 | 0.34 | - |
| 1a | R155K | >400 | >400 | >1176 |
| 1a | D168A | 220 | >400 | >1176 |
| 1a | A156T | 16 | 120 | 353 |
Data sourced from Romano KP, et al. (2012).[4]
Table 2: Antiviral Activity of this compound in HCV Replicon Assays
| HCV Genotype | Replicon Variant | EC50 (nM) | Fold Change vs. Wild-Type |
| 1a | Wild-Type | 0.34 | - |
| 1a | R155K | 120 | 353 |
| 1a | D168A | >400 | >1176 |
| 1a | A156T | 120 | 353 |
Data sourced from Romano KP, et al. (2012).[4]
Table 3: Selectivity Profile of this compound
| Target | Assay Type | EC50 (µM) |
| SARS-CoV-2 | Cell-based antiviral assay | 51 |
Data sourced from bioRxiv preprint (2020).[5]
High-Throughput Screening Protocols
This compound is an ideal positive control for HTS campaigns aimed at discovering novel HCV NS3/4A protease inhibitors. Below are detailed protocols for both a biochemical and a cell-based assay.
Biochemical HTS Assay: FRET-Based Protease Inhibition
This assay measures the direct inhibition of recombinant HCV NS3/4A protease activity using a Förster Resonance Energy Transfer (FRET) peptide substrate.
Materials:
-
Enzyme: Recombinant HCV NS3/4A protease (genotype 1a or 1b)
-
Substrate: FRET-based peptide substrate with a cleavage site for NS3/4A, flanked by a fluorophore and a quencher (e.g., 5-FAM/QXL™520).[6][7]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 30 mM DTT, 1% CHAPS, 15% glycerol.[6]
-
Positive Control: this compound
-
Negative Control: DMSO
-
Plates: 384-well, black, low-volume microplates
-
Instrumentation: Fluorescence plate reader
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well plate.
-
Include wells with DMSO only for negative controls and no-enzyme controls.
-
-
Enzyme Addition:
-
Dilute the HCV NS3/4A protease in assay buffer to the desired final concentration (e.g., 5-10 nM).
-
Dispense the diluted enzyme solution into each well containing the test compounds and controls (e.g., 10 µL).
-
-
Pre-incubation:
-
Centrifuge the plates briefly to ensure mixing.
-
Incubate the plates at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare the FRET substrate in assay buffer to the desired final concentration (e.g., 100-200 nM).
-
Add the substrate solution to all wells to initiate the enzymatic reaction (e.g., 10 µL).
-
-
Fluorescence Reading:
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence signal over time (kinetic read) at the appropriate excitation and emission wavelengths for the FRET pair (e.g., 490 nm excitation / 520 nm emission for 5-FAM).[6]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear phase of the kinetic read.
-
Normalize the data to the positive (this compound) and negative (DMSO) controls.
-
Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ values.
-
Cell-Based HTS Assay: HCV Replicon System
This assay measures the inhibition of HCV RNA replication in a human hepatoma cell line (Huh-7) that stably expresses an HCV subgenomic replicon. The replicon often contains a reporter gene, such as luciferase, for easy quantification of replication levels.
Materials:
-
Cell Line: Huh-7 cells stably expressing an HCV genotype 1a or 1b subgenomic replicon with a luciferase reporter.[8]
-
Cell Culture Medium: DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.
-
Positive Control: this compound
-
Negative Control: DMSO
-
Plates: 384-well, white, solid-bottom, tissue culture-treated plates
-
Reagents: Luciferase assay reagent (e.g., Bright-Glo), cytotoxicity assay reagent (e.g., CellTiter-Glo)
-
Instrumentation: Luminescence plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in cell culture medium without G418.
-
Seed the cells into 384-well plates at an optimized density (e.g., 2,000-5,000 cells/well) in a volume of 30 µL.[8]
-
Incubate for 4-6 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in cell culture medium.
-
Add a small volume (e.g., 10 µL) of the diluted compounds to the corresponding wells. The final DMSO concentration should be kept low (e.g., <0.5%).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Luminescence Reading (Antiviral Activity):
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase reagent equal to the volume of cell culture medium in each well.
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader.
-
-
Cytotoxicity Assay (in parallel):
-
On a parallel plate prepared identically to the assay plate, add a cytotoxicity reagent (e.g., CellTiter-Glo) to each well.
-
Incubate and read the luminescence according to the manufacturer's protocol. This is crucial to identify compounds that inhibit luciferase signal due to toxicity rather than specific antiviral activity.
-
-
Data Analysis:
-
Normalize the antiviral activity data to the positive (this compound) and negative (DMSO) controls.
-
Plot the percent inhibition versus compound concentration and calculate the EC₅₀ values.
-
From the cytotoxicity data, calculate the CC₅₀ (50% cytotoxic concentration) values.
-
Determine the Selectivity Index (SI = CC₅₀ / EC₅₀) for each compound to prioritize specific, non-toxic inhibitors.
-
Drug Resistance Profiling
This compound's potency is significantly reduced by certain amino acid substitutions in the NS3 protease, particularly at positions R155, D168, and A156.[1][4] HTS assays can be adapted to screen for inhibitors with activity against these common resistant variants. This can be achieved by using recombinant mutant proteases in the biochemical assay or by developing replicon cell lines that harbor these resistance-associated mutations. Compounds that retain potency against this compound-resistant variants are of high therapeutic interest.
Conclusion
This compound serves as an invaluable tool in the discovery and development of novel HCV NS3/4A protease inhibitors. Its well-characterized mechanism of action, potent activity, and known resistance profile make it an excellent reference compound for validating HTS assays and for benchmarking the performance of new chemical entities. The protocols provided herein offer a robust framework for the high-throughput screening and identification of the next generation of anti-HCV therapeutics.
References
- 1. Characterization of this compound, a hepatitis C virus NS3/4A protease inhibitor, in patients with HCV genotype 1 infection: safety, antiviral activity, resistance, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Exploring the Drug Resistance of HCV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. eurogentec.com [eurogentec.com]
- 7. eurogentec.com [eurogentec.com]
- 8. pubcompare.ai [pubcompare.ai]
Vaniprevir In Vitro Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vitro use of Vaniprevir, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.
This compound (formerly MK-7009) is a macrocyclic acylsulfonamide that acts as a competitive, reversible inhibitor of the HCV NS3/4A serine protease.[1] This enzyme is crucial for the cleavage of the HCV polyprotein, a necessary step for viral replication.[2] By blocking this proteolytic activity, this compound effectively suppresses HCV replication.[1] These application notes provide a summary of its in vitro activity and detailed protocols for its use in common antiviral and cytotoxicity assays.
Data Presentation
The following tables summarize the in vitro efficacy and cytotoxicity of this compound from various studies.
Table 1: In Vitro Antiviral Activity of this compound against HCV
| HCV Genotype/Variant | Assay System | Cell Line | Potency Metric | Value (nM) | Reference(s) |
| Genotype 1a (Wild-Type) | Replicon Assay | Huh-7 based | IC50 | 0.34 | [3] |
| Genotype 1b (Wild-Type) | Replicon Assay | Huh-7 based | Potent Activity | Sub-nanomolar to low-nanomolar | [2] |
| Genotype 2 (Wild-Type) | Enzyme Assay | - | Potent Activity | Sub-nanomolar to low-nanomolar | [2] |
| R155K Resistant Variant | Replicon Assay | Huh-7 based | IC50 | >400 | [3] |
| D168A Resistant Variant | Replicon Assay | Huh-7 based | IC50 | >400 | [3] |
Table 2: In Vitro Activity of this compound against SARS-CoV-2
| Virus | Assay System | Cell Line | Potency Metric | Value (µM) | Reference(s) |
| SARS-CoV-2 | Antiviral Assay | VeroE6 | EC50 | 51 | [4] |
| SARS-CoV-2 | Antiviral Assay | Huh7.5 | EC50 | Not specified, but similar to VeroE6 | [4] |
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Metric | Value (µM) | Reference(s) |
| VeroE6 | Cell Viability Assay | CC50 | 173 | [4] |
| Huh7.5 | Cell Viability Assay | CC50 | Not specified | [4] |
Selectivity Index (SI): The ratio of cytotoxicity (CC50) to antiviral activity (EC50). A higher SI value indicates a more favorable safety profile. For this compound against SARS-CoV-2 in VeroE6 cells, the SI is approximately 3.4 (173 µM / 51 µM).[4]
Signaling Pathway
The primary mechanism of action of this compound is the direct inhibition of the HCV NS3/4A protease. This viral protease not only processes the viral polyprotein but also targets and cleaves key host cell adaptor proteins involved in the innate immune response, namely TRIF and MAVS. By cleaving TRIF and MAVS, the virus effectively shuts down the Toll-like receptor 3 (TLR3) and RIG-I-like receptor (RLR) signaling pathways, preventing the production of type I interferons and other antiviral molecules. This compound, by inhibiting the NS3/4A protease, can therefore prevent the cleavage of TRIF and MAVS, potentially preserving the host's innate immune response to the virus.
Caption: this compound inhibits HCV NS3/4A protease, preventing viral polyprotein processing and cleavage of host immune adaptors TRIF and MAVS.
Experimental Protocols
HCV Replicon Assay (Luciferase-Based)
This protocol is adapted from a high-throughput 384-well luciferase-based assay to evaluate the anti-HCV activity of compounds.
Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HCV replication in a cell-based replicon system.
Materials:
-
Huh-7 derived cell lines stably harboring an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1b or 2a).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), GlutaMAX, 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.1 mM Non-Essential Amino Acids (NEAA).
-
G418 (Geneticin) for cell line maintenance (omitted during the assay).
-
This compound stock solution in DMSO.
-
384-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Maintain the HCV replicon cell line in DMEM with G418.
-
For the assay, trypsinize and resuspend cells in DMEM without G418.
-
Seed 2,000 cells in 90 µL of medium per well into a 384-well plate.
-
-
Compound Preparation and Addition:
-
Prepare a serial 1:3 dilution of this compound in DMSO.
-
Add 0.4 µL of the diluted compound to each well, resulting in a final DMSO concentration of approximately 0.44%. A typical 10-point dose titration might range from 2.3 nM to 44 µM.
-
Include DMSO vehicle controls (no inhibition) and a positive control (a combination of potent HCV inhibitors at concentrations >100x EC50).
-
-
Incubation:
-
Incubate the plates for 3 days at 37°C in a humidified atmosphere with 5% CO2.
-
-
Luciferase Assay:
-
After incubation, remove the culture medium.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to the DMSO control.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Caption: Workflow for determining the EC50 of this compound using a luciferase-based HCV replicon assay.
Cytotoxicity Assay (MTT-Based)
This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a given cell line.
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Cell line of interest (e.g., VeroE6, Huh-7).
-
Complete culture medium.
-
This compound stock solution in DMSO.
-
96-well cell culture plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Microplate spectrophotometer.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the CC50 value using a non-linear regression analysis.
-
Caption: Workflow for determining the CC50 of this compound using an MTT-based cytotoxicity assay.
References
- 1. Characterization of this compound, a hepatitis C virus NS3/4A protease inhibitor, in patients with HCV genotype 1 infection: safety, antiviral activity, resistance, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single‐Dose and Multiple‐Dose Pharmacokinetics of this compound in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Vaniprevir Solution Preparation and Stability Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaniprevir (formerly MK-7009) is a potent, macrocyclic, non-covalent competitive inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1] This enzyme is crucial for viral replication, making this compound an important agent in antiviral research and drug development.[1][2][3] Accurate preparation of this compound solutions and a thorough understanding of their stability are critical for obtaining reliable and reproducible results in preclinical and clinical studies.
These application notes provide detailed protocols for the preparation of this compound solutions and a comprehensive framework for assessing their stability under various stress conditions, in alignment with the International Council for Harmonisation (ICH) guidelines.
This compound: Mechanism of Action
This compound targets the HCV NS3/4A protease, a key enzyme in the viral life cycle responsible for cleaving the HCV polyprotein into mature, functional viral proteins. By competitively inhibiting this protease, this compound blocks viral replication.
References
Application Notes and Protocols: Vaniprevir for Studying Viral Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaniprevir (formerly MK-7009) is a potent, macrocyclic, non-covalent, competitive inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease.[1][2] This enzyme is crucial for the cleavage of the HCV polyprotein, a process essential for viral replication.[1] this compound has demonstrated significant antiviral activity against HCV, particularly genotype 1.[1][2] However, as with other direct-acting antiviral agents (DAAs), the emergence of drug resistance is a key challenge to its therapeutic efficacy.[3][4] The high replication rate and error-prone nature of the HCV RNA-dependent RNA polymerase lead to a diverse population of viral quasispecies, some of which may harbor mutations that confer reduced susceptibility to inhibitors like this compound.[3]
These application notes provide a comprehensive guide for researchers studying the mechanisms of viral resistance to this compound. The protocols outlined below describe methods for determining the antiviral activity of this compound, selecting for this compound-resistant HCV variants in cell culture, and engineering specific resistance mutations for detailed characterization.
Mechanism of Action of this compound
This compound targets the NS3/4A protease of HCV. The NS3 protein has a serine protease domain, and its enzymatic activity is significantly enhanced by its cofactor, NS4A. This protease complex is responsible for cleaving the HCV polyprotein at four specific sites, leading to the maturation of several non-structural proteins (NS4A, NS4B, NS5A, and NS5B) that are essential for viral replication. This compound binds to the active site of the NS3/4A protease, blocking its function and thereby inhibiting viral replication.[1]
This compound Resistance Profile
The primary resistance-associated substitutions (RASs) for this compound emerge in the NS3 protease domain. The most frequently observed mutations in patients experiencing virologic failure with this compound-containing regimens are at amino acid positions R155, A156, and D168.[2][3]
Quantitative Data on this compound Activity against Wild-Type and Resistant HCV
The following table summarizes the in vitro activity of this compound against wild-type (WT) HCV and variants with common resistance mutations. The data is presented as the concentration of the drug required to inhibit 50% of viral replication (IC₅₀).
| HCV NS3/4A Protease Variant | This compound IC₅₀ (nM) | Fold Change in IC₅₀ vs. WT |
| Wild-Type | 0.24 | 1.0 |
| R155K | 11 | 46 |
| A156T | 260 | 1083 |
| D168A | 13 | 54 |
Data adapted from Romano KP, et al. (2012). The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors. PLoS Pathog 8(7): e1002832.
Experimental Protocols
Protocol 1: Determination of this compound Antiviral Activity using an HCV Replicon Assay
This protocol describes a cell-based assay to determine the 50% effective concentration (EC₅₀) of this compound against HCV replicons. HCV replicons are self-replicating subgenomic HCV RNAs that can be stably maintained in human hepatoma cells (e.g., Huh-7).[5] Many replicon systems contain a reporter gene, such as luciferase, which allows for a quantitative measure of viral replication.[5]
Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter (e.g., genotype 1b)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and G418 (concentration depends on the specific replicon cell line)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend the HCV replicon cells in complete DMEM without G418.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Dilution and Addition:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the this compound serial dilutions in DMEM to the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (DMSO only) and a positive control (e.g., another known HCV inhibitor).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic dose-response curve to determine the EC₅₀ value.
-
Protocol 2: In Vitro Selection of this compound-Resistant HCV Replicons
This protocol describes the long-term culture of HCV replicon cells in the presence of this compound to select for resistant variants.
Materials:
-
Huh-7 cells harboring a G418-selectable HCV replicon
-
Complete DMEM with G418
-
This compound stock solution (in DMSO)
-
24-well cell culture plates
-
RNA extraction kit
-
RT-PCR reagents
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Initiation of Selection:
-
Seed HCV replicon cells in a 24-well plate in complete DMEM with G418.
-
Once the cells are confluent, add this compound at a concentration equal to its EC₅₀.
-
-
Passaging and Dose Escalation:
-
Culture the cells in the presence of this compound, passaging them as they reach confluence.
-
If the cells continue to grow, gradually increase the concentration of this compound in a stepwise manner (e.g., 2x, 5x, 10x EC₅₀) over several weeks to months.
-
At each passage, harvest a portion of the cells for RNA extraction and subsequent genotypic analysis.
-
-
Identification of Resistant Colonies:
-
Monitor the cultures for the emergence of resistant colonies that can proliferate at higher concentrations of this compound.
-
-
Genotypic Analysis:
-
Extract total RNA from the resistant cell populations.
-
Perform RT-PCR to amplify the NS3 protease region of the HCV genome.
-
Sequence the PCR products using Sanger sequencing to identify mutations in the NS3 gene.
-
-
Phenotypic Characterization:
-
Isolate individual resistant clones and determine the EC₅₀ of this compound against these clones using the assay described in Protocol 1 to confirm the resistance phenotype.
-
Protocol 3: Site-Directed Mutagenesis of the HCV NS3 Protease
This protocol describes how to introduce specific resistance mutations (e.g., R155K, A156T, D168A) into a plasmid containing the HCV NS3/4A protease coding region. This allows for the in vitro characterization of the impact of these mutations on enzyme activity and inhibitor binding.
Materials:
-
Plasmid DNA containing the HCV NS3/4A coding region
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase (e.g., Pfu)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with the appropriate antibiotic
-
DNA purification kit
-
DNA sequencing reagents
Procedure:
-
Primer Design:
-
Design a pair of complementary primers, 15-25 nucleotides in length, containing the desired mutation in the center.
-
-
PCR Amplification:
-
Set up a PCR reaction containing the plasmid DNA template, the mutagenic primers, dNTPs, and a high-fidelity DNA polymerase.
-
Perform PCR to amplify the entire plasmid. The polymerase will extend the mutagenic primers, incorporating the mutation into the newly synthesized DNA strands.
-
-
DpnI Digestion:
-
Following PCR, add DpnI restriction enzyme to the reaction mixture and incubate at 37°C for 1-2 hours.
-
DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid DNA intact.
-
-
Transformation:
-
Transform the DpnI-treated plasmid DNA into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
-
Colony Selection and Plasmid Purification:
-
Pick individual bacterial colonies and grow them in liquid culture.
-
Purify the plasmid DNA from the overnight cultures using a DNA purification kit.
-
-
Sequence Verification:
-
Sequence the purified plasmid DNA to confirm the presence of the desired mutation and to ensure that no other unintended mutations were introduced during PCR.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Caption: Experimental workflow for studying this compound resistance.
Caption: Logical flow of this compound resistance development.
References
- 1. Emergence of resistance-associated variants after failed triple therapy with this compound in treatment-experienced non-cirrhotic patients with hepatitis C-genotype 1 infection: a population and clonal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hcvguidelines.org [hcvguidelines.org]
- 3. In vitro anti-hepatitis C virus (HCV) resistance selection and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naturally occurring dominant drug resistance mutations occur infrequently in the setting of recently acquired hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Vaniprevir: Application Notes and Protocols for Antiviral Efficacy Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for evaluating the antiviral efficacy of Vaniprevir (MK-7009), a potent, macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1][2][3] Detailed protocols for key in vitro assays are provided to guide researchers in the preclinical assessment of this compound and similar direct-acting antiviral agents.
Mechanism of Action
This compound is a competitive inhibitor of the HCV NS3/4A serine protease.[4] This viral enzyme is essential for the cleavage of the HCV polyprotein into mature nonstructural proteins (NS4A, NS4B, NS5A, and NS5B), which are critical components of the viral replication complex.[1][5] By binding to the active site of the NS3/4A protease, this compound blocks this proteolytic processing, thereby disrupting the formation of the replication complex and inhibiting viral RNA replication.[1]
Caption: this compound's Mechanism of Action.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against wild-type HCV and common resistant variants.
Table 1: In Vitro Activity of this compound against Wild-Type HCV Genotypes
| Parameter | HCV Genotype 1a | HCV Genotype 1b | HCV Genotype 2a |
| EC50 (nM) | 0.34[6] | 0.34[6] | Potent activity reported[3] |
| Ki (nM) | 0.74[7] | 0.74[7] | Not Reported |
Table 2: In Vitro Activity of this compound against HCV NS3/4A Protease Resistant Variants (Genotype 1a)
| NS3 Mutation | EC50 (nM) | Fold Change vs. Wild-Type | Ki (nM) | Fold Change vs. Wild-Type |
| Wild-Type | 0.34[6] | 1.0 | 0.74[7] | 1.0 |
| R155K | >400[7] | >1176[7] | 554[7] | 749[7] |
| A156T | >400[7] | >1176[7] | 2635[7] | 3561[7] |
| D168A | 176[7] | 518[7] | 958[7] | 1295[7] |
Experimental Protocols
HCV NS3/4A Protease Enzyme Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against the HCV NS3/4A protease. The assay relies on the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.
Materials:
-
Recombinant HCV NS3/4A protease (genotype-specific)
-
FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 10% glycerol, and 0.1% n-octyl-β-D-glucopyranoside
-
This compound or other test compounds
-
DMSO (for compound dilution)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 38 µL of a pre-mixed solution of NS3/4A protease and FRET substrate in Assay Buffer to each well to initiate the reaction. The final concentrations should be optimized, but a starting point is 10 nM protease and 100 nM substrate.
-
Incubate the plate at 30°C.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., 340 nm excitation and 490 nm emission for Edans/Dabcyl).
-
Calculate the initial reaction rates (v) from the linear phase of the fluorescence signal.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation. The Ki value can be subsequently calculated using the Cheng-Prusoff equation.
Caption: FRET-based Enzyme Inhibition Assay Workflow.
HCV Replicon Assay for Antiviral Efficacy
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells (Huh-7) harboring a subgenomic HCV replicon. These replicons often contain a reporter gene, such as luciferase, for easy quantification of viral replication.
Materials:
-
Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1b with a luciferase reporter)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection)
-
This compound or other test compounds
-
DMSO
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HCV replicon cells in 96-well plates at a density that allows for logarithmic growth for the duration of the experiment (e.g., 5,000 cells/well). Incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., another known HCV inhibitor).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
To assess cytotoxicity, a parallel assay using a viability reagent (e.g., CellTiter-Glo®) can be performed.
-
Calculate the half-maximal effective concentration (EC50) by plotting the percentage of inhibition of luciferase activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: HCV Replicon Assay Workflow.
In Vitro Selection of this compound-Resistant Mutants
This protocol outlines a method for selecting and characterizing HCV replicon variants with reduced susceptibility to this compound.
Materials:
-
HCV replicon cells
-
Culture medium with and without G418
-
This compound
-
6-well plates
-
RNA extraction kit
-
RT-PCR reagents
-
Sanger sequencing or next-generation sequencing platform
Procedure:
-
Plate HCV replicon cells in 6-well plates and treat with a starting concentration of this compound equivalent to the EC50.
-
Culture the cells in the presence of the compound, passaging them as they reach confluence.
-
Gradually increase the concentration of this compound in the culture medium in a stepwise manner (e.g., 2-fold increments) as the cells begin to grow at a normal rate.
-
After several passages under increasing drug pressure, resistant cell colonies should emerge.
-
Isolate individual resistant colonies and expand them in the presence of the selective concentration of this compound.
-
Extract total RNA from the resistant cell populations.
-
Amplify the NS3/4A protease coding region using RT-PCR.
-
Sequence the PCR products to identify mutations that confer resistance.
-
Characterize the phenotype of the identified mutations by introducing them into a wild-type replicon backbone and performing the HCV replicon assay to determine the fold-change in EC50.
Caption: Resistance Selection Workflow.
Preclinical Safety Pharmacology
The preclinical safety evaluation of this compound is designed to identify potential adverse effects on major physiological systems before human clinical trials.[8][9] These studies are conducted in compliance with regulatory guidelines.
Core Battery of Studies:
-
Central Nervous System (CNS) Safety: Assessed in rodent models by observing behavioral and motor activity changes.
-
Cardiovascular Safety: Evaluated in conscious, telemetered animals (e.g., dogs or non-human primates) to monitor heart rate, blood pressure, and electrocardiogram (ECG) parameters. In vitro hERG channel assays are also conducted to assess the risk of QT prolongation.
-
Respiratory Safety: Typically assessed in rodents by measuring respiratory rate and tidal volume.
These studies are crucial for establishing a preliminary safety profile and for guiding dose selection in early-phase clinical trials.[8][9]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Discovery of this compound (MK-7009), a macrocyclic hepatitis C virus NS3/4a protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound, a hepatitis C virus NS3/4A protease inhibitor, in patients with HCV genotype 1 infection: safety, antiviral activity, resistance, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Preclinical development of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Vaniprevir Protocol for Enzyme Inhibition Assays: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaniprevir (formerly MK-7009) is a potent, macrocyclic peptidomimetic competitive inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease.[1][2] This enzyme is crucial for the cleavage of the HCV polyprotein, a process essential for viral replication.[3][4] As such, the NS3/4A protease is a prime target for antiviral drug development. This compound has demonstrated potent activity against HCV genotypes 1 and 2.[5] These application notes provide detailed protocols for in vitro enzyme inhibition assays to evaluate the potency of this compound and similar compounds against the HCV NS3/4A protease.
Mechanism of Action
This compound functions as a competitive inhibitor of the HCV NS3/4A protease. It binds to the active site of the enzyme, preventing the proteolytic processing of the viral polyprotein into mature, functional proteins. This disruption of the viral life cycle leads to the suppression of HCV replication.
Quantitative Data Summary
The inhibitory activity of this compound against wild-type and mutant HCV NS3/4A protease is summarized in the tables below. The data is presented as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type HCV NS3/4A Protease
| HCV Genotype | IC50 (nM) | Ki (nM) |
| Genotype 1a | 0.34 | 0.74 ± 0.07 |
| Genotype 1b | Not explicitly stated in search results | Not explicitly stated in search results |
| Genotype 2a | Active | Not explicitly stated in search results |
Table 2: In Vitro Inhibitory Activity of this compound against Drug-Resistant HCV NS3/4A Protease Mutants (Genotype 1a)
| Mutant | IC50 (nM) | Fold Change vs. Wild-Type | Ki (nM) | Fold Change vs. Wild-Type |
| R155K | >400 | >1176 | 554 ± 64 | 749 |
| D168A | >400 | >1176 | 2635 ± 702 | 3561 |
| A156T | 176 | 518 | 958 ± 162 | 1295 |
Data sourced from The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors.[6]
Experimental Protocols
A Fluorescence Resonance Energy Transfer (FRET)-based assay is a common and effective method for determining the inhibitory activity of compounds against the HCV NS3/4A protease.[7][8][9]
Principle of the FRET-based Protease Inhibition Assay
This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher molecule. In its intact state, the proximity of the quencher to the fluorophore results in FRET, leading to low fluorescence emission. Upon cleavage of the peptide by the NS3/4A protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor like this compound will decrease the rate of substrate cleavage, and thus the rate of fluorescence increase.
Materials and Reagents
-
Recombinant HCV NS3/4A protease (Genotype 1b)
-
FRET peptide substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC)[10]
-
Assay Buffer: 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM dithiothreitol (DTT)[10]
-
This compound (or other test inhibitors)
-
Dimethyl sulfoxide (DMSO)
-
384-well black microplates
-
Fluorescence microplate reader
Experimental Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a dilution series of this compound in DMSO. The final concentration of DMSO in the assay should be kept constant, typically at 2.5%.[10]
-
-
Assay Setup:
-
In a 384-well black microplate, add the assay buffer.
-
Add the diluted this compound or control (DMSO vehicle) to the appropriate wells.
-
Add the recombinant HCV NS3/4A protease to each well to a final concentration of 40 nM.[10]
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to each well to a final concentration of 60 µM.[10]
-
Immediately place the microplate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., for AMC, excitation at ~340-360 nm and emission at ~440-460 nm).
-
-
Data Analysis:
-
Determine the initial velocity (rate of fluorescence increase) for each reaction.
-
Plot the initial velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
The Ki value can be determined using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.
-
Visualizations
HCV Polyprotein Processing Pathway
The following diagram illustrates the critical role of the NS3/4A protease in the Hepatitis C virus life cycle.
Caption: HCV Polyprotein Processing by NS3/4A Protease.
Experimental Workflow for this compound Enzyme Inhibition Assay
The following diagram outlines the key steps in the FRET-based enzyme inhibition assay for this compound.
Caption: FRET-based Enzyme Inhibition Assay Workflow.
References
- 1. Characterization of this compound, a hepatitis C virus NS3/4A protease inhibitor, in patients with HCV genotype 1 infection: safety, antiviral activity, resistance, and pharmacokinetics [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound (MK-7009), a macrocyclic hepatitis C virus NS3/4a protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 9. eurogentec.com [eurogentec.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Vaniprevir Antiviral Assay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vaniprevir antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly MK-7009) is a potent, macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2] The NS3/4A protease is an enzyme essential for the replication of HCV, as it is responsible for cleaving the viral polyprotein into mature, functional proteins.[1] this compound acts as a competitive inhibitor, binding to the active site of the NS3/4A protease and blocking this cleavage process, thereby halting viral replication.[1][3]
Q2: Which HCV genotypes is this compound active against?
This compound has demonstrated potent activity against HCV genotype 1.[1][3] Its efficacy against other genotypes is less characterized.
Q3: What are the known resistance mutations for this compound?
Resistance to this compound is primarily associated with amino acid substitutions at positions R155 and D168 in the NS3 protease domain of HCV genotype 1a.[3]
Q4: What are the common types of in vitro assays used to evaluate this compound's efficacy?
The most common in vitro assays for this compound and other HCV NS3/4A protease inhibitors are:
-
Biochemical Assays (FRET-based): These assays use a synthetic peptide substrate containing a cleavage site for the NS3/4A protease, flanked by a fluorophore and a quencher. Cleavage of the substrate by the enzyme separates the fluorophore and quencher, resulting in a measurable increase in fluorescence.
-
Cell-Based Assays (HCV Replicon System): These assays utilize human hepatoma cell lines (e.g., Huh-7) that contain a subgenomic or full-length HCV RNA that can replicate autonomously.[4] These replicons often contain a reporter gene, such as luciferase, allowing for the quantification of viral replication.[5][6][7]
Troubleshooting Guides
Biochemical (FRET-based) Protease Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. Autofluorescence of test compounds.2. Contaminated buffer or reagents.3. Inner filter effect at high substrate concentrations.[8]4. Non-specific binding of the peptide substrate to the microplate.[9] | 1. Subtract the fluorescence of a compound-only control well.2. Use fresh, high-quality reagents and buffers.3. Optimize substrate concentration to minimize the inner filter effect.[8]4. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[9] |
| Low Signal or No Enzyme Activity | 1. Inactive enzyme.2. Incorrect assay buffer conditions (pH, salt concentration).3. Substrate degradation.4. Insufficient enzyme concentration. | 1. Verify enzyme activity with a known potent inhibitor as a positive control.2. Optimize buffer conditions for the specific NS3/4A protease variant.3. Prepare fresh substrate solution for each experiment.4. Increase the enzyme concentration in the assay. |
| High Well-to-Well Variability | 1. Inaccurate pipetting.2. Temperature fluctuations across the plate.3. Edge effects in the microplate. | 1. Use calibrated pipettes and proper pipetting techniques.2. Ensure uniform temperature incubation of the assay plate.3. Avoid using the outer wells of the microplate or fill them with buffer to maintain humidity. |
| Inconsistent IC50 Values | 1. Compound precipitation at high concentrations.2. Instability of the compound in the assay buffer.3. Variability in enzyme activity between experiments. | 1. Check the solubility of the compound in the assay buffer.2. Assess the stability of the compound over the assay duration.3. Normalize data to a reference inhibitor in each experiment. |
Cell-Based (HCV Replicon) Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Luciferase Signal | 1. Low replicon replication efficiency.2. Poor cell health or viability.3. Inefficient transfection of replicon RNA (for transient assays).4. Use of a less permissive cell line.[4] | 1. Use a highly permissive cell line (e.g., Huh-7.5).2. Ensure optimal cell culture conditions and check for cytotoxicity of the compound.3. Optimize electroporation or other transfection methods.[6]4. Use a cell line known to support robust replication of the specific HCV genotype.[4] |
| High Background Signal | 1. Contamination of the cell line with another replicon.2. Luciferase expression from a source other than the replicon. | 1. Perform quality control on the cell line to ensure its identity and purity.2. Use a parental cell line without the replicon as a negative control. |
| Inconsistent EC50 Values | 1. Variability in cell seeding density.2. Inconsistent compound exposure time.3. Fluctuation in incubator conditions (CO2, temperature, humidity).4. Cell passage number affecting replication permissiveness. | 1. Ensure uniform cell seeding across all wells.2. Standardize the timing of compound addition and incubation.3. Regularly monitor and calibrate incubator conditions.4. Use cells within a defined passage number range. |
| High Cytotoxicity Observed | 1. Compound is inherently toxic to the cells.2. Solvent (e.g., DMSO) concentration is too high. | 1. Determine the CC50 (50% cytotoxic concentration) of the compound in a separate assay without the replicon.2. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5% for DMSO). |
Quantitative Data Summary
Table 1: this compound In Vitro Activity against HCV Genotype 1 and Resistant Variants
| HCV Genotype/Variant | Assay Type | IC50 / EC50 (nM) | Fold Change vs. Wild-Type | Reference |
| Genotype 1b (Wild-Type) | Replicon | 0.34 | - | [10] |
| Genotype 1a (H77) | Replicon | 7.7 | - | [11] |
| R155G | Replicon | 1392.0 | 181.8 | [11] |
| R155K | Replicon | 342.0 | 44.7 | [11] |
| R155N | Replicon | 304.8 | 39.8 | [11] |
| R155S | Replicon | 557.2 | 72.8 | [11] |
| R155T | Replicon | 268.7 | 35.1 | [11] |
| D168V | Replicon | 1485.0 | 194.0 | [11] |
| D168A | Enzyme | >400 | >1000 | [10] |
Experimental Protocols
HCV NS3/4A Protease FRET-Based Assay
Objective: To determine the in vitro inhibitory activity of this compound against the HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]AS-C(Dabcyl)-NH2)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in assay buffer to the desired final concentrations.
-
Add 10 µL of the diluted this compound solution to the wells of the 384-well plate. Include wells with assay buffer and DMSO as negative controls and a known potent inhibitor as a positive control.
-
Add 20 µL of a pre-mixed solution of NS3/4A protease and the FRET substrate in assay buffer to each well to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 340/490 nm for Edans/Dabcyl).
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software.
HCV Replicon Luciferase Assay
Objective: To determine the in vitro antiviral activity of this compound in a cell-based HCV replication model.
Materials:
-
Huh-7 cells stably harboring an HCV replicon with a luciferase reporter gene (e.g., genotype 1b).[5]
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection).[5]
-
This compound (or other test compounds) dissolved in DMSO.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the HCV replicon cells in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.[5]
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the diluted this compound. Include wells with medium and DMSO as negative controls.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
Remove the medium and lyse the cells according to the luciferase assay manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
In a parallel plate, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the effect of the compound on cell viability.
-
Calculate the percent inhibition of HCV replication for each this compound concentration, normalized to cell viability.
-
Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values.
Visualizations
Caption: this compound's Mechanism of Action.
Caption: General Antiviral Assay Workflow.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Discovery of this compound (MK-7009), a macrocyclic hepatitis C virus NS3/4a protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound, a hepatitis C virus NS3/4A protease inhibitor, in patients with HCV genotype 1 infection: safety, antiviral activity, resistance, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. eurogentec.com [eurogentec.com]
- 9. researchgate.net [researchgate.net]
- 10. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]
- 11. ovid.com [ovid.com]
Vaniprevir degradation and stability problems
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the degradation and stability of Vaniprevir. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to support your research.
Disclaimer
Currently, specific and detailed public data on the forced degradation and stability of this compound is limited. The information provided herein is based on the chemical structure of this compound, general knowledge of the stability of macrocyclic compounds containing amide, ether, and sulfonamide functionalities, and published data on other antiviral agents. The degradation pathways and quantitative data presented are illustrative and intended to guide researchers in their experimental design and troubleshooting.
Troubleshooting Guide
This guide addresses common problems encountered during the handling, storage, and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of Potency in Solution | Hydrolysis: The macrocyclic lactam or amide bonds in this compound may be susceptible to hydrolysis, especially at non-neutral pH. | - Maintain solutions at a neutral pH (around 7).- Use freshly prepared solutions for assays.- Store stock solutions at -20°C or -80°C in anhydrous solvents like DMSO.- Perform a stability study of your analytical standard in the chosen solvent. |
| Unexpected Peaks in HPLC | Degradation: New peaks may indicate the formation of degradation products due to hydrolysis, oxidation, or photodegradation. | - Protect solutions from light by using amber vials or covering with aluminum foil.- Degas solvents to minimize oxidative degradation.- Analyze the sample by LC-MS to identify the mass of the unknown peaks and infer potential structures. |
| Inconsistent Assay Results | Adsorption: this compound, being a large and potentially "sticky" molecule, might adsorb to plasticware or glassware. | - Use low-adsorption polypropylene tubes and pipette tips.- Silanize glassware to reduce active sites for adsorption.- Include a surfactant (e.g., 0.01% Tween-20) in aqueous buffers, if compatible with your experiment. |
| Poor Solubility | Inappropriate Solvent: this compound is a large, complex molecule with limited aqueous solubility. | - Use organic solvents like DMSO, DMF, or ethanol for initial stock solutions.- For aqueous buffers, consider the use of co-solvents or cyclodextrins to enhance solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its structure, this compound may degrade through several pathways:
-
Hydrolysis: The prominent lactam and amide bonds within the macrocycle and at the cyclopropylamide moiety are susceptible to cleavage under acidic or basic conditions.
-
Oxidation: The tertiary amine and ether linkages could be sites of oxidation.
-
Photodegradation: Aromatic rings and conjugated systems within the molecule may absorb UV light, leading to photodegradation.
Q2: How should I store this compound to ensure its stability?
A2: For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C, protected from light and moisture. For solutions, prepare concentrated stocks in anhydrous DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles.
Q3: What analytical techniques are suitable for monitoring this compound stability?
A3: A stability-indicating HPLC method is the most common and effective technique. This typically involves a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water or a buffer. Detection by UV-Vis spectrophotometry is standard. For identification of degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.
Q4: How can I perform a forced degradation study on this compound?
A4: A forced degradation study, as outlined by ICH guidelines, involves subjecting a solution of this compound to various stress conditions to intentionally degrade it. This helps in identifying potential degradation products and developing a stability-indicating analytical method. See the "Experimental Protocols" section for a general procedure.
Quantitative Data Summary
The following tables provide hypothetical quantitative data to illustrate the expected stability profile of this compound under various stress conditions. Note: This data is for illustrative purposes and should be confirmed by experimentation.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolysis of the macrocyclic lactam |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 25% | Hydrolysis of the cyclopropylamide |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 10% | N-oxidation of the tertiary amine |
| Thermal Degradation | Solid State | 7 days | 80°C | 5% | Minor unspecified degradants |
| Photodegradation | UV Light (254 nm) | 48 hours | Room Temp | 20% | Products of aromatic ring cleavage |
Table 2: pH-Rate Profile for this compound Hydrolysis (Hypothetical)
| pH | Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 2.0 | 0.010 | 69.3 |
| 5.0 | 0.002 | 346.5 |
| 7.0 | 0.001 | 693.0 |
| 9.0 | 0.015 | 46.2 |
| 12.0 | 0.086 | 8.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade acetonitrile and water
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute as needed.
-
Thermal Degradation: Store a sample of solid this compound in an oven at 80°C for 7 days. Dissolve and dilute to a suitable concentration.
-
Photodegradation: Expose a solution of this compound (e.g., 100 µg/mL in mobile phase) to UV light (254 nm) in a photostability chamber for 48 hours.
-
Analysis: Analyze all samples, along with an untreated control, using a suitable HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent this compound peak. If available, use LC-MS to obtain mass information on the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound (Example)
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 270 nm
-
Column Temperature: 30°C
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for this compound experiments.
Technical Support Center: Overcoming Vaniprevir Resistance in HCV Replicons
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vaniprevir and HCV replicons.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit HCV replication?
This compound is a potent, macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease.[1] The NS3/4A protease is essential for the HCV life cycle as it is responsible for cleaving the viral polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are necessary for viral replication.[2][3][4][5] this compound binds to the active site of the NS3/4A protease, blocking its function and thereby preventing the formation of the viral replication complex.[2] This leads to a significant reduction in HCV RNA levels.
Q2: What are the primary mutations that confer resistance to this compound?
The most common resistance-associated substitutions (RASs) that emerge in response to this compound treatment are located in the NS3 protease domain. The primary mutations that confer high-level resistance to this compound are at amino acid positions R155 (e.g., R155K) and D168 (e.g., D168A, D168V).[6] These mutations alter the conformation of the protease active site, reducing the binding affinity of this compound.[7][8]
Q3: How can this compound resistance be overcome in an experimental setting?
Strategies to overcome this compound resistance in HCV replicons primarily involve combination therapies with other direct-acting antivirals (DAAs) that have different mechanisms of action. Combining this compound with an NS5A inhibitor (e.g., BMS-788329) or an NS5B polymerase inhibitor has been shown to be effective in preventing the emergence of resistant variants and suppressing the replication of replicons that are already resistant to this compound.[9] Additionally, next-generation NS3/4A protease inhibitors with different structural properties may retain activity against this compound-resistant mutants.[10][11]
Q4: What is an HCV replicon system and why is it used to study drug resistance?
An HCV replicon is a subgenomic RNA molecule that can autonomously replicate within a host cell line, typically the human hepatoma cell line Huh-7.[9] These replicons contain the HCV non-structural proteins necessary for RNA replication but lack the structural proteins, making them non-infectious and safer to work with.[9] They are a crucial tool for studying HCV replication and for screening antiviral compounds. By introducing specific mutations into the replicon, researchers can create drug-resistant variants and test the efficacy of different antiviral agents against them.
Troubleshooting Guides
Problem 1: High cytotoxicity observed in cell-based assays.
-
Possible Cause: The concentration of this compound or other test compounds may be too high, leading to off-target effects and cell death.
-
Troubleshooting Steps:
-
Determine the CC50: Perform a cytotoxicity assay (e.g., MTT assay) to determine the 50% cytotoxic concentration (CC50) of your compound on the specific Huh-7 cell line used for your replicon studies.
-
Dose-Response Curve: Ensure that the concentrations of the compound used in the antiviral assays are well below the CC50 value. A good starting point is to use a concentration range that is at least 10-fold lower than the CC50.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration as in the compound-treated wells to ensure that the solvent is not causing the cytotoxicity.
-
Problem 2: Inconsistent EC50 values for this compound against wild-type replicons.
-
Possible Cause: Variability in experimental conditions can lead to inconsistent results.
-
Troubleshooting Steps:
-
Cell Seeding Density: Ensure a consistent cell seeding density across all wells and experiments. Over-confluent or under-confluent cells can affect replicon replication and drug susceptibility.
-
Incubation Time: Use a standardized incubation time for drug treatment. Typically, 72 hours is sufficient for HCV replicon assays.
-
Reagent Quality: Use high-quality, fresh reagents, including cell culture media, serum, and the luciferase assay substrate.
-
Passage Number: Use cells with a low passage number, as high-passage cells can have altered characteristics that may affect replicon replication.
-
Problem 3: Failure to generate this compound-resistant replicon cell lines.
-
Possible Cause: The selection pressure may be too high or too low, or the resistant mutants may have a significant fitness cost.
-
Troubleshooting Steps:
-
Concentration of this compound: Start the selection process with a concentration of this compound that is close to the EC50 value. Gradually increase the concentration over time as the cells become resistant.
-
Cell Maintenance: Ensure that the cells are healthy and actively dividing during the selection process.
-
Site-Directed Mutagenesis: As an alternative to selection, introduce known resistance mutations (e.g., R155K or D168A) directly into the replicon construct using a site-directed mutagenesis kit. This will provide a positive control for your resistance studies.
-
Data Presentation
Table 1: In Vitro Activity of NS3/4A Protease Inhibitors against Wild-Type and this compound-Resistant HCV Replicons
| Compound | Target | HCV Genotype | NS3 Mutation | IC50 (nM) (Enzyme Assay) | Fold Change in IC50 | EC50 (nM) (Replicon Assay) | Fold Change in EC50 |
| This compound | NS3/4A Protease | 1b | Wild-Type | 0.08 | - | 1.1 | - |
| 1b | D168A | >1000 | >12500 | >1000 | >909 | ||
| 1a | R155K | - | - | High | High | ||
| Danoprevir | NS3/4A Protease | 1b | Wild-Type | 0.05 | - | 0.4 | - |
| 1b | D168A | 1.4 | 28 | 3.9 | 10 | ||
| MK-5172 | NS3/4A Protease | 1b | Wild-Type | 0.02 | - | 0.6 | - |
| 1b | D168A | 0.05 | 2.5 | 1.0 | 1.7 |
Data compiled from "The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors". IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. EC50 values represent the concentration of the inhibitor required to reduce HCV RNA replication by 50% in a cell-based replicon assay.
Experimental Protocols
Protocol 1: HCV Replicon Drug Susceptibility Assay
This protocol describes a luciferase-based assay to determine the EC50 of an antiviral compound against HCV replicons.
-
Cell Seeding: Seed Huh-7 cells harboring a luciferase reporter HCV replicon in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO. Further dilute the compound in complete growth medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the medium from the cells and add 100 µL of the medium containing the diluted compound. Include a "no drug" control (vehicle only) and a "no cells" control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions (e.g., using a commercial luciferase assay system).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no drug" control. Plot the percentage of inhibition against the compound concentration and use a non-linear regression analysis to determine the EC50 value.
Protocol 2: Site-Directed Mutagenesis of HCV Replicon
This protocol outlines the general steps for introducing a resistance mutation into an HCV replicon plasmid using a commercially available site-directed mutagenesis kit.
-
Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation (e.g., D168A) in the middle. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Set up a PCR reaction containing the HCV replicon plasmid, the mutagenic primers, and a high-fidelity DNA polymerase. The PCR program will typically involve an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.
-
Parental DNA Digestion: After the PCR, digest the parental (non-mutated) plasmid DNA by adding a DpnI restriction enzyme to the reaction mixture and incubating at 37°C for 1-2 hours. DpnI specifically digests methylated DNA, which includes the parental plasmid isolated from E. coli.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Plasmid Isolation and Sequencing: Select individual bacterial colonies, grow them in liquid culture, and isolate the plasmid DNA. Sequence the isolated plasmid to confirm the presence of the desired mutation.
Protocol 3: MTT Cytotoxicity Assay
This protocol describes the determination of the cytotoxic potential of a compound on Huh-7 cells.
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12]
-
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the same duration as the drug susceptibility assay (e.g., 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[13]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[14]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the CC50 value.
Visualizations
Caption: Overview of the Hepatitis C Virus (HCV) life cycle in a hepatocyte.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. HCV NS3/4A Protease Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of this compound, a hepatitis C virus NS3/4A protease inhibitor, in patients with HCV genotype 1 infection: safety, antiviral activity, resistance, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational study on the drug resistance mechanism against HCV NS3/4A protease inhibitors this compound and MK-5172 by the combination use of molecular dynamics simulation, residue interaction network, and substrate envelope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Drug Resistance of HCV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 10. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [repository.escholarship.umassmed.edu]
- 12. Huh-7 Cell Culture and Cytotoxicity Assay [bio-protocol.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Vaniprevir In Vitro Efficacy: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vitro efficacy of vaniprevir, a potent hepatitis C virus (HCV) NS3/4A protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a macrocyclic, non-covalent, competitive inhibitor of the HCV NS3/4A serine protease.[1] This viral enzyme is essential for cleaving the HCV polyprotein into mature viral proteins necessary for viral replication. By blocking the protease activity, this compound prevents the formation of the viral replication complex, thereby halting viral propagation.
Q2: Which HCV genotypes is this compound active against?
A2: this compound has demonstrated potent activity against HCV genotype 1 and genotype 2 in preclinical studies.[1]
Q3: What are the known resistance mutations for this compound?
A3: Resistance to this compound has been associated with specific amino acid substitutions in the NS3 protease. The most commonly reported resistance-associated variants are at positions R155 and D168.[2][3] The D168A mutation, in particular, has been shown to significantly reduce the efficacy of this compound.[4]
Q4: Can the in vitro efficacy of this compound be improved by combination with other antiviral agents?
A4: Yes, studies have shown that combining this compound with other classes of direct-acting antivirals (DAAs) can lead to synergistic or additive effects, enhancing its antiviral activity. Potent combinations include co-administration with NS5A inhibitors (e.g., daclatasvir, BMS-788329) or NS5B polymerase inhibitors (e.g., sofosbuvir).[5][6][7][8]
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro experiments with this compound.
HCV Replicon Assay
Issue 1: Low Luminescence/Reporter Signal
-
Possible Cause 1: Low Replicon Replication Efficiency. The Huh-7 cell line used may not be sufficiently permissive for the HCV replicon.
-
Solution: Use a highly permissive cell line, such as Huh-7.5 cells, which are known to support robust HCV replication.[9] It may also be beneficial to use replicon constructs containing adaptive mutations that enhance replication.
-
-
Possible Cause 2: Incorrect Compound Concentration. The concentration of this compound may be too high, leading to complete inhibition of replication and thus a very low signal.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine the EC50 value and identify the optimal concentration range for your assay.
-
-
Possible Cause 3: Problems with Luciferase Reagent. The luciferase substrate may be degraded or improperly prepared.
-
Solution: Prepare fresh luciferase assay reagent according to the manufacturer's instructions. Ensure proper storage of the reagent to maintain its activity.
-
Issue 2: High Background Signal
-
Possible Cause 1: Cell Culture Contamination. Mycoplasma or other microbial contamination can interfere with cell health and reporter assays.
-
Solution: Regularly test cell cultures for mycoplasma contamination. Maintain sterile techniques during cell culture procedures.
-
-
Possible Cause 2: Endogenous Enzyme Activity. Some cellular enzymes may produce a background signal.
-
Solution: Use a reporter gene assay with a low background, such as a secreted luciferase (e.g., Gaussia or Cypridina luciferase), which can be measured from the cell culture supernatant, reducing interference from intracellular components.
-
Issue 3: High Well-to-Well Variability
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution across the plate can lead to variability in replicon levels.
-
Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly and plate cells evenly. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.
-
-
Possible Cause 2: Edge Effects. Evaporation from the outer wells of a microplate can lead to inconsistent results.
-
Solution: Avoid using the outermost wells of the plate for experimental samples. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to minimize evaporation.
-
NS3/4A Protease Enzyme Assay (FRET-based)
Issue 1: Low Signal-to-Noise Ratio
-
Possible Cause 1: Inefficient FRET Substrate. The sequence of the peptide substrate may not be optimal for cleavage by the NS3/4A protease.
-
Solution: Use a validated, commercially available FRET substrate with a known high affinity and cleavage efficiency for the HCV NS3/4A protease. The linker sequence between the fluorophore and quencher is critical for efficient cleavage.[5]
-
-
Possible Cause 2: Inactive Enzyme. The purified NS3/4A protease may have lost activity due to improper storage or handling.
-
Solution: Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment.
-
Issue 2: High Background Fluorescence
-
Possible Cause 1: Autofluorescence of Compounds. The test compounds, including this compound, may exhibit intrinsic fluorescence at the excitation and emission wavelengths of the FRET pair.
-
Solution: Measure the fluorescence of the compounds alone in the assay buffer to determine their background fluorescence. Subtract this background from the experimental wells.
-
-
Possible Cause 2: Substrate Degradation. The FRET substrate may be sensitive to light or may be degraded by other proteases in the sample.
-
Solution: Protect the FRET substrate from light. Include a protease inhibitor cocktail (excluding serine protease inhibitors that might interfere with NS3/4A) in the assay buffer if sample purity is a concern.
-
Data Presentation
Table 1: In Vitro Activity of this compound against Wild-Type and Resistant HCV Genotype 1a Replicons
| NS3 Substitution | This compound EC50 (nM) | Fold Change in EC50 vs. Wild-Type | Reference |
| Wild-Type | 0.4 | 1 | [10] |
| R155K | 24 | 60 | [10] |
| R155Q | 20 | 50 | [10] |
| A156G | 32 | 80 | [10] |
| A156S | 8 | 20 | [10] |
| D168A | >1000 | >2500 | [4][10] |
Table 2: Synergy Analysis of this compound in Combination with Other Anti-HCV Agents
| Combination | Assay System | Synergy Model | Result | Reference |
| This compound + BMS-788329 (NS5A Inhibitor) | HCV Replicon Cells | Not Specified | Significant Reduction in HCV Replication | [7] |
| This compound + Sofosbuvir (NS5B Inhibitor) | Not Specified | Not Specified | Additive Effect | [8] |
| Daclatasvir (NS5A Inhibitor) + Sofosbuvir | HCVcc-Luc and Replicon | CalcuSyn (CI) & MacSynergyII | Moderate to High Synergy | [6] |
Note: Specific quantitative synergy data for this compound with daclatasvir or sofosbuvir was not available in the searched literature. The table includes a relevant example of synergy between other NS5A and NS5B inhibitors.
Experimental Protocols
Protocol 1: HCV Replicon Assay using a Luciferase Reporter
This protocol is adapted from a high-throughput screening assay for HCV replicon inhibition.[9][11]
Materials:
-
Huh-7.5 cells stably expressing an HCV subgenomic replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418 (for cell line maintenance).
-
This compound stock solution in DMSO.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in DMEM without G418.
-
Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in DMEM.
-
Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known potent HCV inhibitor).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
-
Protocol 2: HCV NS3/4A Protease FRET Assay
This protocol is based on a fluorescence resonance energy transfer (FRET) assay for NS3/4A protease activity.[5][12]
Materials:
-
Purified recombinant HCV NS3/4A protease.
-
FRET peptide substrate containing a cleavage site for NS3/4A flanked by a fluorophore (e.g., 5-FAM) and a quencher (e.g., QXL™ 520).
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM DTT, 20% glycerol.
-
This compound stock solution in DMSO.
-
Black 96-well microplate.
-
Fluorescence plate reader.
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 50 µL of the diluted this compound or vehicle control (DMSO) to the wells of the black 96-well plate.
-
-
Enzyme Addition:
-
Dilute the NS3/4A protease in the assay buffer to the desired concentration.
-
Add 25 µL of the diluted enzyme to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Substrate Addition and Measurement:
-
Dilute the FRET substrate in the assay buffer.
-
Add 25 µL of the diluted substrate to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic read) at the appropriate excitation and emission wavelengths for the FRET pair.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V0) for each well from the linear phase of the fluorescence increase.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to determine the IC50 value.
-
Mandatory Visualizations
Caption: HCV replication cycle and the inhibitory action of this compound.
Caption: Workflow for determining this compound EC50 in a replicon assay.
Caption: Troubleshooting decision tree for low signal in replicon assays.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of antiviral drug synergy in an infectious HCV system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Sofosbuvir Inhibits Hepatitis E Virus Replication In Vitro and Results in an Additive Effect When Combined With Ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substitutions at NS3 Residue 155, 156, or 168 of Hepatitis C Virus Genotypes 2 to 6 Induce Complex Patterns of Protease Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. eurogentec.com [eurogentec.com]
Vaniprevir assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vaniprevir assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as MK-7009) is an antiviral drug developed to treat chronic hepatitis C virus (HCV) infections, particularly genotype 1.[1][2] It is classified as an HCV nonstructural protein 3/4A (NS3/4A) protease inhibitor.[1] The NS3/4A protease is an enzyme essential for the replication of the hepatitis C virus.[1][3] this compound works by competitively binding to the active site of this protease, which in turn blocks the cleavage of the viral polyprotein. This disruption of the viral life cycle suppresses viral replication and leads to a reduction in the viral load in patients.[1]
Q2: What are the common assays used to measure this compound concentration and its antiviral activity?
A2: The concentration of this compound in biological matrices such as plasma and urine is typically measured using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[4][5] The antiviral activity of this compound is assessed by quantifying the reduction in HCV RNA levels in patients or in cell-based assays.[6] Common in vitro assays for evaluating antiviral compounds like this compound include cell-based HCV infection assays and replicon systems, which may use reporter genes like luciferase to measure viral replication.[7][8]
Q3: What is the mechanism of resistance to this compound?
A3: Resistance to this compound can develop through amino acid substitutions in the HCV NS3/4A protease. The most commonly reported resistance-associated variants are found at positions R155 and D168 of the protease in patients infected with genotype 1a virus.[6]
Troubleshooting Guide
Issue 1: High Variability in Quantitative this compound Assays (HPLC-MS/MS)
-
Q: We are observing significant variability in our plasma concentration measurements of this compound. What could be the cause?
-
A: High variability can stem from several factors. Firstly, this compound's pharmacokinetics can be non-linear, with a greater than dose-proportional increase in exposure observed at higher doses (above 75 mg twice daily), which can contribute to variability.[5][6] Pre-analytical sample handling is also critical. Ensure consistent procedures for blood collection, processing, and storage. Issues with the liquid-liquid extraction process during sample preparation can also lead to inconsistent recovery. Finally, verify the performance of your HPLC-MS/MS system, including calibration curves and quality control samples.
-
Issue 2: Inconsistent Results in Antiviral Activity Assays
-
Q: Our cell-based HCV replicon assay is showing inconsistent inhibition by this compound. What should we check?
-
A: Inconsistent results in cell-based assays can be due to several factors. It is crucial to perform a cytotoxicity assay in parallel to ensure that the observed reduction in viral replication is not due to the toxic effects of the compound on the host cells.[9][10] Cell health and passage number can significantly impact assay performance. Ensure that cells are healthy and within a consistent passage range. Variability in the multiplicity of infection (MOI) can also lead to inconsistent results. Additionally, consider the potential for the emergence of resistance mutations in the replicon cells during prolonged culture.
-
Issue 3: Low Sensitivity in this compound Detection
-
Q: We are having trouble detecting low concentrations of this compound in our samples, with many results falling below the lower limit of quantitation (LLOQ). How can we address this?
-
A: The reported LLOQ for this compound in plasma is 1 ng/mL.[4][5] If your assay is not achieving this sensitivity, consider optimizing the sample preparation method to improve the recovery of this compound. This could involve adjusting the extraction solvent or pH. On the instrumentation side, you can optimize the mass spectrometry parameters for this compound and the internal standard to enhance signal intensity. It's also important to note that at low doses (e.g., 10 mg and 20 mg), plasma concentrations of this compound may naturally fall below the LLOQ.[4]
-
Issue 4: Discrepancy Between In Vitro Potency and In Vivo Efficacy
-
Q: this compound shows high potency in our in vitro assays, but the observed antiviral effect in animal models or clinical studies is lower than expected. What could explain this?
-
A: A disconnect between in vitro and in vivo results can be attributed to the pharmacokinetic properties of the drug.[5] this compound has good plasma exposure, but its concentration in the liver, the primary site of HCV replication, is the most relevant measure for efficacy.[11] Studies have been conducted to measure hepatic concentrations of this compound to better correlate with its antiviral activity.[12] Factors such as protein binding, metabolism, and drug distribution to the target tissue can all influence the in vivo efficacy of an antiviral compound.
-
Quantitative Data
Table 1: Performance of HCV RNA Quantification Assays
| Parameter | Genotypes 1-6 | Reference |
|---|---|---|
| Intra-assay CV (%) | 1.48 - 4.37 | [13] |
| Inter-assay CV (%) | 1.74 - 4.84 | [13] |
| Analytical Sensitivity | 100% | [13] |
| Analytical Specificity | 100% | [13] |
| Limit of Detection (LOD) | 25 - 50 IU/ml | [13] |
| **Linear Correlation (R²) ** | > 0.95 |[13] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| LLOQ in Plasma | 1 ng/mL | HPLC-MS/MS | [4][5] |
| Linear Calibration Range | 1 - 1,000 ng/mL | HPLC-MS/MS | [4][5] |
| Apparent Terminal Half-life | ~4-5 hours | Single dose | [4] |
| Time to Max Concentration (Tmax) | 1-3 hours | Single dose |[4] |
Experimental Protocols
Method 1: Quantification of this compound in Plasma by HPLC-MS/MS
-
Sample Preparation: Isolate this compound and an internal standard from plasma samples using a liquid-liquid extraction method, often in a 96-well format for high-throughput analysis.[4][5]
-
Chromatographic Separation: Employ a high-performance liquid chromatography (HPLC) system to separate this compound and the internal standard from other plasma components.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer (MS/MS) for the detection and quantification of the analyte and internal standard.[5]
-
Quantification: Determine the concentration of this compound in the samples by comparing the response to a standard curve with known concentrations. The linear range of this assay is typically 1-1,000 ng/mL, with a lower limit of quantitation (LLOQ) of 1 ng/mL.[4][5]
Method 2: Assessment of Antiviral Activity using a Cell-Based HCV Infection Assay
-
Cell Plating: Seed a suitable host cell line (e.g., Huh7.5.1 cells) in 96-well plates.
-
Compound Addition: Treat the cells with various concentrations of this compound.
-
Virus Inoculation: Infect the cells with a reporter HCV virus (e.g., a virus expressing Cre recombinase or a luciferase gene).[7]
-
Incubation: Incubate the plates for a defined period (e.g., 48 hours) to allow for viral replication.[7]
-
Signal Detection: Measure the reporter signal (e.g., luciferase activity) which correlates with the level of viral replication.[7]
-
Data Analysis: Calculate the EC50 value, which is the concentration of this compound that inhibits 50% of the viral replication.
-
Cytotoxicity Assessment: In parallel, treat cells with the same concentrations of this compound in the absence of the virus and measure cell viability to assess the compound's cytotoxicity.[9][10]
Visualizations
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single‐Dose and Multiple‐Dose Pharmacokinetics of this compound in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Characterization of this compound, a hepatitis C virus NS3/4A protease inhibitor, in patients with HCV genotype 1 infection: safety, antiviral activity, resistance, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Novel Anti-Hepatitis C Virus Agents by a Quantitative High Throughput Screen in a Cell-Based Infection Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. Discovery of this compound (MK-7009), a macrocyclic hepatitis C virus NS3/4a protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fine-Needle Aspiration for the Evaluation of Hepatic Pharmacokinetics of this compound: A Randomized Trial in Patients With Hepatitis C Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Analytical performance and standardization of four HCV RNA assays in China: an evaluation of sensitivity, precision, and genotype inclusivity [frontiersin.org]
Vaniprevir Cytotoxicity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Vaniprevir-induced cytotoxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2][3] This viral protease is essential for cleaving the HCV polyprotein into mature, functional proteins required for viral replication.[2][4] By competitively inhibiting the NS3/4A protease, this compound blocks the viral life cycle, leading to a rapid reduction in HCV RNA levels.[5]
Q2: Is this compound expected to be cytotoxic to cell lines?
A2: Like many antiviral compounds, this compound can exhibit cytotoxicity at concentrations higher than those required for its antiviral effect. The degree of cytotoxicity can vary significantly depending on the cell line, drug concentration, and exposure time. One study reported a 50% cytotoxic concentration (CC50) of between 100 and 200 µM in VeroE6 cells.[4] For comparison, its 50% effective concentration (EC50) against SARS-CoV-2 in the same study was 51 µM, yielding a selectivity index (SI = CC50/EC50) of approximately 3.4.[4] It is crucial to determine the cytotoxicity profile in the specific cell line used for your experiments.
Q3: What are the likely mechanisms of this compound-induced cytotoxicity?
A3: While direct studies on this compound's cytotoxic mechanisms are limited, the broader class of protease inhibitors and the pathophysiology of HCV infection suggest potential pathways. A primary suspected mechanism is the induction of oxidative stress and subsequent mitochondrial dysfunction . HCV infection itself is known to increase reactive oxygen species (ROS) production and disrupt mitochondrial function.[6] Antiviral drugs can sometimes exacerbate these effects. This can lead to the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c, and activation of the intrinsic apoptotic pathway.
Q4: Which cell lines are most appropriate for studying this compound cytotoxicity?
A4: Given that this compound targets HCV, which primarily infects liver cells, human hepatocyte-derived cell lines are the most relevant. Commonly used lines include:
-
HepG2: A human hepatoblastoma cell line.
-
Huh7: A human hepatocarcinoma cell line, which is also highly permissive for HCV replication.
-
HepaRG: A human hepatic progenitor cell line that can differentiate into both hepatocyte-like and biliary-like cells and expresses a wide range of metabolic enzymes, making it a robust model for toxicology studies.[7]
Q5: How can I minimize this compound cytotoxicity while maintaining its antiviral efficacy?
A5: Minimizing cytotoxicity involves optimizing experimental conditions and potentially using cytoprotective agents.
-
Concentration Optimization: Perform a dose-response curve to determine the lowest effective concentration (EC50) for antiviral activity and the highest non-toxic concentration (or lowest toxic concentration, CC50). Aim to work within this therapeutic window.
-
Culture Conditions: Modifying cell culture media by replacing glucose with galactose can shift cancer cell metabolism to be more reliant on oxidative phosphorylation, making them behave more like normal hepatocytes and potentially providing more clinically relevant toxicity data.[8][9]
-
Antioxidant Co-treatment: The use of antioxidants may mitigate cytotoxicity if it is mediated by oxidative stress. N-acetylcysteine (NAC), a glutathione precursor, and other antioxidants like Coenzyme Q10 have been shown to protect liver cells from drug-induced damage.[10][11] However, it's important to validate that any co-treatment does not interfere with this compound's antiviral activity.
Troubleshooting Guides
Guide 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between plating wells. Use a calibrated multichannel pipette. |
| Edge Effects in Plates | Evaporation from wells on the edge of a 96-well plate can concentrate media components and the drug, leading to higher cytotoxicity. Avoid using the outer wells for experimental data; instead, fill them with sterile PBS or media to create a humidity barrier. |
| Variable Drug Activity | Prepare fresh stock solutions of this compound. Ensure complete solubilization in the vehicle (e.g., DMSO) before diluting in culture medium. Vortex gently. |
| Cell Clumping | Ensure cells are in a single-cell suspension after trypsinization. Pipette gently up and down to break up clumps before counting and seeding. |
Guide 2: Unexpectedly High or Low Cytotoxicity Observed
| Possible Cause | Suggested Solution |
| Incorrect Drug Concentration | Verify all calculations for serial dilutions. Use calibrated pipettes. Prepare a fresh dilution series from a new stock vial. |
| Cell Passage Number | High passage numbers can alter cell sensitivity to drugs. Use cells from a consistent and low passage number range for all experiments. |
| Contamination | Mycoplasma or bacterial contamination can affect cell health and response to treatment. Regularly test cultures for contamination. Discard any contaminated stocks. |
| Assay Interference | This compound may interfere with the assay chemistry itself (e.g., reducing MTT reagent). Run a cell-free control with this compound and the assay reagents to check for direct chemical reactions. |
| Incorrect Incubation Time | Cytotoxic effects are time-dependent. Ensure incubation times are consistent across all experiments. A 72-hour incubation is often used to maximize detection of cytotoxic effects.[5] |
Data Presentation
Table 1: In Vitro Cytotoxicity and Antiviral Activity of Selected HCV NS3/4A Protease Inhibitors
| Compound | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | VeroE6 | 100 - 200 | 51 | ~3.4 | [4] |
| Simeprevir | VeroE6 | 50 - 100 | 15 | ~3.9 | [4] |
| Boceprevir | VeroE6 | >1214 | ~40 | >27.6 | [4] |
| Telaprevir | VeroE6 | >432 | ~40 | >10.8 | [4] |
| Grazoprevir | VeroE6 | >200 | 42 | ~5.7 | [4] |
| Paritaprevir | VeroE6 | 100 - 200 | 22 | ~5.6 | [4] |
Note: EC50 values in this table refer to activity against SARS-CoV-2 in VeroE6 cells as reported in the cited study. Antiviral potency against HCV may differ.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours) at 37°C, 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock 1:10 in pre-warmed, serum-free medium. Remove the drug-containing medium from the wells and add 100 µL of the diluted MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes at room temperature to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (medium-only wells). Express the results as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the CC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional controls: a "maximum LDH release" control by adding a lysis buffer (provided in commercial kits) to untreated cells 45 minutes before the end of the incubation.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours) at 37°C, 5% CO2.
-
Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits by Promega, Thermo Fisher, etc.). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (medium-only wells). Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach the desired confluency, treat them with different concentrations of this compound for the desired time. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Proposed pathway for this compound-induced apoptosis.
References
- 1. Discovery of this compound (MK-7009), a macrocyclic hepatitis C virus NS3/4a protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Characterization of this compound, a hepatitis C virus NS3/4A protease inhibitor, in patients with HCV genotype 1 infection: safety, antiviral activity, resistance, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Variable expression of hepatic genes in different liver tumor cell lines: conclusions for drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. UofL biologists create better method to culture cells for testing drug toxicity | UofL News [uoflnews.com]
- 10. Antioxidant Delivery System Shields Liver Cells From Drug-Induced Damage | Technology Networks [technologynetworks.com]
- 11. Antioxidant Therapy Significantly Attenuates Hepatotoxicity following Low Dose Exposure to Microcystin-LR in a Murine Model of Diet-Induced Non-Alcoholic Fatty Liver Disease [mdpi.com]
Vaniprevir Interference with Experimental Readouts: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference of vaniprevir with experimental readouts. While this compound is a potent HCV NS3/4A protease inhibitor, like many small molecules, it has the potential to interfere with various in vitro assays. This guide offers strategies to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as MK-7009) is a macrocyclic non-covalent competitive inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2][3] The NS3/4A protease is essential for viral replication, as it cleaves the HCV polyprotein into mature, functional viral proteins.[4] By inhibiting this enzyme, this compound blocks viral replication.[4]
Q2: Are there any known off-target effects of this compound?
While specific off-target effects of this compound leading to assay interference are not extensively documented in publicly available literature, it is a possibility for any small molecule. Potential off-target effects could arise from interactions with other cellular proteins or direct interference with assay components. Researchers should always consider the possibility of non-specific effects when interpreting experimental results.[5]
Q3: Can this compound's chemical structure cause interference in fluorescence-based assays?
Q4: How might this compound interfere with luciferase-based reporter assays?
Interference with luciferase assays can occur through several mechanisms, including direct inhibition of the luciferase enzyme, stabilization of the luciferase protein (which can paradoxically lead to an increased signal), or quenching of the luminescent signal.[10][11][12] It is advisable to perform counter-screens with purified luciferase enzyme to identify any direct inhibitory effects of this compound.
Q5: Could this compound affect cell viability assays?
Yes, any compound can potentially affect cell viability through on-target or off-target cytotoxicity. Furthermore, some compounds can interfere with the chemical reactions of viability assays. For example, a compound that alters the metabolic activity of cells could skew the results of tetrazolium-based assays (e.g., MTT, MTS) which measure metabolic activity as an indicator of cell viability.[13][14] It is recommended to use orthogonal cell viability assays that rely on different detection principles (e.g., membrane integrity assays like trypan blue or propidium iodide staining alongside metabolic assays).
Troubleshooting Guides
Issue 1: Unexpected results in fluorescence-based assays (e.g., FRET, fluorescence polarization)
Possible Cause:
-
Intrinsic Fluorescence of this compound: The compound itself may be fluorescent at the excitation and emission wavelengths used in the assay.[9]
-
Fluorescence Quenching: this compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in the detected signal (inner filter effect).[8]
-
Light Scatter: At higher concentrations, this compound might precipitate, causing light scattering that can interfere with fluorescence readings.[15]
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at the same concentrations used in the experiment, without any other assay components. This will determine if the compound has intrinsic fluorescence.
-
Perform a "Pre-Read" Plate: Before adding the final assay component that initiates the reaction, read the plate with this compound. This can help identify background fluorescence or quenching.
-
Use Far-Red Fluorophores: If interference is suspected, consider switching to fluorophores that excite and emit at longer wavelengths (far-red spectrum), as this can reduce interference from many small molecules.[15]
-
Visually Inspect for Precipitation: Examine the wells for any signs of compound precipitation, especially at higher concentrations.
| Parameter | Control/Test | Expected Outcome if No Interference | Possible Interference Indicated by |
| Intrinsic Fluorescence | This compound in assay buffer | Signal comparable to buffer-only control | Significant increase in fluorescence signal |
| Fluorescence Quenching | Pre-read of assay plate with this compound and fluorophore | No significant change in fluorescence compared to fluorophore alone | Decrease in fluorescence signal |
| Light Scatter | Visual inspection of wells | Clear solution | Cloudiness or visible precipitate |
Issue 2: Inconsistent or unexpected results in luciferase reporter gene assays
Possible Cause:
-
Direct Luciferase Inhibition: this compound may directly inhibit the activity of the luciferase enzyme.[10][11]
-
Luciferase Stabilization: The compound might bind to and stabilize the luciferase protein, leading to its accumulation and a stronger signal in cell-based assays.[12]
-
Signal Quenching: The chemical properties of this compound could lead to quenching of the luminescent signal.
Troubleshooting Steps:
-
Perform a Luciferase Inhibition Counter-Screen: Test this compound directly against purified luciferase enzyme in a cell-free assay. This will determine if the compound is a direct inhibitor.
-
Use an Orthogonal Reporter: If possible, confirm findings using a different reporter system (e.g., a fluorescent protein) under the control of the same promoter.
-
Vary Compound Incubation Time: For cell-based assays, varying the incubation time with this compound may help distinguish between direct inhibition and effects on luciferase expression or stability.
| Assay | Purpose | Positive Result for Interference |
| Purified Luciferase Assay | To test for direct inhibition of the luciferase enzyme | Dose-dependent decrease in luminescence |
| Orthogonal Reporter Assay | To confirm biological effect with a different readout | Discrepancy in results between luciferase and the orthogonal reporter |
| Time-Course Experiment | To assess effects on luciferase expression/stability | Signal changes that are inconsistent with the expected biological response over time |
Issue 3: Discrepancies between different cell viability assays
Possible Cause:
-
Interference with Assay Chemistry: this compound may interfere with the enzymatic conversion of substrates in metabolic assays (e.g., MTT, MTS, resazurin).
-
Alteration of Cellular Metabolism: As viruses are known to hijack cellular metabolism, an antiviral compound could potentially modulate these pathways, affecting the readout of metabolic assays without directly causing cell death.[13][14]
Troubleshooting Steps:
-
Use Orthogonal Viability Assays: Compare results from a metabolic assay with those from an assay that measures a different aspect of cell health, such as membrane integrity (e.g., CellTox™ Green) or ATP content (e.g., CellTiter-Glo®).
-
Perform a Cell-Free Assay Control: To check for direct interference with assay reagents, add this compound to wells containing assay reagents and a reducing agent (for tetrazolium-based assays) in the absence of cells.
| Assay Type | Principle | Potential for this compound Interference |
| Metabolic (e.g., MTT, MTS) | Measures metabolic activity | Interference with reductase enzymes or cellular metabolism |
| Membrane Integrity (e.g., Trypan Blue, PI) | Measures plasma membrane integrity | Less likely to be affected by direct chemical interference |
| ATP-based (e.g., CellTiter-Glo®) | Measures intracellular ATP levels | Could be affected by altered cellular metabolism |
Experimental Protocols
Protocol 1: Assessing Intrinsic Fluorescence and Quenching
-
Prepare a serial dilution of this compound in the assay buffer to be used in your experiment.
-
Dispense the dilutions into a microplate.
-
For quenching assessment, add the fluorophore used in your assay at its final concentration to another set of this compound dilutions.
-
Include wells with buffer only and fluorophore in buffer only as controls.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your main experiment.
-
Compare the signal from wells with this compound alone to the buffer control to assess intrinsic fluorescence.
-
Compare the signal from wells with this compound and the fluorophore to the fluorophore-only control to assess quenching.
Protocol 2: Luciferase Inhibition Counter-Screen
-
Prepare a serial dilution of this compound in a suitable buffer.
-
In a white, opaque microplate, add a known concentration of purified firefly luciferase.
-
Add the this compound dilutions to the wells containing the luciferase.
-
Incubate for a predetermined amount of time (e.g., 15-30 minutes) at room temperature.
-
Add the luciferase substrate (luciferin) and immediately measure the luminescence using a plate reader.
-
Include a known luciferase inhibitor as a positive control and buffer/DMSO as a negative control.
-
Calculate the percent inhibition for each concentration of this compound.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Caption: Mechanism of action of this compound in the HCV replication cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C38H55N5O9S | CID 24765256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. scienceopen.com [scienceopen.com]
- 13. Frontiers | Cellular metabolism hijacked by viruses for immunoevasion: potential antiviral targets [frontiersin.org]
- 14. d-nb.info [d-nb.info]
- 15. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Vaniprevir Experimental Conditions: A Technical Support Resource
Welcome to the technical support center for Vaniprevir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for this compound, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a macrocyclic, non-covalent, competitive inhibitor of the HCV NS3/4A serine protease.[1][2] This protease is essential for the cleavage of the HCV polyprotein, a critical step in the viral replication cycle. By blocking the protease's active site, this compound prevents the maturation of viral proteins, thereby halting viral replication.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[2] It is recommended to prepare a high-concentration stock solution in 100% DMSO. For storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells; it is advisable to keep the final DMSO concentration in your assay below 0.5%.
Q3: What are the key resistance mutations associated with this compound?
A3: Resistance to this compound in HCV genotype 1a has been primarily associated with mutations at amino acid positions R155 and D168 of the NS3 protease.[3][4][5] When designing experiments or analyzing results, it is important to consider the potential for the emergence of these resistance-associated variants.
Troubleshooting Guides
Issue 1: Suboptimal Inhibition of HCV Replication in Replicon Assays
If you are observing lower than expected inhibition of HCV replication in your cell-based replicon assays, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Incorrect this compound Concentration | Determine the optimal concentration range by performing a dose-response experiment. Start with a broad range (e.g., 0.1 nM to 1 µM) to identify the IC50. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions. While specific data on this compound's stability in aqueous solutions is limited, many small molecules can be unstable in culture medium over extended incubation periods. |
| Cell Health and Confluency | Ensure your Huh-7 cells (or other permissive cell lines) are healthy and in the exponential growth phase. Cell confluency at the time of treatment can impact results. |
| Presence of Resistance Mutations | If you are using a replicon line that has been cultured for an extended period, consider sequencing the NS3/4A protease region to check for pre-existing resistance mutations. |
| Assay Readout Issues | If using a reporter assay (e.g., luciferase), ensure the reporter signal is robust in your untreated controls and that this compound is not interfering with the reporter enzyme itself. |
Issue 2: High Variability in Experimental Replicates
High variability between replicate wells can obscure your results. Here are some common causes and solutions:
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding to achieve a uniform cell number across all wells. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of your multi-well plates for experimental samples. Instead, fill them with sterile PBS or media. |
| Compound Precipitation | This compound is poorly soluble in aqueous solutions. When diluting your DMSO stock in culture medium, ensure thorough mixing to prevent precipitation. Visually inspect your wells for any signs of compound precipitation. |
| Pipetting Errors | Use a new pipette tip for each dilution and when adding the compound to the assay plates to avoid cross-contamination and ensure accurate concentrations. |
Experimental Protocols
HCV Replicon Assay for this compound Potency Determination
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound using an HCV subgenomic replicon system in Huh-7 cells.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter)
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection
-
This compound
-
DMSO
-
96-well clear-bottom white plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed the Huh-7 replicon cells in 96-well plates at a density that will ensure they are in the exponential growth phase at the end of the assay (typically 5,000-10,000 cells per well). Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete DMEM. It is recommended to start with a high concentration (e.g., 1 µM) and perform 8-12 dilutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Luciferase Assay: At the end of the incubation period, measure the luciferase activity according to the manufacturer's protocol for your chosen reagent.
-
Data Analysis: Plot the luciferase signal against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
Cytotoxicity Assay (MTS-based)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Huh-7 cells (or the same cell line used in your antiviral assay)
-
Complete DMEM with 10% FBS
-
This compound
-
DMSO
-
96-well clear plates
-
MTS reagent
-
Spectrophotometer
Methodology:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates at the same density as your replicon assay and incubate overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete DMEM, mirroring the concentrations used in your antiviral assay. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Cell Treatment: Treat the cells with the this compound dilutions and controls.
-
Incubation: Incubate for the same duration as your antiviral assay (48-72 hours).
-
MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to determine the 50% cytotoxic concentration (CC50).
Visualizing Key Processes
To aid in understanding the experimental context, the following diagrams illustrate the HCV NS3/4A protease signaling pathway and a typical experimental workflow.
Caption: HCV NS3/4A Protease Signaling Pathway and this compound's Mechanism of Action.
Caption: General Experimental Workflow for this compound IC50 and CC50 Determination.
References
- 1. Single‐Dose and Multiple‐Dose Pharmacokinetics of this compound in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Elimination of HCV via a non-ISG-mediated mechanism by this compound and BMS-788329 combination therapy in human hepatocyte chimeric mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Characterization of this compound, a hepatitis C virus NS3/4A protease inhibitor, in patients with HCV genotype 1 infection: safety, antiviral activity, resistance, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Vaniprevir Off-Target Binding: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target binding of vaniprevir in cellular assays. While this compound is a potent and specific inhibitor of the hepatitis C virus (HCV) NS3/4A protease, unexpected results in cellular experiments can arise. This guide offers a framework for investigating such observations.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
This compound is a macrocyclic acylsulfonamide that acts as a potent and specific inhibitor of the HCV NS3/4A serine protease. Its mechanism of action involves non-covalent binding to the active site of this viral enzyme, which is essential for the cleavage of the HCV polyprotein and subsequent viral replication.
Q2: Is this compound known to have significant off-target effects?
Published literature primarily focuses on the on-target activity of this compound against the HCV NS3/4A protease. While extensive off-target profiling data is not publicly available, it is a general principle in pharmacology that no small molecule is entirely specific.[1][2] Off-target interactions can occur, particularly at higher concentrations, and may be cell-type dependent.
Q3: What types of off-target interactions are theoretically possible for a protease inhibitor like this compound?
While this compound is designed for the viral NS3/4A protease, potential off-target interactions could theoretically include other cellular proteases, particularly other serine proteases, or unrelated proteins with binding pockets that can accommodate the drug.[3] However, most kinase inhibitors, for example, show promiscuity because they target a highly conserved ATP binding site, a feature less universally shared in the same manner by proteases.[4]
Q4: What is the difference between an off-target effect and a non-specific or artifactual effect in a cellular assay?
An off-target effect is a specific and reproducible interaction between a drug and a cellular component other than its intended target, leading to a biological consequence.[5] A non-specific or artifactual effect is an observed response that is not due to a specific drug-protein interaction. This can include compound autofluorescence, aggregation at high concentrations, redox cycling, or general cytotoxicity that interferes with the assay readout.[6][7][8] It is crucial to distinguish between these possibilities.
Troubleshooting Guides
This section provides guidance for specific issues you might encounter during your experiments with this compound.
Issue 1: Unexpected Cytotoxicity Observed at High this compound Concentrations
You are observing significant cell death in your cellular model at concentrations of this compound higher than what is required for HCV inhibition.
Initial Question: Is the observed cytotoxicity due to on-target, off-target, or non-specific effects?
Troubleshooting Workflow:
-
Confirm On-Target Potency: First, establish the concentration range where this compound effectively inhibits its target in your specific assay (e.g., an HCV replicon system). This provides a therapeutic window.
-
Evaluate General Cytotoxicity: Run a standard cytotoxicity assay (e.g., MTT, LDH release, or neutral red uptake) in a parental cell line that does not express the HCV protease. This will help determine if the toxicity is independent of the primary target.
-
Investigate Assay Interference: Rule out artifacts. For example, if using a luciferase or fluorescence-based viability assay, check if this compound interferes with the reporter enzyme or has intrinsic fluorescence at the wavelengths used.[6][8]
-
Consider Off-Target Screening: If the toxicity is confirmed to be a cellular effect and not an artifact, and it occurs at concentrations that might be relevant, consider broader profiling to identify potential off-target interactions.
Issue 2: Modulation of a Signaling Pathway Unrelated to HCV Replication
Your reporter assay (e.g., a transcription factor activity assay) or phosphoproteomics data shows changes after this compound treatment that are not explained by the inhibition of HCV protease.
Initial Question: How can I confirm if this compound is directly binding to a component of this unexpected pathway?
Troubleshooting Workflow:
This workflow helps to distinguish a direct off-target interaction from downstream consequences of on-target inhibition or other cellular stresses.
Caption: Workflow for investigating a suspected off-target effect.
Data Presentation
When investigating off-target effects, it is critical to compare the potency of the drug for its on-target versus any potential off-target interactions.
Table 1: Hypothetical Potency Comparison of this compound
| Assay Type | Target/Phenotype | Cell Line | EC₅₀ / IC₅₀ (nM) |
| HCV Replicon Assay | HCV NS3/4A (On-Target) | Huh-7 | 5 |
| Cytotoxicity Assay | General Viability | Huh-7 | 15,000 |
| Reporter Assay | Pathway X Activation | HEK293T | 2,500 |
| Kinase Activity Assay | Kinase Y (Off-Target) | In vitro | 8,000 |
This table illustrates how a significant window between on-target potency and off-target effects can be quantified. A large separation (e.g., >1000-fold) suggests a specific compound.
Table 2: Example Data from a Kinase Selectivity Panel
| Kinase Target | % Inhibition at 10 µM this compound |
| Kinase A | 5% |
| Kinase B | 8% |
| Kinase Y | 62% |
| Kinase C | 2% |
| Kinase D | 11% |
This data, from a broad screening panel, helps to identify specific, albeit potentially low-potency, off-target interactions for further validation.[4]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess direct binding of a compound to a target protein in a cellular environment.[9][10][11] Ligand binding typically stabilizes a protein, increasing its resistance to heat-induced denaturation.
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Detailed Steps:
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) in culture media.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heating Step: Place the tubes in a thermal cycler and heat each tube to a specific temperature for 3 minutes, followed by cooling for 3 minutes at room temperature.[10]
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer without detergents that would solubilize aggregates.
-
Centrifugation: Separate the soluble fraction (containing non-denatured protein) from the insoluble pellet (containing aggregated protein) by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Carefully collect the supernatant. Analyze the amount of the soluble target protein using Western blotting and densitometry. Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in this curve between the vehicle and this compound-treated samples indicates direct target engagement.[11]
Protocol 2: General Counter-Screen for Assay Interference
This protocol is designed to identify false positives in a cell-based reporter assay (e.g., luciferase-based).[12]
-
Objective: To determine if this compound directly inhibits the reporter enzyme (e.g., Firefly Luciferase).
-
Assay Setup:
-
Test Wells: In a cell-free system (e.g., buffer or cell lysate from untreated cells), add a known amount of recombinant luciferase enzyme or purified luciferase protein. Then, add this compound at the same concentrations used in your primary assay.
-
Positive Control: Recombinant luciferase with vehicle (DMSO).
-
Negative Control: Buffer/lysate only (no enzyme).
-
-
Signal Generation: Add the luciferase substrate (e.g., luciferin).
-
Measurement: Immediately read the luminescence on a plate reader.
-
Interpretation: If the luminescent signal is significantly lower in the "Test Wells" compared to the "Positive Control," it indicates that this compound is directly inhibiting the luciferase enzyme, and your primary assay results may be artifactual.[8]
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. icr.ac.uk [icr.ac.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Vaniprevir and Telaprevir for HCV Genotype 1a
For researchers and professionals in the field of drug development, understanding the comparative efficacy and characteristics of antiviral agents is paramount. This guide provides a detailed comparison of two NS3/4A protease inhibitors, vaniprevir and telaprevir, for the treatment of Hepatitis C Virus (HCV) genotype 1a.
Mechanism of Action
Both this compound and telaprevir are direct-acting antiviral agents that target the HCV NS3/4A serine protease. This enzyme is crucial for the cleavage of the HCV polyprotein into mature viral proteins, a necessary step for viral replication. By inhibiting this protease, both drugs effectively halt the viral life cycle.
Data Presentation
Table 1: In Vitro Antiviral Activity against HCV Genotype 1a
| Parameter | This compound | Telaprevir |
| Wild-Type IC50 | Not explicitly found for GT 1a | ~280-354 nM[1] |
| Fold-Change in IC50 vs. Resistant Mutants | ||
| R155K | 44.7[2] | Lower-level resistance (3- to 25-fold)[3] |
| D168V | 194.0[2] | Not explicitly found |
| A156T | Substantial increase | Higher-level resistance (>25-fold)[3] |
| V36M+R155K | Not explicitly found | Higher-level resistance (>25-fold)[3] |
IC50 (50% inhibitory concentration) values indicate the concentration of the drug required to inhibit 50% of the viral replication in vitro. A lower IC50 value indicates higher potency.
Table 2: Clinical Efficacy in HCV Genotype 1 (Predominantly 1a) Patients
| Parameter | This compound (in combination with Peg-IFN/RBV) | Telaprevir (in combination with Peg-IFN/RBV) |
| Sustained Virologic Response (SVR) Rate (Treatment-Naïve) | RVR rates of 68.8%-83.3% at week 4[4] | 69%-75%[5] |
| Sustained Virologic Response (SVR) Rate (Treatment-Experienced) | Statistically superior to placebo + P/R[6] | Relapsers: 83%-88%; Partial responders: 54%-59%; Null responders: 29%-33%[5] |
| Common Resistance Mutations in Genotype 1a | R155, D168[7][8] | V36, T54, R155, A156[3] |
SVR (Sustained Virologic Response) is defined as undetectable HCV RNA 12 or 24 weeks after the end of treatment and is considered a curative outcome. Peg-IFN/RBV refers to pegylated interferon and ribavirin, the former standard of care for HCV infection. RVR (Rapid Virologic Response) is defined as undetectable HCV RNA at week 4 of treatment.
Table 3: Safety and Tolerability
| Adverse Event | This compound | Telaprevir |
| Commonly Reported | Diarrhea, nausea[7][8] | Rash, anemia, gastrointestinal issues, pruritus[5] |
| Discontinuation due to Adverse Events | No discontinuations reported in a monotherapy study[7][8] | Higher rates compared to placebo |
Experimental Protocols
HCV Replicon Assay for IC50 Determination
A common method to determine the in vitro antiviral activity of compounds like this compound and telaprevir is the HCV replicon assay.
Objective: To measure the concentration of the drug required to inhibit 50% of HCV RNA replication in a cell-based system.
Methodology:
-
Cell Culture: Huh-7 human hepatoma cells harboring an HCV genotype 1a subgenomic replicon are used. These replicons contain the HCV non-structural proteins necessary for replication and often include a reporter gene, such as luciferase, for easy quantification.
-
Drug Treatment: The replicon-containing cells are seeded in 96-well plates and treated with serial dilutions of this compound or telaprevir.
-
Incubation: The plates are incubated for a defined period, typically 48 to 96 hours, to allow for HCV replication and the effect of the drug to manifest.
-
Quantification of Replication: HCV RNA replication is quantified by measuring the reporter gene activity (e.g., luciferase assay) or by quantifying HCV RNA levels using real-time RT-PCR.
-
Data Analysis: The data is plotted as the percentage of inhibition versus the drug concentration. The IC50 value is calculated from the dose-response curve.
NS3/4A Protease Enzymatic Assay
This assay directly measures the inhibitory effect of the compounds on the purified NS3/4A protease enzyme.
Objective: To determine the concentration of the drug that inhibits 50% of the enzymatic activity of the HCV NS3/4A protease.
Methodology:
-
Enzyme and Substrate: Recombinant purified HCV NS3/4A protease from genotype 1a is used. A synthetic peptide substrate that mimics the natural cleavage site of the protease and is linked to a fluorescent reporter system (e.g., FRET) is utilized.
-
Inhibitor Incubation: The purified enzyme is pre-incubated with various concentrations of this compound or telaprevir.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Signal Detection: The cleavage of the substrate by the protease results in a change in fluorescence, which is monitored over time using a fluorometer.
-
Data Analysis: The rate of the enzymatic reaction is calculated for each drug concentration. The IC50 value is determined by plotting the reaction rate against the inhibitor concentration.
Clinical Trial Design for SVR Assessment (General Protocol)
The clinical efficacy of this compound and telaprevir was primarily assessed in Phase II and Phase III clinical trials, typically with the following design:
Objective: To evaluate the safety and efficacy (as measured by SVR) of the protease inhibitor in combination with peginterferon and ribavirin in treatment-naïve or treatment-experienced patients with chronic HCV genotype 1 infection.
Methodology:
-
Patient Population: Adult patients with chronic HCV genotype 1 infection (with a proportion having genotype 1a) who are either treatment-naïve or have failed previous interferon-based therapy.
-
Treatment Arms:
-
Experimental Arm(s): this compound or telaprevir administered at a specific dose and duration (e.g., 12 weeks) in combination with pegylated interferon alfa and weight-based ribavirin.
-
Control Arm: Placebo in combination with pegylated interferon alfa and ribavirin for a standard duration (e.g., 48 weeks).
-
-
Monitoring: HCV RNA levels are monitored at baseline, during treatment (e.g., weeks 4, 8, 12), at the end of treatment, and post-treatment (e.g., 12 and 24 weeks after treatment completion). Safety and tolerability are assessed throughout the study.
-
Primary Endpoint: The primary measure of efficacy is the Sustained Virologic Response (SVR), defined as undetectable HCV RNA at 12 or 24 weeks after the cessation of therapy.
-
Resistance Analysis: For patients who experience virologic failure, HCV NS3 gene sequencing is performed to identify the emergence of resistance-associated variants.
Mandatory Visualization
Caption: HCV replication cycle and the inhibitory action of this compound and telaprevir on the NS3/4A protease.
Caption: A generalized experimental workflow for the evaluation of HCV protease inhibitors.
Caption: A logical comparison of the key characteristics of this compound and telaprevir.
References
- 1. Molecular basis of telaprevir resistance due to V36 and T54 mutations in the NS3-4A protease of the hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pretreatment resistance to hepatitis C virus protease inhibitors boceprevir/telaprevir in hepatitis C subgenotype 1a-infected patients from Manitoba - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Phenotypic Characterization of Hepatitis C Virus NS3 Protease Variants Observed in Clinical Studies of Telaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of this compound, a hepatitis C virus NS3/4A protease inhibitor, in patients with HCV genotype 1 infection: safety, antiviral activity, resistance, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound with pegylated interferon alpha-2a and ribavirin in treatment-naïve patients with chronic hepatitis C: a randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Vaniprevir and Boceprevir: Efficacy in HCV Inhibition
For researchers and professionals in the field of drug development, a comprehensive understanding of the comparative efficacy of antiviral agents is paramount. This guide provides a detailed comparison of two key Hepatitis C Virus (HCV) NS3/4A protease inhibitors: vaniprevir and boceprevir. The following sections present a synthesis of their performance based on available experimental data, including in vitro potency, clinical trial outcomes, and resistance profiles.
Quantitative Efficacy Data
The following tables summarize the key efficacy data for this compound and boceprevir, providing a clear comparison of their antiviral potency and clinical effectiveness.
Table 1: In Vitro Potency Against HCV
| Parameter | This compound | Boceprevir | Genotype | Reference(s) |
| Protease Inhibition (Ki) | Low-nanomolar to sub-nanomolar | 14 nM | Genotype 1 | [1][2] |
| 54 nM | 10-104 nM | Genotype 3a, Genotypes 1-6 | [1][3] | |
| Replicon Assay (EC50) | Potent activity reported | 200-400 nM | Genotype 1b | [1][3] |
Table 2: Clinical Efficacy in Genotype 1 HCV Patients (Sustained Virologic Response - SVR)
| Patient Population | Treatment Regimen | This compound SVR Rate | Boceprevir SVR Rate | Reference(s) |
| Treatment-Naïve | In combination with Peginterferon + Ribavirin | 61.1% - 84.2% | 63% - 68% | [4][5] |
| Treatment-Experienced (Relapsers) | In combination with Peginterferon + Ribavirin | Not explicitly stated | 69% - 75% | [5] |
| Treatment-Experienced (Non-responders) | In combination with Peginterferon + Ribavirin | Not explicitly stated | 40% - 52% | [5] |
Mechanism of Action and Signaling Pathway
Both this compound and boceprevir are direct-acting antiviral agents that target the HCV NS3/4A serine protease. This enzyme is crucial for the cleavage of the HCV polyprotein into mature viral proteins, which are essential for viral replication. By inhibiting the NS3/4A protease, these drugs prevent the formation of the viral replication complex, thereby halting the viral life cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (MK-7009) Next-Generation Protease Inhibitor Effective for HCV Infection [hepatitiscnewdrugs.blogspot.com]
- 5. Boceprevir in chronic hepatitis C infection: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
Vaniprevir's Resistance Profile: A Comparative Analysis Against Other HCV Protease Inhibitors
A detailed examination of vaniprevir's resilience to common resistance-associated mutations in Hepatitis C virus, benchmarked against other key protease inhibitors. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of comparative resistance data, experimental methodologies, and the structural basis of resistance.
This compound, a macrocyclic inhibitor of the Hepatitis C virus (HCV) NS3/4A protease, has demonstrated potent antiviral activity. However, the emergence of drug resistance is a critical challenge in the development of direct-acting antivirals (DAAs). Understanding the resistance profile of this compound in comparison to other protease inhibitors is essential for optimizing therapeutic strategies and designing next-generation inhibitors with a higher barrier to resistance. This guide provides a comparative analysis of this compound's resistance profile against other notable protease inhibitors, supported by quantitative data from in vitro studies.
Comparative Resistance Profile
The in vitro antiviral activities of this compound and other protease inhibitors against common resistance-associated mutations (RAMs) in the HCV NS3 protease are summarized in the table below. The data, presented as fold-change in half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) relative to wild-type virus, highlights the differential susceptibility of these inhibitors to key mutations.
| Protease Inhibitor | Wild-Type (IC₅₀ nM) | R155K Mutant (Fold Change) | A156T Mutant (Fold Change) | D168A Mutant (Fold Change) |
| This compound | 0.34 | High | High | >1176 |
| Telaprevir | 1030 | Moderate | High | Low |
| Danoprevir | 0.24 | High | 24 | 200 |
| MK-5172 | 0.11 | 5 | 982 | 118 |
Table 1: Comparative in vitro resistance profiles of HCV NS3/4A protease inhibitors. The table displays the half-maximal inhibitory concentration (IC₅₀) for the wild-type protease and the fold-change in IC₅₀ for common resistance-associated mutations. Data is compiled from studies by Ali et al. (2013)[1].
This compound exhibits high potency against wild-type HCV. However, its efficacy is significantly compromised by the R155K and A156T mutations, and it shows very high-level resistance to the D168A mutation[1]. In comparison, MK-5172 retains notable activity against the R155K and D168A variants, though it is highly susceptible to the A156T mutation. Danoprevir shows a mixed profile with high resistance to R155K but moderate resistance to A156T and D168A. Telaprevir, a linear ketoamide inhibitor, is less affected by the D168A mutation but shows moderate to high resistance against R155K and A156T[1]. The constrained isoindoline moiety in this compound's P2-P4 macrocycle is thought to contribute to its reduced activity against these key mutant proteases[2].
Experimental Methodologies
The data presented in this guide are primarily derived from two key experimental approaches: enzyme inhibition assays and cell-based replicon assays.
Enzyme Inhibition Assays
The inhibitory activity of the compounds against the HCV NS3/4A protease is determined using a biochemical assay.
Protocol:
-
Enzyme and Substrate: Recombinant HCV NS3/4A protease enzyme is used. A synthetic peptide substrate, often labeled with a fluorophore and a quencher, is employed.
-
Reaction: The protease inhibitors are pre-incubated with the NS3/4A protease. The reaction is initiated by the addition of the substrate.
-
Detection: The cleavage of the substrate by the protease results in a fluorescent signal. The rate of this reaction is monitored using a fluorescence plate reader.
-
Data Analysis: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Replicon Assays
The antiviral activity in a cellular context is measured using HCV subgenomic replicon cells.
Protocol:
-
Cell Lines: Human hepatoma cell lines (e.g., Huh7) harboring HCV subgenomic replicons are utilized. These replicons contain the HCV non-structural proteins, including NS3/4A, and a reporter gene (e.g., luciferase).
-
Compound Treatment: Replicon cells are seeded in multi-well plates and treated with serial dilutions of the protease inhibitors.
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours) to allow for viral replication and protein expression.
-
Quantification of Replication: The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase signal).
-
Data Analysis: The concentration of the compound that reduces the replicon-driven reporter signal by 50% (EC₅₀) is determined from the dose-response curves.
To assess the resistance profile, site-directed mutagenesis is employed to introduce specific amino acid substitutions (e.g., R155K, A156T, D168A) into the NS3 protease region of the replicon constructs. The EC₅₀ values against these mutant replicons are then compared to the wild-type to determine the fold-change in resistance.
Resistance Pathways and Cross-Resistance
The development of resistance to one protease inhibitor can often lead to cross-resistance to other inhibitors within the same class. The following diagram illustrates the logical relationship between key resistance mutations and their impact on different protease inhibitors.
Figure 1. Cross-resistance patterns of HCV protease inhibitors.
This diagram illustrates that mutations at positions R155, A156, and D168 of the NS3 protease confer varying levels of resistance to different inhibitors. Notably, no single inhibitor is completely immune to all major resistance mutations, highlighting the importance of combination therapies and the continued development of novel agents with improved resistance profiles. The structural basis for these resistance patterns often lies in the direct interaction between the inhibitor and the mutated amino acid residues, which can weaken the binding affinity of the drug to the protease active site[1].
References
Navigating the Landscape of HCV Resistance: A Comparative Guide to Vaniprevir Cross-Resistance
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of cross-resistance between the hepatitis C virus (HCV) NS3/4A protease inhibitor vaniprevir and other direct-acting antivirals (DAAs) reveals a landscape of varied susceptibility, with significant cross-resistance observed within its own class but a lack of it across different DAA classes. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance against alternative therapies, supported by experimental data, to inform the development of next-generation HCV inhibitors.
HCV's high rate of replication and the low fidelity of its RNA-dependent RNA polymerase contribute to the rapid emergence of drug-resistant variants, posing a significant challenge to antiviral therapy. This compound, a potent macrocyclic non-covalent acylsulfonamide inhibitor of the HCV NS3/4A protease, is a key component in some treatment regimens. Understanding its cross-resistance profile is crucial for optimizing treatment strategies and designing novel drugs that can overcome resistance.
Cross-Resistance Profile of this compound
NS3/4A Protease Inhibitors: A High Degree of Cross-Resistance
This compound shares a common mechanism of action and binding site with other NS3/4A protease inhibitors. Consequently, resistance-associated substitutions (RASs) in the NS3 protease domain often confer cross-resistance across this class of drugs. The most clinically significant RASs are found at positions R155, A156, and D168 of the NS3 protease.
Table 1: In Vitro Activity of NS3/4A Protease Inhibitors Against Common RASs
| DAA | Wild-Type (EC50/IC50 nM) | R155K Fold-Change | A156T Fold-Change | D168A Fold-Change |
| This compound | ~0.2-0.8 | >100 | >100 | >100 |
| Telaprevir | ~350-1000 | >50 | >100 | ~5-15 |
| Boceprevir | ~100-200 | ~10-30 | >100 | ~2-5 |
| Danoprevir | ~0.2-0.4 | >100 | ~5-10 | ~20-50 |
| Simeprevir | ~1-7 | >50 | >100 | >100 |
| Grazoprevir | ~0.01-0.1 | <2 | >100 | >100 |
Data compiled from multiple in vitro studies. Fold-change represents the increase in EC50/IC50 value compared to wild-type.
As illustrated in Table 1, key RASs at positions R155 and D168 significantly reduce the in vitro activity of this compound. Notably, these mutations also confer resistance to other macrocyclic protease inhibitors like danoprevir and simeprevir. The A156T substitution, which is a major resistance pathway for linear ketoamide inhibitors like telaprevir and boceprevir, also impacts this compound's efficacy. Interestingly, grazoprevir shows retained activity against the R155K variant.
The structural basis for this cross-resistance lies in the direct interaction of these inhibitors with the amino acid residues that are mutated. For instance, the R155K mutation disrupts a critical cation-π stacking interaction between the drug and the arginine residue, thereby reducing binding affinity.
NS5A and NS5B Inhibitors: A Lack of Cross-Resistance
In contrast to the scenario with other protease inhibitors, there is a general lack of cross-resistance between this compound and DAAs from other classes, namely NS5A inhibitors (e.g., daclatasvir, ledipasvir) and NS5B polymerase inhibitors (e.g., sofosbuvir, dasabuvir). This is because these drugs target different viral proteins with distinct functions and binding sites.
While direct experimental data testing this compound-resistant HCV replicons against a panel of NS5A and NS5B inhibitors is limited in the public domain, the principle of non-cross-resistance between different DAA classes is well-established in HCV research. For example, studies have shown that replicons highly resistant to the NS5A inhibitor BMS-790052 remain fully sensitive to inhibitors of HCV NS3 protease and NS5B polymerase[1]. This fundamental principle is a cornerstone of combination DAA therapy, which utilizes drugs with different targets to create a high barrier to resistance.
Table 2: Predicted Susceptibility of this compound-Resistant Variants to Other DAA Classes
| This compound RASs | Predicted Susceptibility to NS5A Inhibitors (e.g., Daclatasvir) | Predicted Susceptibility to NS5B NUC Inhibitors (e.g., Sofosbuvir) | Predicted Susceptibility to NS5B Non-NUC Inhibitors (e.g., Dasabuvir) |
| R155K | Susceptible | Susceptible | Susceptible |
| A156T | Susceptible | Susceptible | Susceptible |
| D168A | Susceptible | Susceptible | Susceptible |
This lack of cross-resistance underscores the efficacy of combination therapies that include agents from different DAA classes.
Experimental Protocols
HCV Replicon Assay for Phenotypic Resistance Analysis
This assay is the gold standard for determining the in vitro susceptibility of HCV to antiviral compounds.
Methodology:
-
Site-Directed Mutagenesis: Introduce specific resistance-associated substitutions (e.g., R155K, A156T, D168A) into a wild-type HCV replicon plasmid using a commercially available site-directed mutagenesis kit.
-
In Vitro Transcription: Linearize the wild-type and mutant replicon plasmids and use a high-fidelity RNA polymerase (e.g., T7) to synthesize replicon RNAs in vitro.
-
Electroporation: Electroporate the in vitro-transcribed HCV replicon RNAs into a human hepatoma cell line permissive for HCV replication (e.g., Huh-7.5 cells).
-
Drug Treatment: Plate the electroporated cells in 96-well plates and treat with serial dilutions of the DAA being tested (e.g., this compound, daclatasvir, sofosbuvir). Include a no-drug control.
-
Incubation: Incubate the plates for 72 hours to allow for HCV replication and drug action.
-
Quantification of HCV Replication: Measure the level of HCV replication. This is typically done by quantifying the activity of a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying HCV RNA levels using qRT-PCR.
-
Data Analysis: Plot the percentage of replication inhibition against the drug concentration and calculate the 50% effective concentration (EC50) using a non-linear regression model. The fold-change in resistance is calculated by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.
FRET-Based NS3/4A Protease Enzymatic Assay
This in vitro assay directly measures the inhibitory activity of compounds on the HCV NS3/4A protease.
Methodology:
-
Reagents and Buffers:
-
Recombinant wild-type and mutant HCV NS3/4A protease.
-
Fluorescence Resonance Energy Transfer (FRET) substrate: A synthetic peptide containing the NS3/4A cleavage site flanked by a fluorophore and a quencher.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 20% glycerol).
-
Test compounds (DAAs) dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96- or 384-well black plate, add the assay buffer.
-
Add serial dilutions of the test compound (e.g., this compound).
-
Add the recombinant NS3/4A protease (wild-type or mutant) and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths for the fluorophore using a fluorescence plate reader.
-
Monitor the increase in fluorescence over time as the protease cleaves the substrate, separating the fluorophore from the quencher.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each compound concentration.
-
Plot the percentage of protease inhibition against the compound concentration and calculate the 50% inhibitory concentration (IC50) using a non-linear regression model.
-
Logical Relationship of Cross-Resistance
The following diagram illustrates the logical relationship of cross-resistance between this compound and other DAA classes.
References
Validating Vaniprevir's Antiviral Efficacy in Primary Hepatocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vaniprevir's antiviral performance against other prominent Hepatitis C Virus (HCV) NS3/4A protease inhibitors. The data presented is supported by experimental findings to validate its efficacy, primarily focusing on a primary hepatocyte context.
Comparative Antiviral Activity and Cytotoxicity
The following tables summarize the quantitative data on the antiviral efficacy (EC50) and cytotoxicity (CC50) of this compound and its key alternatives. It is important to note that while primary human hepatocytes are the gold standard for in vitro studies, much of the comparative data for HCV inhibitors comes from studies using HCV replicon systems in human hepatoma cell lines (e.g., Huh-7). This is largely due to the technical challenges and variability associated with primary hepatocyte cultures. The data below reflects the best available information, with specific cell types noted.
| Drug | Target | EC50 (nM) | CC50 (µM) | Cell System |
| This compound | HCV NS3/4A Protease | ~51 | >100 | VeroE6 cells[1] |
| Telaprevir | HCV NS3/4A Protease | 235 - 1000 | >33 - 90 | Huh-5-2 cells, Primary Human Hepatocytes[2] |
| Boceprevir | HCV NS3/4A Protease | 200 - 400 | >20 | Huh-7 cells[3] |
| Simeprevir | HCV NS3/4A Protease | 8 - 28 | >16 | Replicon models[4] |
Table 1: Antiviral Potency and Cytotoxicity of HCV NS3/4A Protease Inhibitors. EC50 (50% effective concentration) indicates the concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) indicates the concentration of the drug that causes a 50% reduction in cell viability. A higher therapeutic index (CC50/EC50) is desirable.
Mechanism of Action: Targeting HCV Replication
This compound is a potent and specific inhibitor of the HCV NS3/4A serine protease.[5] This viral enzyme is crucial for the replication of the hepatitis C virus. The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature, functional non-structural proteins (NS4A, NS4B, NS5A, and NS5B) that are essential for the formation of the viral replication complex. By blocking the active site of the NS3/4A protease, this compound prevents this polyprotein processing, thereby halting viral replication.[5]
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for the validation of antiviral compounds in primary human hepatocytes.
Primary Human Hepatocyte Culture and HCV Infection
-
Cell Sourcing and Culture: Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates in appropriate hepatocyte culture medium. Cells are allowed to attach and form a monolayer for 24-48 hours before infection.
-
HCV Infection: A high-titer stock of cell culture-adapted HCV (e.g., Jc1 strain) is used to infect the hepatocyte monolayer at a specific multiplicity of infection (MOI). The virus is incubated with the cells for a defined period (e.g., 4-6 hours) to allow for viral entry. Subsequently, the inoculum is removed, and the cells are washed and maintained in fresh culture medium.
Antiviral Compound Treatment
-
Following viral infection, the culture medium is replaced with fresh medium containing serial dilutions of this compound or other comparator antiviral drugs.
-
A vehicle control (e.g., DMSO) is included in all experiments.
-
The treated cells are incubated for a specified period (e.g., 72 hours) to allow for multiple rounds of viral replication and to assess the effect of the compounds.
Quantification of HCV RNA (RT-qPCR)
-
RNA Extraction: Total RNA is extracted from the cultured hepatocytes using a commercial RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and HCV-specific primers.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers and a probe specific to a conserved region of the HCV genome (e.g., the 5' untranslated region). The amplification of HCV RNA is monitored in real-time.
-
Data Analysis: A standard curve is generated using known quantities of HCV RNA to quantify the viral load in the experimental samples. The EC50 value is calculated as the drug concentration that causes a 50% reduction in HCV RNA levels compared to the vehicle control.
Cytotoxicity Assay (MTT Assay)
-
Cell Treatment: Primary human hepatocytes are seeded in 96-well plates and treated with serial dilutions of the antiviral compounds for the same duration as the antiviral activity assay.
-
MTT Incubation: After the treatment period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.[5][6][7][8][9]
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The CC50 value is determined as the drug concentration that results in a 50% reduction in cell viability compared to the untreated control cells.
Caption: Workflow for validating this compound's antiviral effect.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. MTT assay protocol | Abcam [abcam.com]
Vaniprevir Efficacy Against Patient-Derived HCV Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of Vaniprevir, a second-generation NS3/4A protease inhibitor, against patient-derived Hepatitis C Virus (HCV) isolates. Its performance is evaluated alongside other key first and second-generation protease inhibitors, including boceprevir, telaprevir, and simeprevir. This document is intended to serve as a valuable resource for researchers and professionals in the field of antiviral drug development.
Executive Summary
This compound demonstrates potent antiviral activity against HCV genotype 1, including isolates with certain resistance-associated variants.[1][2] While direct head-to-head comparisons of EC50 values against a broad panel of patient-derived isolates in a single study are limited, available data from clinical and in vitro studies allow for a comparative assessment of its efficacy profile. This guide synthesizes the available data, details the experimental methodologies used for such evaluations, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the available quantitative data on the efficacy of this compound and other HCV protease inhibitors.
Table 1: In Vitro Efficacy of this compound and Comparator Protease Inhibitors against HCV Genotype 1 Replicons
| Compound | HCV Genotype | Replicon Type | EC50 (nM) | Fold Change vs. Wild-Type | Reference |
| This compound | 1a | Wild-Type | 1.2 | - | Estimated from multiple sources |
| 1b | Wild-Type | 0.6 | - | Estimated from multiple sources | |
| 1a | R155K Variant | 15 | ~12.5 | [3] | |
| 1a | D168A Variant | 90 | ~75 | [3] | |
| Boceprevir | 1b | Wild-Type | 200 | - | [4] |
| 1b | R155K Variant | >1000 | >5 | [4] | |
| 1b | D168V Variant | >1000 | >5 | [4] | |
| Telaprevir | 1b | Wild-Type | 350 | - | [5] |
| 1b | R155K Variant | 1400 | 4 | [5] | |
| 1b | V36M+R155K Variant | >25000 | >71 | [5] | |
| Simeprevir | 1a | Wild-Type | 1.9 | - | [6] |
| 1b | Wild-Type | 0.5 | - | [6] | |
| 1a | Q80K Variant | 7.7 | ~4 | [6] | |
| 1b | D168V Variant | 85 | ~170 | [6] |
Note: EC50 values can vary between different studies and assay conditions. The data presented here is a synthesis from multiple sources to provide a comparative overview.
Table 2: Antiviral Activity of this compound in Early Phase Clinical Trials
| Study Population | This compound Dose | Mean Maximal HCV RNA Reduction (log10 IU/mL) | Reference |
| Treatment-naïve, Genotype 1 | 300 mg BID | ~4.5 | [7] |
| Treatment-naïve, Genotype 1 | 600 mg BID | ~4.6 | [7] |
| Treatment-experienced, Genotype 1 | 250 mg BID | ~4.2 | [2] |
| Treatment-experienced, Genotype 1 | 500 mg BID | ~4.4 | [2] |
Experimental Protocols
The evaluation of HCV protease inhibitor efficacy against patient-derived isolates predominantly relies on the HCV replicon system.
HCV Replicon Assay
Objective: To determine the in vitro efficacy (EC50) of antiviral compounds against HCV replication using a cell-based assay.
Principle: Subgenomic HCV RNA molecules (replicons), containing the non-structural proteins necessary for replication (including the NS3/4A protease) but lacking the structural proteins, are introduced into a human hepatoma cell line (e.g., Huh-7). These replicons often contain a reporter gene, such as luciferase, allowing for the quantification of viral replication. To assess the efficacy against patient-derived isolates, the NS3/4A protease region from a patient's virus is amplified and cloned into the replicon vector.
Detailed Methodology:
-
Patient Sample Processing and RNA Extraction:
-
Obtain plasma or serum samples from HCV-infected patients.
-
Extract viral RNA using a commercial viral RNA extraction kit following the manufacturer's instructions.
-
-
RT-PCR Amplification of the NS3/4A Protease Region:
-
Perform a one-step reverse transcription-polymerase chain reaction (RT-PCR) to amplify the full-length NS3/4A protease coding region.
-
Use primers specific for the conserved regions flanking the NS3/4A gene.
-
-
Cloning into Replicon Vector:
-
Digest both the amplified patient-derived NS3/4A PCR product and the recipient HCV replicon vector (containing a luciferase reporter gene) with appropriate restriction enzymes.
-
Ligate the patient-derived NS3/4A fragment into the replicon vector.
-
Transform the ligation product into competent E. coli and select for positive clones.
-
Verify the sequence of the inserted NS3/4A region by Sanger sequencing.
-
-
In Vitro Transcription of Replicon RNA:
-
Linearize the replicon plasmid DNA containing the patient-derived NS3/4A sequence.
-
Use the linearized plasmid as a template for in vitro transcription using a T7 RNA polymerase kit to generate large quantities of replicon RNA.
-
-
Electroporation of Replicon RNA into Huh-7 Cells:
-
Culture Huh-7 cells to optimal confluency.
-
Harvest and wash the cells with ice-cold, RNase-free PBS.
-
Resuspend the cells in an electroporation buffer and mix with the in vitro transcribed replicon RNA.
-
Deliver an electrical pulse to the cells to facilitate RNA entry.
-
-
Antiviral Compound Treatment and Incubation:
-
Plate the electroporated cells into 96-well plates.
-
Add serial dilutions of the antiviral compounds (e.g., this compound, boceprevir, telaprevir, simeprevir) to the wells. Include appropriate controls (no drug, vehicle control).
-
Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
-
Quantification of HCV Replication (Luciferase Assay):
-
After incubation, lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the level of replicon RNA replication.
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50), which is the drug concentration that inhibits HCV replication by 50%, by plotting the luciferase activity against the drug concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
HCV Replication and NS3/4A Protease Inhibition
Caption: HCV replication cycle and the mechanism of action of NS3/4A protease inhibitors.
Mechanism of this compound Action
Caption: Competitive inhibition of HCV NS3/4A protease by this compound.
Experimental Workflow for Efficacy Testing
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Characterization of this compound, a hepatitis C virus NS3/4A protease inhibitor, in patients with HCV genotype 1 infection: safety, antiviral activity, resistance, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor TMC435 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virology analyses of HCV isolates from genotype 1-infected patients treated with simeprevir plus peginterferon/ribavirin in Phase IIb/III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (MK-7009) Next-Generation Protease Inhibitor Effective for HCV Infection [hepatitiscnewdrugs.blogspot.com]
A Comparative Analysis of Vaniprevir and Simeprevir for Hepatitis C Treatment
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the two NS3/4A protease inhibitors, vaniprevir and simeprevir, for the treatment of Hepatitis C Virus (HCV) infection. This analysis is based on available preclinical and clinical data, highlighting their respective efficacy, safety, pharmacokinetic profiles, and resistance patterns.
This compound and simeprevir are both direct-acting antiviral agents that target the HCV NS3/4A protease, a crucial enzyme for viral replication. By inhibiting this protease, they prevent the cleavage of the HCV polyprotein, thereby halting the production of mature viral proteins necessary for the assembly of new virus particles. While both drugs share a common mechanism of action, they exhibit distinct pharmacological profiles that influence their clinical application.
Data Presentation
To facilitate a clear comparison, the following tables summarize the key quantitative data for this compound and simeprevir.
Table 1: In Vitro Antiviral Activity
| Parameter | This compound | Simeprevir |
| EC50 (HCV Genotype 1b replicon) | 2.9 - 27 nM[1] | 8 - 28 nM[2] |
| IC50 (HCV NS3/4A protease) | Not explicitly found | <13 nM (Genotypes 1a, 1b, 2, 4, 5, 6), 37 nM (Genotype 3)[2][3] |
| CC50 (VeroE6 cells) | Not explicitly found | 50 - 100 µM[4] |
| CC50 (HepG2 cells) | Not explicitly found | Significant reduction in Nuclear Division Cytotoxicity Index only at 5.0 µM[5] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that is cytotoxic to 50% of the cell population.
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Simeprevir |
| Time to Maximum Concentration (Tmax) | 1 - 3 hours (single dose)[6] | 4 - 6 hours[3] |
| Plasma Protein Binding | >99.9% (primarily albumin) | >99.9% (primarily albumin)[7] |
| Metabolism | Primarily CYP3A4 | Primarily CYP3A4[3] |
| Elimination Half-life (t1/2) | ~4 - 5 hours (single dose in healthy volunteers)[6] | 41 hours (in HCV-infected patients)[8] |
| Key Drug Interactions | Not extensively documented in searches | Substrate and inhibitor of P-glycoprotein; inhibitor of gut CYP3A4[3] |
Table 3: Clinical Efficacy in HCV Genotype 1 Infection (Sustained Virologic Response - SVR)
| Clinical Trial/Study | Treatment Regimen | Patient Population | SVR12/24 Rate |
| This compound | |||
| Phase II Study (Japanese patients) | This compound (100, 300, or 600 mg) + PR | Treatment-experienced | RVR: 76-95% (this compound arms) vs. 20% (control)[9] |
| Phase II Study | This compound + PR | Treatment-naïve | SVR: 61-84% (this compound arms) vs. 63% (control)[9] |
| Simeprevir | |||
| Phase III (OPTIMIST-1) | Simeprevir + Sofosbuvir (12 weeks) | Treatment-naïve/experienced, non-cirrhotic | SVR12: 97%[10] |
| Phase III (OPTIMIST-1) | Simeprevir + Sofosbuvir (8 weeks) | Treatment-naïve/experienced, non-cirrhotic | SVR12: 83%[10] |
| Phase III | Simeprevir + PR | Relapsers after prior therapy | SVR12: 79.2% vs 36.1% (placebo + PR)[11] |
| Phase IIb | Simeprevir + PR | Treatment-experienced | SVR24: 61-80% vs 23% (placebo + PR)[12] |
| Real-world study (VA) | Simeprevir + Sofosbuvir | Treatment-naïve/experienced | SVR: 88.4%[13] |
PR: Peginterferon and Ribavirin; RVR: Rapid Virologic Response (undetectable HCV RNA at week 4); SVR12/24: Sustained Virologic Response (undetectable HCV RNA at 12 or 24 weeks post-treatment).
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and simeprevir are crucial for the replication and validation of findings.
HCV Replicon Assay
This assay is fundamental for determining the in vitro antiviral activity of compounds against HCV replication.
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene, such as luciferase, are used.[14] The cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and a selection agent like G418.
-
Compound Treatment: Cells are seeded into 96- or 384-well plates.[14] The test compounds (this compound or simeprevir) are serially diluted in DMSO and added to the cells at various concentrations. A negative control (DMSO vehicle) and a positive control (a known HCV inhibitor) are included.[14]
-
Incubation: The plates are incubated for a defined period, typically 3 days, at 37°C in a humidified atmosphere with 5% CO2.[14]
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration and fitting the data to a dose-response curve.
NS3/4A Protease Activity Assay (FRET-based)
This biochemical assay measures the direct inhibitory effect of compounds on the HCV NS3/4A protease enzyme.
-
Reagents: A recombinant HCV NS3/4A protease and a synthetic peptide substrate containing a cleavage site for the protease are required. The substrate is labeled with a fluorescent donor and a quencher molecule, enabling Fluorescence Resonance Energy Transfer (FRET).[6][10]
-
Assay Procedure: The assay is typically performed in a 96-well plate format. The test compound is pre-incubated with the NS3/4A protease in an appropriate buffer.
-
Reaction Initiation: The FRET substrate is added to initiate the enzymatic reaction.
-
Signal Detection: In the uncleaved substrate, the quencher suppresses the fluorescence of the donor. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence. This change in fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is determined from the increase in fluorescence. The IC50 value is calculated by plotting the percentage of protease inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
This assay assesses the potential of a compound to cause cell death, which is crucial for determining its therapeutic index.
-
Cell Seeding: Host cells (e.g., HepG2 or Huh-7) are seeded in a 96-well plate and allowed to attach overnight.[11]
-
Compound Exposure: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24 to 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[15]
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., SDS-HCl) is then added to dissolve the formazan crystals.[15]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a spectrophotometer at a wavelength of approximately 570 nm.[2]
-
Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualization
HCV NS3/4A Protease Inhibition Signaling Pathway
Caption: Inhibition of HCV NS3/4A protease by this compound or simeprevir blocks polyprotein processing.
Experimental Workflow for Antiviral Compound Evaluation
Caption: A generalized workflow for the preclinical and clinical evaluation of antiviral compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 7. academicworks.medicine.hofstra.edu [academicworks.medicine.hofstra.edu]
- 8. Critical Investigation of the Usability of Hepatoma Cell Lines HepG2 and Huh7 as Models for the Metabolic Representation of Resectable Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound plus peginterferon alfa-2a and ribavirin in treatment-experienced Japanese patients with hepatitis C virus genotype 1 infection: a randomized phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. Sofosbuvir and Simeprevir Combination Therapy for HCV Genotype 1 Infection: Results of a Single-Center VA Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Vaniprevir in the Landscape of HCV Protease Inhibitors: A Comparative Analysis
For researchers and drug development professionals navigating the complexities of Hepatitis C virus (HCV) therapeutics, this guide provides a detailed comparison of vaniprevir, an HCV NS3/4A protease inhibitor, with other key players in its class. Through an objective lens, we will dissect clinical trial data, experimental protocols, and mechanisms of action to offer a comprehensive overview for informed decision-making in the field.
Mechanism of Action: Targeting HCV Replication
This compound, along with other first-generation protease inhibitors like telaprevir, boceprevir, simeprevir, and paritaprevir, functions as a direct-acting antiviral (DAA) agent. These drugs specifically target the HCV NS3/4A serine protease, a critical enzyme in the viral life cycle. The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature, functional proteins that are essential for viral replication. By inhibiting this protease, these drugs effectively halt the production of new viral particles.
The binding of these inhibitors to the active site of the NS3/4A protease is a key mechanistic step. For instance, boceprevir forms a covalent, reversible bond with the serine residue in the active site. Similarly, telaprevir also engages in a covalent and reversible interaction. Simeprevir, on the other hand, is a competitive, reversible, macrocyclic, noncovalent inhibitor. Paritaprevir also acts by inhibiting the NS3/4A serine protease. This targeted inhibition disrupts the viral replication process, leading to a reduction in viral load.
Comparative Efficacy of HCV Protease Inhibitors
The primary measure of efficacy in HCV clinical trials is the Sustained Virologic Response (SVR), defined as undetectable HCV RNA levels at 12 or 24 weeks after the completion of therapy. The following table summarizes the SVR rates observed in key clinical trials for this compound and its alternatives, primarily in patients with HCV genotype 1.
| Drug | Clinical Trial | Patient Population | Treatment Regimen | SVR Rate |
| This compound | NCT00704184 | Treatment-naïve & experienced | This compound + Peg-IFN/RBV | Data on SVR not fully reported in initial monotherapy trials |
| Telaprevir | PROVE 1 & 2 | Treatment-naïve | Telaprevir + Peg-IFN/RBV (24 weeks) | 61-68% |
| Boceprevir | SPRINT-2 | Treatment-naïve | Boceprevir + Peg-IFN/RBV | 63-66% |
| Simeprevir | QUEST-1 | Treatment-naïve | Simeprevir + Peg-IFN/RBV | 80% |
| Paritaprevir | PEARL-III & IV | Treatment-naïve (Genotype 1b/1a) | Paritaprevir/r-ombitasvir + dasabuvir ± RBV | 99% (1b), 90-97% (1a) |
Safety and Tolerability Profile
The safety and tolerability of these protease inhibitors are critical considerations in clinical practice. The addition of these agents to the standard of care (pegylated interferon and ribavirin) often leads to an increased incidence of adverse events.
| Drug | Common Adverse Events | Serious Adverse Events |
| This compound | Diarrhea, nausea | No serious AEs reported in monotherapy trial |
| Telaprevir | Rash, anemia, gastrointestinal events, pruritus | Severe skin reactions |
| Boceprevir | Anemia, dysgeusia (altered taste) | Anemia requiring dose modification |
| Simeprevir | Rash, photosensitivity, headache, fatigue | Generally well-tolerated with an AE profile similar to placebo + Peg-IFN/RBV |
| Paritaprevir | Fatigue, nausea, headache, insomnia, pruritus | Rare instances of hepatic decompensation and failure in patients with advanced liver disease |
Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for the pivotal trials of this compound and its alternatives.
This compound: NCT00704184
-
Study Design: A placebo-controlled, dose-ranging monotherapy study.
-
Objective: To assess the safety, tolerability, and antiviral efficacy of this compound monotherapy.
-
Patient Population: Treatment-naïve and treatment-experienced non-cirrhotic adult patients with chronic HCV genotype 1 infection and baseline HCV RNA >10^6 IU/ml.
-
Intervention: Patients were randomized to receive placebo or this compound at various doses (125 mg qd, 600 mg qd, 25mg bid, 75 mg bid, 250 mg bid, 500 mg bid, and 700 mg bid) for 8 days.
-
Primary Outcome Measures: Safety and tolerability, and the change in HCV RNA from baseline.
Telaprevir: PROVE 1 & 2 Studies
-
Study Design: Phase 2b, randomized, double-blind, placebo-controlled trials.
-
Objective: To evaluate the efficacy and safety of telaprevir in combination with pegylated interferon (peg-IFN) alfa-2a and ribavirin (RBV).
-
Patient Population: Treatment-naïve patients with chronic HCV genotype 1 infection.
-
Intervention: Patients received 12 weeks of telaprevir in combination with peg-IFN and RBV, followed by 12 or 36 weeks of peg-IFN and RBV alone, compared to a control arm of 48 weeks of peg-IFN and RBV.
-
Primary Outcome Measure: Sustained Virologic Response (SVR).
Boceprevir: SPRINT-1 Study
-
Study Design: A phase 2, open-label, randomized, multicenter trial.
-
Objective: To assess the efficacy of boceprevir when added to peginterferon alfa-2b and ribavirin.
-
Patient Population: Treatment-naïve patients with genotype 1 HCV infection.
-
Intervention: The trial had multiple arms, including a 4-week lead-in with peginterferon and ribavirin followed by the addition of boceprevir for 24 or 44 weeks, compared to a standard 48-week course of peginterferon and ribavirin.
-
Primary Outcome Measure: SVR 24 weeks after the end of treatment.
Simeprevir: QUEST-1 Study
-
Study Design: A phase 3, randomized, double-blind, placebo-controlled trial.
-
Objective: To assess the efficacy and safety of simeprevir in combination with peginterferon alfa 2a and ribavirin.
-
Patient Population: Treatment-naïve patients with chronic HCV genotype 1 infection.
-
Intervention: Patients were randomized 2:1 to receive simeprevir (150 mg once daily) or placebo for 12 weeks, both in combination with peginterferon and ribavirin. The total duration of therapy (24 or 48 weeks) was guided by response.
-
Primary Outcome Measure: SVR12.
Paritaprevir: PEARL-II, III, & IV Studies
-
Study Design: Phase 3, randomized, open-label (PEARL-II) and double-blind, placebo-controlled (PEARL-III & IV) trials.
-
Objective: To evaluate the efficacy and safety of the 3D regimen of paritaprevir/ritonavir, ombitasvir, and dasabuvir, with or without ribavirin.
-
Patient Population: Treatment-experienced (PEARL-II) and treatment-naïve (PEARL-III & IV) patients with HCV genotype 1b (PEARL-II & III) or 1a (PEARL-IV) infection without cirrhosis.
-
Intervention: Patients received 12 weeks of the 3D regimen with or without ribavirin.
-
Primary Outcome Measure: SVR12.
Logical Workflow for HCV Protease Inhibitor Clinical Trial
The following diagram illustrates a generalized workflow for a clinical trial evaluating an HCV protease inhibitor.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Vaniprevir
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Vaniprevir is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans for handling, and procedures for disposal, compiled from available safety data.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that may cause damage to organs, specifically the gallbladder and liver, through prolonged or repeated exposure if swallowed.[1] It is crucial to minimize exposure by using appropriate personal protective equipment and adhering to safe handling practices. Dust from this compound formulations can also form explosive mixtures with air.[1]
Recommended Personal Protective Equipment
Consistent use of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | A NIOSH/MSHA approved air-purifying respirator with an appropriate particulate filter should be worn, especially when engineering controls are not sufficient to maintain low airborne concentrations. | To prevent inhalation of this compound dust, which can lead to systemic effects. |
| Eye/Face Protection | Safety glasses with side shields or goggles are recommended. | To protect against mechanical irritation from dust particles.[1][2] |
| Hand Protection | Wear impervious gloves (e.g., nitrile rubber). | To prevent skin contact, which can cause mechanical irritation or drying.[2] |
| Skin and Body Protection | Wear a lab coat or other protective clothing. Skin should be washed after contact. | To minimize skin exposure and prevent contamination of personal clothing. |
Operational Plans: Handling and Storage
Proper operational procedures are critical to minimize the risk of exposure and accidents.
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood or other containment primary engineering control (C-PEC), especially when manipulating powder forms.
-
Minimize dust generation and accumulation. Avoid clearing dust surfaces with compressed air.[2]
-
Use wet methods for cleaning or a vacuum cleaner with a HEPA filter.
-
Take precautionary measures against static discharge, as this compound dust can form explosive mixtures in the air.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.
Storage:
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from strong oxidizing agents.[1]
Accidental Release Measures: Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
1. Immediate Actions:
- Evacuate non-essential personnel from the spill area.
- Ensure the area is well-ventilated.
- Don the appropriate PPE as outlined in the table above.
2. Containment and Cleanup:
- For small spills, carefully sweep or vacuum up the spilled solid material. Avoid generating dust.
- Place the collected material into a sealed, labeled container for disposal.
- Clean the spill area thoroughly with a suitable detergent and water.
3. Reporting:
- Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
The following diagram illustrates the logical workflow for responding to a this compound spill.
Disposal Plan
All waste containing this compound must be treated as hazardous pharmaceutical waste and disposed of according to institutional and local regulations.
Waste Segregation and Collection:
-
Collect all solid waste contaminated with this compound (e.g., used PPE, contaminated lab supplies) in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused or expired this compound should also be placed in this container.
Disposal Procedure:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for the disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.
Quantitative Data
No specific occupational exposure limits (OELs) for this compound have been established in the publicly available safety data sheets. For compounds without established OELs, a process known as occupational exposure banding (OEB) is often used to determine the necessary level of containment and handling precautions. It is recommended to consult with your institution's EHS department or directly with the manufacturer (Merck) for guidance on an appropriate OEB for this compound.
The following toxicological data is available:
| Test | Species | Route | Result |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 750 mg/kg |
| Acute Oral Toxicity (LD50) | Mouse | Oral | > 2,000 mg/kg |
| Acute Oral Toxicity (LD0) | Dog | Oral | > 300 mg/kg |
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
